Product packaging for Oxytocin, glu(4)-(Cat. No.:CAS No. 4314-67-4)

Oxytocin, glu(4)-

Cat. No.: B3061084
CAS No.: 4314-67-4
M. Wt: 1008.2 g/mol
InChI Key: ANHHFWYHJRAVNA-OMTOYRQASA-N
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Description

Oxytocin, glu(4)-, also known as Oxytocin, glu(4)-, is a useful research compound. Its molecular formula is C43H65N11O13S2 and its molecular weight is 1008.2 g/mol. The purity is usually 95%.
The exact mass of the compound Oxytocin, glu(4)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxytocin, glu(4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxytocin, glu(4)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H65N11O13S2 B3061084 Oxytocin, glu(4)- CAS No. 4314-67-4

Properties

IUPAC Name

3-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHHFWYHJRAVNA-OMTOYRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4314-67-4
Record name Oxytocin, glu(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4314-67-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [Thr4,Gly7]-Oxytocin (TGOT)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks detailed information on the mechanism of action for the specific compound "Oxytocin, glu(4)-" (CAS 4314-67-4). This guide therefore focuses on the well-characterized and structurally related selective oxytocin receptor agonist, [Thr4,Gly7]-Oxytocin (TGOT) . It is presumed that the user's interest in "Oxytocin, glu(4)-" pertains to a selective oxytocin receptor agonist, for which TGOT serves as a comprehensive and informative model.

Introduction

[Thr4,Gly7]-Oxytocin, commonly abbreviated as TGOT, is a synthetic peptide analogue of the neuropeptide hormone oxytocin. It is distinguished by the substitution of glutamine at position 4 with threonine and leucine at position 7 with glycine. These modifications confer a high degree of selectivity for the oxytocin receptor (OTR) over the structurally related vasopressin receptors (V1aR, V1bR, and V2R). This selectivity makes TGOT an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the oxytocin system, particularly in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of TGOT, detailing its receptor binding profile, downstream signaling pathways, and functional consequences, supported by quantitative data and experimental methodologies.

Mechanism of Action

The biological effects of TGOT are mediated through its high-affinity binding to and activation of the oxytocin receptor, a class A G-protein coupled receptor (GPCR). Upon binding, TGOT stabilizes a conformational state of the OTR that promotes the recruitment and activation of intracellular heterotrimeric G-proteins and β-arrestins, thereby initiating a cascade of intracellular signaling events.

Receptor Binding and Selectivity

TGOT exhibits a marked selectivity for the oxytocin receptor. This has been quantified through radioligand binding assays, which measure the affinity of a ligand for a receptor. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Table 1: Binding Affinity of TGOT at Oxytocin and Vasopressin Receptors

ReceptorSpeciesRadioligandTGOT Ki (nM)Reference
OTRRat[³H]Oxytocin0.7[1]
OTRHuman[³H]Oxytocin1.8[1]
V1aRRat[³H]AVP>10,000[1]
V1aRHuman[³H]AVP120[1]

Note: Data are compiled from various sources and experimental conditions may vary.

Signaling Pathways

Activation of the oxytocin receptor by TGOT initiates multiple downstream signaling pathways through the coupling to different G-protein subtypes and the recruitment of β-arrestins.

The primary signaling cascade initiated by TGOT involves the activation of Gαq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

In addition to Gαq/11, the oxytocin receptor, when activated by TGOT, can also couple to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G_Protein_Coupling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TGOT TGOT OTR Oxytocin Receptor (OTR) TGOT->OTR Binds Gq Gαq/11 OTR->Gq Activates Gi Gαi/o OTR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

TGOT-Induced G-Protein Signaling Pathways

Following agonist binding and G-protein activation, the oxytocin receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2) to the receptor. β-arrestin recruitment serves two primary functions: it desensitizes the G-protein signaling by sterically hindering further G-protein coupling, and it initiates a second wave of signaling by acting as a scaffold for other signaling molecules, such as components of the MAPK/ERK pathway.

Beta_Arrestin_Recruitment cluster_membrane Plasma Membrane cluster_cytosol Cytosol TGOT_OTR TGOT-OTR Complex GRK GRK TGOT_OTR->GRK Recruits P_OTR Phosphorylated OTR GRK->TGOT_OTR Phosphorylates BetaArrestin β-Arrestin P_OTR->BetaArrestin Recruits Desensitization Desensitization (G-protein uncoupling) BetaArrestin->Desensitization Internalization Receptor Internalization BetaArrestin->Internalization MAPK_signaling MAPK/ERK Signaling BetaArrestin->MAPK_signaling

β-Arrestin Recruitment and Downstream Events

Quantitative Functional Data

The functional potency of TGOT is determined by measuring its ability to elicit a biological response, such as G-protein activation or second messenger production. The half-maximal effective concentration (EC50) is a common measure of potency, with lower values indicating greater potency.

Table 2: Functional Potency of TGOT

AssayG-Protein PathwayCell LineTGOT EC50 (nM)Reference
Calcium MobilizationGαq/11HEK2931.5[1]
IP1 AccumulationGαq/11CHO2.1[1]
BRET (Gαi1 activation)Gαi/oHEK29325.7[1]
BRET (β-arrestin 2 recruitment)β-arrestinHEK29315.8[1]

Note: Data are compiled from various sources and experimental conditions may vary.

Functional Consequences: Neuronal Excitability

In the central nervous system, TGOT has been shown to modulate neuronal excitability. Electrophysiological studies, such as whole-cell patch-clamp recordings, have demonstrated that TGOT can depolarize neurons and increase their firing rate. This effect is often mediated by the inhibition of potassium channels or the activation of non-selective cation channels, consistent with Gαq/11 and subsequent calcium signaling.

Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound (TGOT) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Preparation of Membranes: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the OTR gene) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]Oxytocin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (TGOT).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand. Unbound radioligand is washed away.

  • Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and TGOT prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate detect Quantify Radioactivity separate->detect analyze Analyze Data (IC50 and Ki determination) detect->analyze end End analyze->end

Workflow for Radioligand Competition Binding Assay

BRET assays are used to measure protein-protein interactions in live cells. For G-protein activation, a BRET donor (e.g., Renilla luciferase, Rluc) is fused to one G-protein subunit (e.g., Gα) and a BRET acceptor (e.g., a fluorescent protein like YFP) is fused to another (e.g., Gγ).

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with plasmids encoding the receptor of interest (OTR), the Rluc-tagged Gα subunit, and the YFP-tagged Gγ subunit.

  • Assay Preparation: Transfected cells are harvested and plated in a microplate.

  • Stimulation: The cells are stimulated with varying concentrations of the agonist (TGOT).

  • BRET Measurement: The Rluc substrate (e.g., coelenterazine h) is added, and the luminescence emission at the donor and acceptor wavelengths is measured using a microplate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase or decrease in the BRET ratio upon agonist stimulation indicates a conformational change in the G-protein heterotrimer, signifying activation. Dose-response curves are generated to determine the EC50 of the agonist.

This technique is used to record the electrical activity of a single neuron and to study the effects of compounds like TGOT on ion channel function and membrane potential.

  • Slice Preparation: Brain slices containing the neurons of interest are prepared from an animal model.

  • Recording Setup: The brain slice is placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). A glass micropipette filled with an internal solution is positioned onto the surface of a neuron under microscopic guidance.

  • Whole-Cell Configuration: A tight seal is formed between the micropipette and the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Data Acquisition: The membrane potential or ionic currents are recorded in current-clamp or voltage-clamp mode, respectively.

  • Drug Application: A baseline recording is established, and then TGOT is applied to the bath via the perfusion system.

  • Analysis: Changes in membrane potential, firing rate, or specific ion currents in response to TGOT are measured and analyzed.

Conclusion

[Thr4,Gly7]-Oxytocin (TGOT) is a potent and highly selective agonist of the oxytocin receptor. Its mechanism of action involves binding to the OTR and activating multiple intracellular signaling pathways, primarily through Gαq/11 and Gαi/o proteins, as well as through β-arrestin recruitment. These signaling events lead to a variety of cellular responses, including modulation of neuronal excitability. The detailed characterization of TGOT's mechanism of action underscores its importance as a research tool for dissecting the complex biology of the oxytocin system and for the development of novel therapeutics targeting this system.

References

The Structure-Activity Relationship of [Glu⁴]Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of oxytocin analogs, with a specific focus on modifications at the glutamine-4 position, particularly the substitution with glutamic acid ([Glu⁴]Oxytocin). While comprehensive quantitative data for a series of [Glu⁴]Oxytocin analogs remains limited in publicly accessible literature, this document synthesizes available information on the significance of position 4 for receptor binding and functional activity. It also provides detailed experimental protocols and visual workflows relevant to the study of these peptides.

Introduction to Oxytocin and the Significance of Position 4

Oxytocin is a nonapeptide neurohormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂. It plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and complex social behaviors. The biological effects of oxytocin are mediated by its interaction with the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The OTR is primarily coupled to Gαq/11 proteins, which activate the phospholipase C (PLC) signaling cascade.

The structure of oxytocin, particularly its 20-membered disulfide-bridged ring, is essential for its biological activity. The glutamine residue at position 4 (Gln⁴) is located within this ring and is involved in a β-turn conformation, which is crucial for receptor recognition and binding. Modifications at this position can significantly impact the peptide's affinity for the OTR and its intrinsic efficacy. The substitution of the neutral Gln⁴ with the negatively charged glutamic acid (Glu) is of particular interest for understanding the role of charge and hydrogen bonding at this position in receptor interaction.

Quantitative Structure-Activity Relationship Data

Table 1: Binding Affinity (Kᵢ) of Oxytocin Analogs at the Human Oxytocin Receptor

CompoundPosition 1Position 2Position 3Position 4Position 5Position 6Position 7Position 8Kᵢ (nM)Reference(s)
OxytocinCysTyrIleGlnAsnCysProLeu0.75 - 4.28[1][2]
[Thr⁴,Gly⁷]-OxytocinCysTyrIleThr AsnCysGly Leu17.9[1]
Atosiban (Antagonist)MpaD-Tyr(Et)IleThr AsnCysOrn3.55[1]
[Glu⁴]OxytocinCysTyrIleGlu AsnCysProLeuData not available

Table 2: Functional Activity (EC₅₀ / Relative Activity) of Oxytocin Analogs

CompoundAssay TypeCell LineActivityReference(s)
OxytocinCalcium MobilizationUSMCEC₅₀ = 0.48 nM[1]
OxytocinHyperplasiaUSMCEC₅₀ = 5.47 nM[1]
[Asn⁴]OxytocinTGF-α Shedding~35% of Oxytocin activity
[Ser⁴]OxytocinTGF-α Shedding~8% of Oxytocin activity
[Phe⁴]OxytocinUterotonicIsolated Rat UterusDrastic reduction in affinity and intrinsic activity[3]
[Leu⁴]OxytocinUterotonicIsolated Rat UterusDrastic reduction in affinity and intrinsic activity[3]
[Glu⁴]OxytocinData not available

Analysis of SAR at Position 4:

The available data, although incomplete for [Glu⁴]Oxytocin, suggests that the side chain at position 4 is highly sensitive to modification.

  • Hydrogen Bonding and Electronic Effects: The significant drop in activity upon replacement of the Gln⁴ amide with a tetrazole group suggests that hydrogen bonding and the electronic properties of the side chain are critical for receptor interaction.

  • Steric Bulk: The drastic reduction in activity with bulky hydrophobic residues like Phenylalanine and Leucine at position 4 indicates that there are steric constraints within the receptor's binding pocket at this position.[3]

  • Polarity and Chain Length: The reduced activity of [Asn⁴]Oxytocin and [Ser⁴]Oxytocin compared to the native peptide suggests that the specific length and hydrogen bonding capabilities of the glutamine side chain are optimal for activity.

Oxytocin Receptor Signaling Pathways

Activation of the oxytocin receptor initiates a cascade of intracellular events. The primary pathway involves the activation of Gαq/11, leading to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT Oxytocin / [Glu4]-Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Muscle Contraction) Ca->Response MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Response SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine in DMF) start->deprotection1 coupling_gly Couple Fmoc-Gly-OH deprotection1->coupling_gly wash1 Wash (DMF, DCM, MeOH) coupling_gly->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_leu Couple Fmoc-Leu-OH deprotection2->coupling_leu wash2 Wash coupling_leu->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling_pro Couple Fmoc-Pro-OH deprotection3->coupling_pro wash3 Wash coupling_pro->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling_cys1 Couple Fmoc-Cys(Trt)-OH deprotection4->coupling_cys1 wash4 Wash coupling_cys1->wash4 deprotection5 Fmoc Deprotection wash4->deprotection5 coupling_asn Couple Fmoc-Asn(Trt)-OH deprotection5->coupling_asn wash5 Wash coupling_asn->wash5 deprotection6 Fmoc Deprotection wash5->deprotection6 coupling_glu Couple Fmoc-Glu(OtBu)-OH deprotection6->coupling_glu wash6 Wash coupling_glu->wash6 deprotection7 Fmoc Deprotection wash6->deprotection7 coupling_ile Couple Fmoc-Ile-OH deprotection7->coupling_ile wash7 Wash coupling_ile->wash7 deprotection8 Fmoc Deprotection wash7->deprotection8 coupling_tyr Couple Fmoc-Tyr(tBu)-OH deprotection8->coupling_tyr wash8 Wash coupling_tyr->wash8 deprotection9 Fmoc Deprotection wash8->deprotection9 coupling_cys2 Couple Fmoc-Cys(Trt)-OH deprotection9->coupling_cys2 wash9 Wash coupling_cys2->wash9 cleavage Cleavage and Deprotection (TFA cocktail) wash9->cleavage precipitation Precipitate with cold ether cleavage->precipitation cyclization Oxidative Cyclization (e.g., K3[Fe(CN)6]) precipitation->cyclization purification Purify by RP-HPLC cyclization->purification analysis Characterize (Mass Spec, HPLC) purification->analysis

References

Conformational Analysis of [Glu⁴]-Oxytocin in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including social bonding, uterine contractions, and lactation. Its structure consists of a six-amino-acid cyclic core and a three-amino-acid C-terminal tail (Cys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂). The substitution of the glutamine at position 4 with glutamic acid ([Glu⁴]-Oxytocin) introduces a negative charge at physiological pH, which can significantly influence the peptide's conformational landscape, receptor binding affinity, and biological activity. Understanding the three-dimensional structure of [Glu⁴]-Oxytocin in solution is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel oxytocin receptor modulators.

This guide details the multi-pronged approach required for a thorough conformational analysis of [Glu⁴]-Oxytocin in an aqueous environment.

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution structure of peptides. High-resolution 2D NMR experiments are employed to assign proton and carbon resonances and to derive structural restraints.

Experimental Protocol:

  • Sample Preparation: [Glu⁴]-Oxytocin is dissolved in a suitable solvent, typically H₂O/D₂O (9:1) or a buffered aqueous solution (e.g., phosphate buffer) to mimic physiological conditions. The peptide concentration is generally in the range of 1-5 mM.

  • NMR Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Standard experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing inter-proton distance restraints. A mixing time of 200-400 ms is typically used.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for determining ³J(HN,Hα) coupling constants.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Processing and Analysis: The acquired NMR data is processed using software such as TopSpin or NMRPipe. Resonance assignments are performed using tools like CARA or CCPNmr Analysis.

  • Structural Calculations:

    • Distance Restraints: NOE cross-peak intensities are converted into upper-limit distance restraints.

    • Dihedral Angle Restraints: ³J(HN,Hα) coupling constants are used to derive dihedral angle (φ) restraints using the Karplus equation.

    • Structure Calculation: A family of 3D structures is calculated using software like CYANA, XPLOR-NIH, or AMBER, incorporating the experimental restraints.

    • Structure Validation: The resulting structures are validated for their agreement with the experimental data and for their stereochemical quality using programs like PROCHECK-NMR.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of the peptide in solution.

Experimental Protocol:

  • Sample Preparation: A dilute solution of [Glu⁴]-Oxytocin (typically 10-50 µM) is prepared in an appropriate buffer (e-g., phosphate buffer).

  • Data Acquisition: CD spectra are recorded on a CD spectropolarimeter in the far-UV region (190-260 nm).

  • Data Analysis: The CD spectrum is analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures using deconvolution algorithms like CONTINLL or SELCON3.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational flexibility of the peptide in solution.

Computational Protocol:

  • System Setup: An initial 3D structure of [Glu⁴]-Oxytocin (e.g., from NMR or a modeled structure) is placed in a periodic box of explicit water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field Selection: A suitable force field for peptides, such as AMBER or CHARMM, is chosen.

  • Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a stepwise equilibration process involving heating and pressure stabilization.

  • Production Run: A long production MD simulation (typically on the order of microseconds) is performed under constant temperature and pressure (NPT ensemble).

  • Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, hydrogen bonding patterns, and solvent interactions.

Quantitative Data Summary

The following tables present representative quantitative data that would be expected from a conformational analysis of [Glu⁴]-Oxytocin.

Table 1: Representative ¹H Chemical Shifts (δ) in ppm for [Glu⁴]-Oxytocin in H₂O/D₂O at 298 K, pH 7.0

ResidueHNOther
Cys¹ -4.653.20, 2.95
Tyr² 8.304.583.10, 2.90Hδ: 7.15, Hε: 6.85
Ile³ 8.154.201.95Hγ: 1.50, 1.20; Hδ: 0.95
Glu⁴ 8.454.352.15, 2.05Hγ: 2.50
Asn⁵ 8.504.752.85, 2.75HNδ₂: 7.55, 6.90
Cys⁶ 8.254.503.30, 3.15
Pro⁷ -4.402.30, 1.90Hδ: 3.70, 3.60
Leu⁸ 8.104.301.70Hγ: 1.60; Hδ: 0.90
Gly⁹ 8.203.95, 3.85-
NH₂ 7.40, 7.10--

Table 2: Representative ³J(HN,Hα) Coupling Constants and Derived Dihedral Angles (φ)

Residue³J(HN,Hα) (Hz)φ (degrees)
Tyr² 8.5-120 ± 20
Ile³ 7.5-80 ± 20
Glu⁴ 8.0-100 ± 20
Asn⁵ 6.5-70 ± 20
Cys⁶ 8.2-110 ± 20
Leu⁸ 7.8-90 ± 20
Gly⁹ 5.0, 6.0N/A

Table 3: Representative NOE-Derived Interproton Distance Restraints

Residue iProton iResidue jProton jDistance (Å)
Tyr²HNIle³HN< 3.5
Ile³Glu⁴HN< 3.0
Glu⁴HNAsn⁵HN< 3.5
Asn⁵Cys⁶HN< 3.0
Cys¹Cys⁶< 4.0
Tyr²Asn⁵HN< 4.5

Visualizations

Oxytocin Signaling Pathway

The following diagram illustrates a simplified signaling pathway for oxytocin upon binding to its G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Ca_ER->Cellular_Response Oxytocin Oxytocin Oxytocin->OTR Binding G cluster_experimental Experimental Analysis cluster_computational Computational Analysis Sample_Prep Sample Preparation ([Glu⁴]-Oxytocin in solution) NMR_Acq 2D NMR Data Acquisition (TOCSY, NOESY, COSY) Sample_Prep->NMR_Acq CD_Acq CD Spectroscopy Sample_Prep->CD_Acq NMR_Proc NMR Data Processing & Resonance Assignment NMR_Acq->NMR_Proc Restraint_Gen Generate Structural Restraints (Distance & Dihedral) NMR_Proc->Restraint_Gen Struct_Calc 3D Structure Calculation (CYANA, XPLOR-NIH) Restraint_Gen->Struct_Calc MD_Sim Molecular Dynamics Simulations Struct_Calc->MD_Sim Final_Model Conformational Ensemble & Dynamic Analysis Struct_Calc->Final_Model MD_Sim->Final_Model

A Technical Deep Dive: Unraveling the Functional Divergence of Oxytocin and its Deamidated Analog, "Oxytocin, glu(4)-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytocin, a nonapeptide hormone renowned for its pivotal roles in parturition, lactation, and social bonding, is susceptible to chemical modifications that can alter its biological activity. One such modification is the deamidation of the glutamine residue at position 4 to glutamic acid, yielding "Oxytocin, glu(4)-". This technical guide provides a comprehensive comparative analysis of the physiological effects of oxytocin and its glu(4) analog. Through a meticulous review of available literature, this document summarizes the current understanding of their respective interactions with the oxytocin receptor (OXTR), details the downstream signaling pathways, and presents a compilation of relevant experimental protocols. This guide aims to equip researchers with the foundational knowledge and methodological insights necessary to investigate the nuanced pharmacological differences between these two peptides and to inform the development of more stable and selective oxytocic compounds.

Introduction

Oxytocin is a cyclical nonapeptide with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂.[1] Its diverse physiological functions are primarily mediated through its high-affinity binding to the oxytocin receptor (OXTR), a class A G-protein coupled receptor (GPCR).[2] The stability of oxytocin is a critical factor in its therapeutic efficacy, and it is known to undergo degradation through various pathways, including deamidation. The conversion of the neutral glutamine (Gln) residue at position 4 to the negatively charged glutamic acid (Glu) results in the formation of "Oxytocin, glu(4)-", a common impurity found in oxytocin preparations. Understanding the pharmacological profile of this analog is crucial for ensuring the quality and predictable therapeutic outcomes of oxytocin-based therapies.

Comparative Quantitative Pharmacology

Table 1: Oxytocin Receptor Binding Affinity

CompoundReceptorSpeciesAssay TypeRadioligandKᵢ (nM)IC₅₀ (nM)Reference
OxytocinOxytocin ReceptorHumanRadioligand Binding[³H]-OxytocinData varies by studyData varies by study[General literature]
"Oxytocin, glu(4)-"Oxytocin Receptor---Data Not Available Data Not Available -

Table 2: In Vitro Functional Potency

CompoundAssay TypeCell Line / TissueMeasured EffectEC₅₀ (nM)Efficacy (% of Oxytocin)Reference
OxytocinUterine ContractionHuman Myometrial CellsContractionData varies by study100%[General literature]
"Oxytocin, glu(4)-"---Data Not Available Data Not Available -

The absence of this critical quantitative data underscores the need for dedicated pharmacological studies to characterize "Oxytocin, glu(4)-". Such studies are essential to determine whether this common impurity acts as an agonist, antagonist, or has no significant activity at the OXTR.

Oxytocin Signaling Pathways

Oxytocin binding to the OXTR initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ concentration is a key trigger for smooth muscle contraction, such as in the uterus during labor.

In addition to the Gαq/PLC pathway, oxytocin has been shown to activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways. These pathways are implicated in the regulation of gene expression, cell growth, and the sensitization of the myometrium to contractile stimuli.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OXTR Oxytocin Receptor (OXTR) Oxytocin->OXTR Gq_11 Gαq/11 OXTR->Gq_11 Activates MAPK_pathway MAPK Pathway OXTR->MAPK_pathway Activates Rho_pathway RhoA/Rho Kinase Pathway OXTR->Rho_pathway Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Triggers Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to Gene_expression Gene Expression Cell Growth MAPK_pathway->Gene_expression Regulates Rho_pathway->Contraction Sensitizes

Canonical Oxytocin Signaling Pathway.

The impact of the Gln to Glu substitution at position 4 on the ability of "Oxytocin, glu(4)-" to activate these pathways remains to be elucidated. The introduction of a negative charge in the tocin ring could potentially alter the peptide's conformation and its interaction with the receptor's binding pocket, thereby affecting downstream signaling.

Experimental Protocols

To facilitate the direct comparison of oxytocin and "Oxytocin, glu(4)-", detailed experimental protocols are essential. The following sections outline standard methodologies for key in vitro assays.

Synthesis and Purification of "Oxytocin, glu(4)-"

The synthesis of "Oxytocin, glu(4)-" can be achieved using solid-phase peptide synthesis (SPPS) with an Fmoc-strategy.

Workflow:

Synthesis_Workflow Resin Rink Amide Resin Coupling Stepwise Fmoc-Amino Acid Coupling (including Fmoc-Glu(OtBu)-OH at position 4) Resin->Coupling Cleavage Cleavage from Resin and Deprotection (e.g., TFA cocktail) Coupling->Cleavage Cyclization Oxidative Disulfide Bond Formation (e.g., K₃[Fe(CN)₆] or air oxidation) Cleavage->Cyclization Purification Purification by RP-HPLC Cyclization->Purification Analysis Characterization by Mass Spectrometry and Analytical HPLC Purification->Analysis

Solid-Phase Synthesis Workflow for "Oxytocin, glu(4)-".

Detailed Steps:

  • Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using a standard coupling reagent like HBTU/DIPEA. For position 4, use Fmoc-Glu(OtBu)-OH to protect the side-chain carboxylic acid.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Cyclization: The linear peptide is then cyclized in a dilute aqueous solution under oxidative conditions to form the disulfide bridge between the two cysteine residues.

  • Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Oxytocin Receptor Binding Assay (Radioligand Competition)

This protocol determines the affinity of a test compound for the OXTR by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow Membranes Prepare Membranes from Cells Expressing OXTR Incubation Incubate Membranes with [³H]-Oxytocin and varying concentrations of test compound Membranes->Incubation Separation Separate Bound and Free Radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Calculate IC₅₀ and Kᵢ values Quantification->Analysis

Radioligand Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the OXTR and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand (e.g., [³H]-Oxytocin) with the membrane preparation in the presence of a range of concentrations of the unlabeled test compound (oxytocin or "Oxytocin, glu(4)-").

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration in cells expressing the OXTR.

Workflow:

Calcium_Assay_Workflow Cell_Culture Culture Cells Expressing OXTR Loading Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM) Cell_Culture->Loading Stimulation Stimulate Cells with varying concentrations of test compound Loading->Stimulation Measurement Measure Changes in Intracellular Calcium via Fluorescence Stimulation->Measurement Analysis Data Analysis: Calculate EC₅₀ and Emax values Measurement->Analysis

Calcium Mobilization Assay Workflow.

Detailed Steps:

  • Cell Culture: Plate cells stably or transiently expressing the human OXTR in a multi-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: Add varying concentrations of the test compound (oxytocin or "Oxytocin, glu(4)-") to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response (Eₘₐₓ).

Conclusion and Future Directions

While "Oxytocin, glu(4)-" is a recognized deamidation product of oxytocin, a comprehensive understanding of its pharmacological profile is conspicuously absent from the scientific literature. This technical guide has highlighted the critical need for quantitative studies to determine the binding affinity and functional activity of this analog at the oxytocin receptor. The provided experimental protocols offer a clear roadmap for researchers to undertake these necessary investigations.

Future research should focus on:

  • Systematic Pharmacological Characterization: Performing head-to-head comparisons of "Oxytocin, glu(4)-" and oxytocin in a panel of in vitro binding and functional assays.

  • In Vivo Studies: Assessing the physiological effects of "Oxytocin, glu(4)-" in animal models of uterine contraction, lactation, and social behavior.

  • Structural Biology: Investigating the conformational changes induced by the Gln to Glu substitution and how these affect receptor interaction through techniques like NMR spectroscopy and computational modeling.

By filling these knowledge gaps, the scientific community can gain a more complete understanding of the structure-activity relationships of oxytocin and its analogs, ultimately leading to the development of improved oxytocic therapeutics with enhanced stability and selectivity.

References

"Oxytocin, glu(4)-": An Obscure Analog Shrouded in Synthetic Chemistry's Shadow

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

"Oxytocin, glu(4)-," also known by its synonyms [Glu4]-Oxytocin and catalogued as Oxytocin EP Impurity C, represents a fascinating yet under-documented molecule within the landscape of oxytocin research. Unlike its renowned parent hormone, the story of "Oxytocin, glu(4)-" is not one of celebrated discovery in endocrinology, but rather a quiet emergence from the intricacies of synthetic peptide chemistry. This technical guide delves into the known history, or lack thereof, and the implicit scientific understanding of this oxytocin analog.

Discovery and History: A Tale of an Impurity

The discovery of "Oxytocin, glu(4)-" is intrinsically linked to the chemical synthesis of oxytocin. First synthesized in 1953 by Vincent du Vigneaud, a landmark achievement that earned him the Nobel Prize in Chemistry in 1955, the production of synthetic oxytocin became a cornerstone of both research and clinical practice. However, the very process of peptide synthesis, particularly the solid-phase peptide synthesis (SPPS) methods that became prevalent, inevitably leads to the generation of impurities.

"Oxytocin, glu(4)-" is one such process-related impurity. Its existence is a direct consequence of the substitution of the glutamine residue at position 4 of the oxytocin peptide chain with a glutamic acid residue. This substitution can occur due to the deamidation of the glutamine side chain during the synthesis or purification process.

While the exact first identification and characterization of "Oxytocin, glu(4)-" in the scientific literature remains obscure, its recognition is formalized in pharmacopeial standards, such as the European Pharmacopoeia (EP), where it is listed as "Oxytocin Impurity C." This designation underscores its importance from a quality control perspective in the manufacturing of pharmaceutical-grade oxytocin. Its presence must be monitored and controlled to ensure the purity and safety of the final drug product. The primary methods for its detection and quantification are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Molecular Profile

PropertyValue
Chemical Name Oxytocin, glu(4)-
Synonyms [Glu4]-Oxytocin, Oxytocin EP Impurity C
CAS Number 4314-67-4
Molecular Formula C43H65N11O13S2
Amino Acid Sequence Cys-Tyr-Ile-Glu -Asn-Cys-Pro-Leu-Gly-NH2
Disulfide Bridge Cys1-Cys6

Presumed Biological Activity and Signaling Pathway

Due to the structural similarity to oxytocin, it is hypothesized that "Oxytocin, glu(4)-" would also interact with the oxytocin receptor (OTR), a G-protein coupled receptor. The substitution of the neutral glutamine with the negatively charged glutamic acid at position 4 could potentially influence the binding affinity and efficacy of the molecule at the OTR. However, to date, there is a conspicuous absence of publicly available quantitative data on the binding affinity (Ki or Kd), potency (EC50), or efficacy of "Oxytocin, glu(4)-" at the oxytocin receptor.

The canonical signaling pathway of the oxytocin receptor is well-established and involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). This, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction. It is plausible that "Oxytocin, glu(4)-" would engage this same pathway, though likely with different kinetics and potency compared to native oxytocin.

Oxytocin_Signaling_Pathway cluster_receptor Cell Membrane OTR Oxytocin Receptor (OTR) Gq_11 Gq/11 OTR->Gq_11 Activates Oxytocin_glu4 Oxytocin, glu(4)- Oxytocin_glu4->OTR Binds to PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response Ca2_Release->Physiological_Response PKC->Physiological_Response

Caption: Presumed signaling pathway of "Oxytocin, glu(4)-" via the Oxytocin Receptor.

Experimental Protocols: A General Framework

While specific, validated protocols for the synthesis and characterization of "Oxytocin, glu(4)-" are not readily found in the literature, a general approach based on standard solid-phase peptide synthesis (SPPS) can be outlined.

Synthesis of "Oxytocin, glu(4)-" via SPPS

Objective: To synthesize the nonapeptide Cys-Tyr-Ile-Glu-Asn-Cys-Pro-Leu-Gly-NH2.

Methodology:

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Gly, Leu, Pro, Cys(Trt), Asn(Trt), Glu(OtBu), Ile, Tyr(tBu), Cys(Trt)) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Each coupling step is followed by washing.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Oxidative Folding (Cyclization): The linear, deprotected peptide is subjected to oxidative folding to form the disulfide bridge between Cys1 and Cys6. This is often achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

  • Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by analytical RP-HPLC to assess purity.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (Sequential) Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Deprotection2->Coupling Cyclization Oxidative Folding Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for the solid-phase peptide synthesis of "Oxytocin, glu(4)-".

Conclusion and Future Directions

"Oxytocin, glu(4)-" remains an enigmatic molecule, primarily defined by its role as a synthetic impurity rather than by its own biological merits. Its history is buried in the annals of pharmaceutical manufacturing and quality control, lacking a definitive discovery narrative. The absence of quantitative biological data presents a significant knowledge gap.

For researchers in drug development and pharmacology, "Oxytocin, glu(4)-" offers a unique opportunity. A thorough characterization of its receptor binding kinetics and functional activity could provide valuable insights into the structure-activity relationships of the oxytocin receptor. Such studies would not only illuminate the pharmacological profile of this specific analog but also contribute to a deeper understanding of the molecular determinants of ligand recognition and signaling at the OTR. The synthesis and biological evaluation of "Oxytocin, glu(4)-" would be a valuable academic exercise and could potentially reveal novel pharmacological properties. Until such studies are undertaken, this molecule will likely remain in the shadows, a testament to the imperfections and untold stories of chemical synthesis.

An In-depth Technical Guide to the Biological Stability and Degradation of Long-Acting Oxytocin Analogs: A Case Study of Carbetocin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, childbirth, and lactation. However, its therapeutic application is limited by its short biological half-life. To overcome this, synthetic analogs with enhanced stability have been developed. This guide focuses on the biological stability and degradation of these long-acting oxytocin analogs, with a specific focus on Carbetocin, a well-studied example. Carbetocin is an analog of oxytocin with modifications that confer a significantly longer half-life, making it a valuable agent in preventing postpartum hemorrhage. Understanding its stability and degradation pathways is paramount for optimizing its clinical use and for the development of future analogs.

Biological Stability of Carbetocin

Carbetocin's enhanced stability is attributed to its structural modifications, which render it more resistant to enzymatic degradation compared to native oxytocin.[1] Its half-life is approximately 40 minutes, considerably longer than that of oxytocin.[1]

Quantitative Stability Data

ParameterValueConditionsReference
Half-life~40 minutesin vivo[1]
Maximal Contractile Effect (compared to Oxytocin)~50% lowerIsolated myometrial strips[2]
EC50 (compared to Oxytocin)~10 times higher (48.0 +/- 8.20 nM vs 5.62 +/- 1.22 nM)Isolated myometrial strips[2]

Degradation Pathways and Metabolites

The metabolic breakdown of Carbetocin, while slower than that of oxytocin, proceeds through enzymatic pathways, primarily in the liver and kidneys.[1] The primary degradation mechanism involves the cleavage of peptide bonds.

Enzymatic Degradation

Incubation of Carbetocin with rat kidney homogenate has been shown to produce specific metabolites.[2] This process is indicative of the enzymatic degradation that occurs in vivo.

Identified Metabolites

Two primary metabolites have been identified following enzymatic degradation:[2]

  • Carbetocin Metabolite I: desGlyNH2-carbetocin

  • Carbetocin Metabolite II: desLeuGlyNH2-carbetocin

These metabolites exhibit altered pharmacological profiles compared to the parent compound. While Carbetocin acts as a partial agonist/antagonist at the oxytocin receptor, its metabolites are pure antagonists.[2]

Pharmacological Activity of Metabolites

CompoundOxytocin Receptor Binding AffinityUterotonic ActivityVasopressin V1 Receptor Binding Affinity (nM)Vasopressin V2 Receptor Binding Affinity (nM)
CarbetocinSimilar to OxytocinAgonist (partial)7.24 +/- 0.2961.3 +/- 14.6
Metabolite ISimilar to OxytocinAntagonist9.89 + 2.80Not reported
Metabolite IISimilar to OxytocinAntagonist33.7 +/- 7.34Not reported

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. These studies involve subjecting the drug to various stress conditions.

  • Methodology: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC-UV) method is commonly employed.

    • Detection: UV at 220 nm.

    • Stress Conditions:

      • Acidic: Hydrolytic instability observed, leading to degradation.[3]

      • Alkaline: More significant degradation compared to acidic conditions.[3]

      • Oxidative: Subjected to oxidative stress to assess susceptibility.

      • Thermal: Heat is applied to evaluate thermal stability.

      • Photolytic: Exposure to light to determine photosensitivity.

Enzymatic Degradation Assay

  • Objective: To identify metabolites formed by enzymatic action.

  • Protocol:

    • Homogenate Preparation: A rat kidney homogenate is prepared to provide a source of relevant metabolic enzymes.[2]

    • Incubation: Carbetocin is incubated with the kidney homogenate under controlled conditions (e.g., temperature, pH, time).[2]

    • Metabolite Isolation: The resulting mixture is processed to isolate the metabolites.

    • Analysis: The isolated compounds are analyzed using techniques such as HPLC and mass spectrometry to determine their structure.

Pharmacodynamic Analysis of Metabolites

  • Objective: To characterize the biological activity of the identified metabolites.

  • Methods:

    • Receptor Binding Assays: To determine the affinity of the metabolites for oxytocin and vasopressin receptors.[2]

    • Isolated Tissue Assays: Using isolated myometrial strips to assess the ability of the metabolites to induce or inhibit muscle contraction.[2]

Visualizations

Carbetocin Degradation Pathway

Carbetocin Carbetocin Metabolite1 Metabolite I (desGlyNH2-carbetocin) Carbetocin->Metabolite1 Cleavage of C-terminal Glycinamide Metabolite2 Metabolite II (desLeuGlyNH2-carbetocin) Metabolite1->Metabolite2 Cleavage of Leucine Enzymes Kidney Enzymes Enzymes->Carbetocin Enzymes->Metabolite1

Caption: Enzymatic degradation of Carbetocin into its primary metabolites.

Experimental Workflow for Stability and Degradation Analysis

cluster_forced_degradation Forced Degradation Studies cluster_enzymatic_degradation Enzymatic Degradation Assay cluster_pharmacodynamics Pharmacodynamic Analysis Drug Carbetocin Stress Stress Conditions (Acid, Base, Heat, Light, Oxidation) Drug->Stress Analysis1 RP-HPLC-UV Analysis Stress->Analysis1 Products1 Degradation Products Profile Analysis1->Products1 Drug2 Carbetocin Incubation Incubation with Kidney Homogenate Drug2->Incubation Isolation Metabolite Isolation Incubation->Isolation Analysis2 Structural Analysis (HPLC, MS) Isolation->Analysis2 Metabolites Identified Metabolites Analysis2->Metabolites Metabolites2 Identified Metabolites Binding Receptor Binding Assays Metabolites2->Binding Tissue Isolated Tissue Assays Metabolites2->Tissue Activity Pharmacological Activity Profile Binding->Activity Tissue->Activity

Caption: Workflow for analyzing Carbetocin's stability and degradation.

Signaling Pathway of Oxytocin Analogs

cluster_cell Myometrial Cell OTR Oxytocin Receptor (G-protein coupled) G_protein Gq/11 OTR->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca Ca2+ ER->Ca releases Contraction Muscle Contraction Ca->Contraction PKC->Contraction Carbetocin Carbetocin Carbetocin->OTR binds to

Caption: Carbetocin-induced signaling leading to uterine contraction.

References

In Vivo Effects of Oxytocin, [Glu(4)]- (Glumitocin) Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vivo data exists for the oxytocin analogue, Oxytocin, [Glu(4)]- (also known as Glumitocin or [Glu4]Oxytocin). Therefore, this guide summarizes the well-documented in vivo effects of the endogenous hormone Oxytocin, which are presumed to be largely comparable. Where information on other oxytocin analogues provides relevant context, it is noted. All data should be interpreted with the understanding that subtle but significant differences may exist between Oxytocin and its analogues.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter primarily synthesized in the hypothalamus and released from the posterior pituitary gland. It plays a crucial role in a wide range of physiological and behavioral processes. [Glu4]Oxytocin is a synthetic analogue of Oxytocin where the glutamine residue at position 4 is replaced by a glutamic acid residue. This modification can potentially alter its binding affinity, selectivity for the oxytocin receptor (OTR), and its pharmacokinetic profile. This document provides a comprehensive overview of the known in vivo effects of oxytocin administration, serving as a foundational guide for research and development of its analogues, including [Glu4]Oxytocin.

Physiological and Behavioral Effects

The in vivo administration of oxytocin elicits a spectrum of physiological and behavioral responses, primarily mediated through the oxytocin receptor, a G-protein coupled receptor (GPCR).

Uterine Contraction and Lactation

One of the most well-characterized physiological roles of oxytocin is its potent uterotonic activity.

  • Induction of Labor: Oxytocin is clinically used to induce or augment labor by stimulating the frequency and force of uterine contractions.

  • Postpartum Hemorrhage: It is also administered to prevent and treat postpartum hemorrhage by promoting sustained uterine contraction.

  • Milk Ejection: Oxytocin stimulates the contraction of myoepithelial cells surrounding the mammary alveoli, leading to milk ejection during lactation.

Social Behavior

Oxytocin is often referred to as the "social hormone" due to its profound influence on complex social behaviors.

  • Social Bonding: It plays a critical role in the formation of social bonds, including maternal-infant attachment and pair bonding.

  • Social Recognition: Oxytocin enhances the ability to recognize and remember familiar individuals.

  • Trust and Empathy: Administration of oxytocin has been shown to increase trust, generosity, and empathy in social interactions.

  • Anxiety and Stress: It can modulate anxiety and stress responses, often promoting a sense of calmness and well-being.

Glucose Metabolism

Emerging evidence indicates that oxytocin plays a significant role in regulating glucose homeostasis.

  • Insulin and Glucagon Secretion: Oxytocin can stimulate the secretion of both insulin and glucagon from the pancreas.

  • Glucose Uptake: It may enhance glucose uptake in peripheral tissues, such as muscle and fat cells.

  • Appetite and Weight Regulation: Oxytocin has been implicated in the central control of appetite and energy expenditure, potentially influencing body weight.

Data Presentation: Quantitative Effects of Oxytocin Administration

The following tables summarize key quantitative data from in vivo studies on oxytocin.

Physiological Effect Animal Model Dose and Route of Administration Observed Effect
Uterine ContractionHuman (in labor)Infusion rate-dependentIncreased frequency and force of contractions
Milk EjectionHuman (lactating)Intranasal sprayIncreased milk flow
Blood PressureRatIntravenousTransient decrease followed by a slight increase
Heart RateHumanIntravenousTransient increase
Behavioral Effect Animal/Human Model Dose and Route of Administration Observed Effect
Social RecognitionMouseIntracerebroventricularIncreased time spent with familiar vs. novel conspecific
TrustHumanIntranasalIncreased trust in an economic game
AnxietyRatIntracerebroventricularReduced anxiety-like behaviors in elevated plus maze
Metabolic Effect Animal/Human Model Dose and Route of Administration Observed Effect
Plasma InsulinDogIntravenous infusionIncreased plasma insulin levels
Plasma GlucagonDogIntravenous infusionIncreased plasma glucagon levels
Glucose UptakeRatIntraperitonealEnhanced glucose disposal

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assessing the in vivo effects of oxytocin.

Assessment of Uterotonic Activity
  • Animal Model: Pregnant rats (late gestation).

  • Procedure:

    • The rat is anesthetized, and a uterine horn is exposed.

    • A catheter is inserted into the uterine lumen to measure intrauterine pressure.

    • Oxytocin or its analogue is administered intravenously.

    • Changes in the frequency and amplitude of uterine contractions are recorded and analyzed.

Evaluation of Social Behavior (Social Recognition Test)
  • Animal Model: Adult male mice.

  • Procedure:

    • A subject mouse is habituated to a three-chambered arena.

    • In the first phase, a novel mouse is placed in one of the side chambers. The time the subject mouse spends interacting with the novel mouse is recorded.

    • In the second phase, a second novel mouse is placed in the other side chamber.

    • Oxytocin or its analogue is administered (e.g., intraperitoneally or intracerebroventricularly) before the test.

    • The time the subject mouse spends interacting with the now-familiar mouse versus the new novel mouse is measured to assess social memory.

Investigation of Effects on Glucose Metabolism (Intraperitoneal Glucose Tolerance Test - IPGTT)
  • Animal Model: Male mice.

  • Procedure:

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken from the tail vein.

    • Oxytocin or its analogue is administered intraperitoneally.

    • After a set time (e.g., 30 minutes), a glucose bolus is administered intraperitoneally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor (OTR) initiates a cascade of intracellular events.

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq/11 OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Oxytocin Receptor (OTR) Signaling Cascade.

Experimental Workflow for In Vivo Behavioral Assessment

A typical workflow for assessing the behavioral effects of a novel oxytocin analogue.

Behavioral_Workflow A Animal Model Selection (e.g., Mouse, Rat) B Habituation to Test Environment A->B C Administration of [Glu4]Oxytocin or Vehicle B->C D Behavioral Paradigm (e.g., Social Interaction Test) C->D E Data Collection (e.g., Video Tracking) D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: Workflow for Behavioral Phenotyping.

Logical Relationship of Oxytocin's Effects on Glucose Homeostasis

A simplified diagram illustrating the interplay of factors involved in oxytocin's metabolic regulation.

Glucose_Homeostasis OT Oxytocin Administration Pancreas Pancreas OT->Pancreas Peripheral Peripheral Tissues (Muscle, Adipose) OT->Peripheral Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↑ Glucagon Secretion Pancreas->Glucagon GlucoseUptake ↑ Glucose Uptake Peripheral->GlucoseUptake BloodGlucose Modulation of Blood Glucose Levels Insulin->BloodGlucose decreases Glucagon->BloodGlucose increases GlucoseUptake->BloodGlucose decreases

Caption: Oxytocin's Influence on Glucose Regulation.

Conclusion

While specific in vivo data on [Glu4]Oxytocin is sparse, the extensive research on Oxytocin provides a robust framework for predicting its potential physiological and behavioral effects. The replacement of glutamine with glutamic acid at position 4 may influence receptor binding and signaling, potentially leading to altered potency, efficacy, or duration of action. Further in vivo characterization of [Glu4]Oxytocin is warranted to elucidate its unique pharmacological profile and therapeutic potential. Researchers and drug developers are encouraged to utilize the established experimental protocols outlined in this guide to systematically investigate the effects of this and other novel oxytocin analogues.

An In-depth Technical Guide on "Oxytocin, glu(4)-" as an Oxytocin Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contractions during labor, lactation, and social bonding. As a therapeutic agent, the purity of synthetic oxytocin is of paramount importance. This technical guide focuses on a specific impurity, "Oxytocin, glu(4)-," also known as [Glu4]-Oxytocin or Oxytocin EP Impurity C. This impurity is characterized by the substitution of the glutamine residue at position 4 of the oxytocin peptide sequence with glutamic acid.

This document provides a comprehensive overview of "Oxytocin, glu(4)-," including its chemical properties, what can be inferred about its biological activity from structure-activity relationship (SAR) studies of related analogues, and generalized experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with oxytocin and its related compounds.

Chemical and Physical Properties

The chemical and physical properties of Oxytocin and its [Glu4]- impurity are summarized in the table below. The substitution of a neutral glutamine with an acidic glutamic acid residue results in a slight increase in molecular weight and a change in the overall charge of the peptide.

PropertyOxytocin"Oxytocin, glu(4)-"
Synonyms OXT[Glu4]-Oxytocin, Oxytocin EP Impurity C
Amino Acid Sequence Cys-Tyr-Ile-Gln -Asn-Cys-Pro-Leu-Gly-NH2Cys-Tyr-Ile-Glu -Asn-Cys-Pro-Leu-Gly-NH2
Molecular Formula C43H66N12O12S2C43H65N11O13S2
Molecular Weight 1007.19 g/mol 1008.18 g/mol
CAS Number 50-56-64314-67-4

Inferred Biological Activity and Structure-Activity Relationships

Several studies have shown that the glutamine residue at position 4 is crucial for the biological activity of oxytocin. The side-chain amide group of glutamine is thought to be involved in key interactions with the oxytocin receptor, likely through hydrogen bonding.

  • Substitution with other amino acids: A study investigating various amino acid substitutions at position 4 found that replacing glutamine with asparagine (which has a shorter side chain but retains the amide group) resulted in an analogue with approximately 35% of the agonist activity of oxytocin. Substitution with serine (which has a hydroxyl group) led to an even greater loss of activity, with the analogue displaying only about 8% of the agonist activity of oxytocin.[1]

  • Modification of the amide group: Research on oxytocin analogues where the side-chain amide group of glutamine at position 4 was replaced with a tetrazole group resulted in a significant decrease in biological activity.[1] This further emphasizes the importance of the electronic and hydrogen-bonding properties of the Gln4 side chain for receptor interaction.[1] Another study that replaced the side-chain carboxamide of glutamine with a hydrazide group also reported decreased biological activity compared to the parent hormone.[2]

Based on these findings, it is highly probable that "Oxytocin, glu(4)-," which features a carboxylic acid group instead of an amide group at position 4, would exhibit significantly reduced binding affinity for the oxytocin receptor and consequently, lower biological potency compared to oxytocin. The introduction of a negative charge and the alteration of the hydrogen bonding potential at this critical position would likely disrupt the optimal interaction with the receptor.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis and biological characterization of "Oxytocin, glu(4)-" are not publicly available. However, this section provides generalized methodologies based on standard practices for the synthesis and analysis of oxytocin and its analogues.

Synthesis and Purification of "Oxytocin, glu(4)-" (Generalized Protocol)

"Oxytocin, glu(4)-" can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Start with a suitable solid support resin, such as a Rink Amide resin, to generate the C-terminal amide.

  • Deprotect the terminal Fmoc group using a solution of piperidine in dimethylformamide (DMF).

2. Peptide Chain Elongation:

  • Sequentially couple the Fmoc-protected amino acids in the reverse order of the target sequence (Gly, Leu, Pro, Cys(Trt), Asn(Trt), Glu(OtBu), Ile, Tyr(tBu), Cys(Trt)).

  • Use a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

  • After each coupling step, wash the resin and deprotect the Fmoc group with piperidine in DMF.

3. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

4. Disulfide Bond Formation:

  • After cleavage, the linear peptide is dissolved in a dilute aqueous solution at a slightly alkaline pH (e.g., pH 8-8.5).

  • Oxidize the two cysteine residues to form the intramolecular disulfide bridge. This can be achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide.

5. Purification:

  • Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Use a C18 column with a gradient of acetonitrile in water, both containing a small amount of TFA.

  • Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.

6. Lyophilization:

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

In Vitro Biological Assays (Generalized Protocols)

To assess the biological activity of "Oxytocin, glu(4)-," receptor binding assays and in vitro functional assays can be performed.

1. Oxytocin Receptor Binding Assay:

  • Objective: To determine the affinity of "Oxytocin, glu(4)-" for the oxytocin receptor.

  • Cell Culture: Use a cell line stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.

  • Radioligand Binding: Perform a competitive binding assay using a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) and increasing concentrations of unlabeled oxytocin (as a reference) and "Oxytocin, glu(4)-".

  • Incubation and Separation: Incubate the membranes with the radioligand and the competitor peptides. Separate the bound and free radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the filters and calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

2. Uterine Contraction Assay (In Vitro):

  • Objective: To determine the functional potency of "Oxytocin, glu(4)-" in a physiologically relevant tissue.

  • Tissue Preparation: Isolate uterine tissue from a non-pregnant, estrogen-primed female rat.

  • Organ Bath Setup: Mount a strip of the uterine tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Measurement: Connect the tissue to an isometric force transducer to record changes in muscle tension.

  • Dose-Response Curve: After an equilibration period, add cumulative concentrations of oxytocin or "Oxytocin, glu(4)-" to the organ bath and record the contractile responses.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).

Visualizations

Oxytocin Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by oxytocin binding to its G-protein coupled receptor (GPCR). The potential impact of "Oxytocin, glu(4)-" would likely be a reduced activation of this pathway due to its inferred lower binding affinity.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Contraction Contributes to

Caption: Simplified Oxytocin Signaling Pathway.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the general workflow for the synthesis and purification of "Oxytocin, glu(4)-" using solid-phase peptide synthesis.

Synthesis_Workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) (Fmoc Chemistry) start->spps cleavage Cleavage from Resin & Side-chain Deprotection spps->cleavage oxidation Disulfide Bond Formation (Oxidation) cleavage->oxidation purification RP-HPLC Purification oxidation->purification analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) purification->analysis lyophilization Lyophilization analysis->lyophilization end Final Product: [Glu4]-Oxytocin lyophilization->end

Caption: General workflow for the synthesis of [Glu4]-Oxytocin.

Logical Relationship between Oxytocin and "Oxytocin, glu(4)-"

This diagram illustrates the relationship between the intended product, oxytocin, and the impurity, "Oxytocin, glu(4)-," which can arise from the manufacturing process.

Caption: Relationship between Oxytocin and the [Glu4]- impurity.

Conclusion

"Oxytocin, glu(4)-" is a known process-related impurity in the synthesis of oxytocin, officially recognized as Oxytocin EP Impurity C. While direct and comprehensive data on its biological activity are scarce in publicly available literature, existing structure-activity relationship studies on related oxytocin analogues strongly suggest that the substitution of glutamine with glutamic acid at position 4 leads to a significant reduction in receptor binding affinity and biological potency. This is attributed to the critical role of the Gln4 side-chain amide group in receptor interaction. For drug development and quality control purposes, it is crucial to monitor and control the levels of this impurity in oxytocin drug products. The generalized experimental protocols provided in this guide offer a starting point for the synthesis and in vitro characterization of "Oxytocin, glu(4)-" to further elucidate its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of [Glu⁴]Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of [Glu⁴]Oxytocin, an analog of the neuropeptide hormone oxytocin where the glutamine residue at position 4 is substituted with glutamic acid. The synthesis is based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Detailed methodologies for peptide chain assembly, cleavage from the resin, purification, and characterization are presented. Additionally, this document includes a summary of expected quantitative data and a diagram of the canonical oxytocin receptor signaling pathway.

Introduction

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter involved in a wide range of physiological processes, including social bonding, uterine contraction, and lactation. The synthesis of oxytocin analogs is a key area of research for the development of novel therapeutics with modified selectivity, potency, and pharmacokinetic profiles. The substitution of the glutamine at position 4 with glutamic acid ([Glu⁴]Oxytocin) introduces a negative charge at physiological pH, which can influence receptor binding and biological activity. The Fmoc solid-phase peptide synthesis (SPPS) methodology offers an efficient and reliable route to obtain such analogs for research and drug development purposes.[1][2]

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis of oxytocin analogs using Fmoc-SPPS. The data presented here is representative and may vary based on the specific synthesis scale and purification efficiency.

ParameterExpected ValueMethod of Analysis
Crude Peptide Purity 70-85%Analytical RP-HPLC
Final Purity (Post-HPLC) >98%Analytical RP-HPLC
Overall Yield (Post-HPLC) 5-15%Gravimetric/UV Spectroscopy
Identity Confirmation Expected MassMass Spectrometry (ESI-MS)

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (0.3-0.8 mmol/g substitution)

  • Fmoc-protected Amino Acids:

    • Fmoc-Gly-OH

    • Fmoc-Leu-OH

    • Fmoc-Pro-OH

    • Fmoc-Cys(Trt)-OH

    • Fmoc-Asn(Trt)-OH

    • Fmoc-Glu(OtBu)-OH

    • Fmoc-Ile-OH

    • Fmoc-Tyr(tBu)-OH

  • Coupling Reagents:

    • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), ACS grade

    • Methanol (MeOH), ACS grade

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), reagent grade

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cyclization Buffer: Ammonium bicarbonate buffer (0.1 M, pH 8.0)

  • Oxidizing Agent: 0.01 M Potassium ferricyanide (K₃[Fe(CN)₆]) solution

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of [Glu⁴]Oxytocin is performed on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (2.9 equivalents) and HOBt (3 equivalents). Add DIPEA (6 equivalents) and allow the mixture to react for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Leu, Pro, Cys(Trt), Asn(Trt), Glu(OtBu) , Ile, Tyr(tBu), and Cys(Trt). The use of Fmoc-Glu(OtBu)-OH is critical at position 4 to protect the side-chain carboxylic acid.[3][4][5]

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final deprotection step as described in step 2.

Peptide Cleavage and Deprotection
  • Resin Washing and Drying: Wash the fully assembled peptide-resin with DCM (5 times) and methanol (3 times) and dry it under vacuum.

  • Cleavage from Resin:

    • Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. The t-butyl protecting groups on Tyr and Glu, and the trityl groups on Cys and Asn will be removed simultaneously.[3][5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Cyclization (Disulfide Bond Formation)
  • Dissolution: Dissolve the crude linear peptide in the cyclization buffer (0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

  • Oxidation: Add 0.01 M potassium ferricyanide solution dropwise while stirring until a faint yellow color persists.

  • Quenching: Quench the reaction by adding a small amount of L-cysteine after 30-60 minutes.

  • Acidification: Acidify the solution with a small amount of acetic acid.

Purification and Characterization
  • Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to confirm the correct molecular weight.

    • Lyophilize the pure fractions to obtain the final [Glu⁴]Oxytocin peptide as a white fluffy powder.

Visualization

SPPS Workflow for [Glu⁴]Oxytocin

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH Deprotection1->Coupling_Gly Deprotection2 Fmoc Deprotection Coupling_Gly->Deprotection2 Coupling_Chain Couple Amino Acids (Leu, Pro, Cys, Asn) Deprotection2->Coupling_Chain Deprotection3 Fmoc Deprotection Coupling_Chain->Deprotection3 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Deprotection3->Coupling_Glu Deprotection4 Fmoc Deprotection Coupling_Glu->Deprotection4 Coupling_End Couple Amino Acids (Ile, Tyr, Cys) Deprotection4->Coupling_End Final_Deprotection Final Fmoc Deprotection Coupling_End->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Cyclization Cyclization (Oxidation) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Final_Peptide [Glu⁴]Oxytocin Purification->Final_Peptide OTR_Signaling Ligand Oxytocin or [Glu⁴]Oxytocin Receptor Oxytocin Receptor (GPCR) Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream Modulates activity PKC->Downstream Phosphorylates targets

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Oxytocin, glu(4)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes. "Oxytocin, glu(4)-" is an analogue of oxytocin where the glutamine residue at position 4 has been replaced by a glutamic acid residue. The synthesis of such peptide analogues often results in a mixture of the desired product along with deletion sequences, incompletely deprotected peptides, and other closely related impurities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic peptides, offering high resolution and reproducibility.[1][2] This application note provides a detailed protocol for the purification of "Oxytocin, glu(4)-" using preparative reverse-phase HPLC (RP-HPLC).

The principles outlined here are based on established methods for the purification of oxytocin and its analogues.[3][4][5] The method development process typically begins at the analytical scale to optimize the separation and is then scaled up for preparative purification.[1][6][7]

Methodology

The purification of "Oxytocin, glu(4)-" is achieved using a reverse-phase HPLC strategy. This method separates peptides based on their hydrophobicity.

1. Materials and Reagents

  • Crude "Oxytocin, glu(4)-" peptide

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.1% TFA in Water (Mobile Phase A)

  • 0.1% TFA in Acetonitrile (Mobile Phase B)

2. Instrumentation

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical and preparative C18 reverse-phase columns

3. Experimental Protocol

Step 1: Analytical Method Development

Before scaling up to a preparative scale, the separation is optimized on an analytical column.[1][6]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[4]

  • Injection Volume: 20 µL.

  • Gradient: A screening gradient is initially used to determine the elution profile of the peptide. A typical gradient would be 5-95% Mobile Phase B over 30 minutes. The gradient is then optimized to achieve the best resolution between the target peptide and its impurities.

Step 2: Preparative Method Scale-Up

Once the analytical method is optimized, the parameters are scaled up for the preparative column.[6][7]

  • Column: C18, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: The flow rate is scaled up proportionally to the column cross-sectional area. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and a small amount of organic solvent like DMSO if necessary) to a concentration of approximately 10-20 mg/mL.[7]

  • Injection Volume: The injection volume will depend on the column loading capacity and the concentration of the sample.

  • Gradient: The optimized gradient from the analytical method is adjusted for the preparative scale.

Step 3: Fraction Collection and Analysis

Fractions are collected as the target peptide elutes from the column.[6] Each fraction is then analyzed by analytical HPLC to determine its purity. Fractions with the desired purity (e.g., >98%) are pooled.

Step 4: Lyophilization

The pooled fractions are lyophilized to remove the mobile phase solvents and obtain the purified peptide as a dry powder.[6]

Data Presentation

Table 1: Analytical HPLC Parameters

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Injection Volume20 µL
Column Temperature35-40 °C
Example Gradient Time (min)
0
30
31
35
36
40

Table 2: Preparative HPLC Parameters

ParameterCondition
ColumnC18, 21.2 x 250 mm, 10 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate20 mL/min
Detection Wavelength220 nm
Sample LoadingUp to 200 mg of crude peptide
Column TemperatureAmbient
Example Gradient Time (min)
0
30
31
35
36
40

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Peptide Crude 'Oxytocin, glu(4)-' Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter Sample Dissolution->Filtration Analytical_Dev Analytical Method Development Filtration->Analytical_Dev Scale_Up Preparative Scale-Up Analytical_Dev->Scale_Up Optimized Method Purification Preparative HPLC Purification Scale_Up->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool High-Purity Fractions Purity_Analysis->Pooling >98% Purity Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure 'Oxytocin, glu(4)-' Lyophilization->Pure_Peptide

Caption: Workflow for the HPLC purification of "Oxytocin, glu(4)-".

Logical_Relationship Start Start: Crude Peptide Mixture Analytical_HPLC Analytical HPLC: Method Development & Optimization Start->Analytical_HPLC Input Preparative_HPLC Preparative HPLC: Scale-up & Purification Analytical_HPLC->Preparative_HPLC Transfer Optimized Method Fraction_Analysis Fraction Analysis: Analytical HPLC for Purity Check Preparative_HPLC->Fraction_Analysis Collect Fractions Fraction_Analysis->Preparative_HPLC Re-inject if necessary Pooling_Lyophilization Pooling & Lyophilization Fraction_Analysis->Pooling_Lyophilization Select Pure Fractions End End: Purified Peptide (>98%) Pooling_Lyophilization->End Final Product

Caption: Logical steps in the peptide purification process.

References

Application Notes and Protocols for Conformational Study of [Glu⁴]Oxytocin (Glumitocin) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glu⁴]Oxytocin, also known as Glumitocin, is an analog of the neurohypophyseal hormone oxytocin where the glutamine residue at position 4 is substituted with a glutamic acid residue. This substitution can significantly influence the molecule's three-dimensional structure and, consequently, its biological activity and receptor binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation and dynamics of peptides like Glumitocin. This document provides detailed application notes and protocols for the conformational analysis of [Glu⁴]Oxytocin using high-resolution NMR spectroscopy. Such studies are crucial for understanding its structure-activity relationships and for the rational design of novel therapeutics.

Conformational studies of [Glu⁴]Oxytocin using ¹H NMR have been successfully conducted to analyze its structure in aqueous solutions, including its interactions with lanthanide complexes. These studies provide the foundation for the methodologies described herein.

Experimental Workflow for Conformational Analysis

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Refinement & Validation Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep OneD_NMR 1D ¹H NMR Sample_Prep->OneD_NMR Acquire Spectra TwoD_NMR 2D NMR Experiments (TOCSY, NOESY, HSQC) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Process Data Constraint_Extraction Constraint Extraction (NOEs, J-couplings) Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation Constraint_Extraction->Structure_Calculation MD_Simulations Molecular Dynamics Simulations Structure_Calculation->MD_Simulations Final_Structure Final Conformational Ensemble MD_Simulations->Final_Structure

Caption: Workflow for the conformational study of [Glu⁴]Oxytocin using NMR spectroscopy.

Experimental Protocols

Peptide Synthesis and Purification

[Glu⁴]Oxytocin can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols followed by cyclization of the disulfide bridge. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity (>95%) required for NMR studies.

NMR Sample Preparation
  • Solvent: Dissolve the lyophilized peptide in a suitable solvent. For aqueous studies, use 90% H₂O/10% D₂O or 100% D₂O. D₂O is used for the deuterium lock and to suppress the water signal. A mixture allows for the observation of exchangeable amide protons.

  • Concentration: The peptide concentration should be in the range of 1-5 mM.

  • Buffer: Use a buffer to maintain a constant pH, typically a phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.0).

  • Internal Standard: Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP).

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Acquire a simple one-dimensional proton spectrum to check for sample purity, and proper folding, and to optimize acquisition parameters.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify coupled spin systems of individual amino acid residues.

    • Mixing Time: Use a mixing time of 60-80 ms to allow for magnetization transfer throughout the spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance restraints, which are crucial for 3D structure determination. Protons that are close in space (< 5 Å) will show cross-peaks.

    • Mixing Time: Acquire spectra with a range of mixing times (e.g., 100-300 ms) to build up the NOE.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in resonance assignment. This requires a ¹³C-labeled sample for optimal sensitivity, but can be performed on natural abundance samples with longer acquisition times.

Data Presentation: Quantitative NMR Data (Illustrative)

The following tables present hypothetical but realistic NMR data for [Glu⁴]Oxytocin for illustrative purposes. Actual experimental values would need to be determined from the acquired spectra.

Table 1: ¹H Chemical Shifts (δ) for [Glu⁴]Oxytocin at pH 6.0, 298 K

ResidueHNOther Protons
Cys¹-3.853.10, 2.95-
Tyr²8.214.653.05, 2.89Hδ: 7.15; Hε: 6.85
Ile³7.984.201.95Hγ: 1.45, 1.15; Hδ: 0.90
Glu⁴8.354.302.10, 1.98Hγ: 2.35
Asn⁵8.504.752.80, 2.70HNδ₂: 7.55, 6.90
Cys⁶7.804.503.20, 2.90-
Pro⁷-4.402.05, 1.90Hδ: 3.65, 3.50
Leu⁸8.104.351.70Hδ: 0.95, 0.92
Gly⁹8.403.98, 3.85--

Table 2: ³J(HN, Hα) Coupling Constants and Temperature Coefficients

Residue³J(HN, Hα) (Hz)Temp. Coeff. (ppb/K)
Tyr²8.5-3.5
Ile³7.9-4.2
Glu⁴8.2-2.1
Asn⁵7.5-1.5
Cys⁶8.8-5.0
Leu⁸7.8-4.5
Gly⁹5.9, 5.7-3.8

Note: Temperature coefficients with values less negative than -4.4 ppb/K are indicative of protons involved in hydrogen bonding.

Table 3: Key NOE Restraints for [Glu⁴]Oxytocin

Proton 1Proton 2Distance Restraint (Å)
Asn⁵ HNTyr² HN< 3.5 (Medium)
Cys⁶ HαPro⁷ Hδ< 4.0 (Weak)
Ile³ HαGlu⁴ HN< 2.8 (Strong)
Tyr² HδIle³ Hγ< 4.5 (Weak)

Data Analysis and Structure Calculation

Resonance Assignment

The first step in the analysis is to assign all the proton and carbon resonances to their specific atoms in the peptide. This is achieved by systematically analyzing the TOCSY and HSQC spectra to identify the spin systems of each amino acid and then using the NOESY spectrum to sequence-specifically connect them.

Extraction of Conformational Restraints
  • Distance Restraints: The intensities of the NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons. These are categorized as strong (< 2.8 Å), medium (< 3.5 Å), and weak (< 5.0 Å) and used as upper distance limits in the structure calculation.

  • Dihedral Angle Restraints: The ³J(HN, Hα) coupling constants can be related to the phi (φ) dihedral angle using the Karplus equation.

Structure Calculation and Refinement

The collected restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ distance geometry or simulated annealing algorithms to generate a family of 3D structures consistent with the experimental data. The resulting ensemble of structures represents the conformational space sampled by the peptide in solution. Further refinement can be achieved using molecular dynamics simulations in a water box.

Signaling Pathways and Logical Relationships

The conformation of [Glu⁴]Oxytocin directly influences its ability to bind to the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding event initiates a cascade of intracellular signaling.

Signaling_Pathway cluster_0 Receptor Binding cluster_1 G-Protein Activation cluster_2 Second Messenger Production cluster_3 Downstream Effects Glu4Oxy [Glu⁴]Oxytocin OTR Oxytocin Receptor (GPCR) Glu4Oxy->OTR Binding G_Protein Gq/11 Activation OTR->G_Protein Conformational Change PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP₂ Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Application Notes and Protocols: Radiolabeling of [Glu⁴]-Oxytocin for Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide hormone, and its receptor system are pivotal in a myriad of physiological processes, including parturition, lactation, and complex social behaviors. The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), represents a significant target for therapeutic intervention in various conditions, ranging from social affective disorders to obstetric complications. To facilitate the discovery and development of novel OTR modulators, robust and reliable receptor binding assays are essential. The use of radiolabeled ligands remains a gold standard for the characterization of receptor-ligand interactions, enabling the determination of binding affinity (Kd), receptor density (Bmax), and the inhibitory potency (Ki) of unlabeled compounds.

This document provides detailed application notes and protocols for the radiolabeling of the oxytocin analog [Glu⁴]-Oxytocin and its application in receptor binding assays. [Glu⁴]-Oxytocin, where the glutamine at position 4 is substituted with glutamic acid, serves as a valuable tool for investigating the conformational dynamics and receptor interaction of oxytocin-like molecules. The subsequent protocols outline the necessary steps for performing saturation and competitive binding assays to characterize the interaction of this and other compounds with the oxytocin receptor.

Data Presentation

Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) of Oxytocin Radioligands

RadioligandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[³H]-OxytocinRat left ventricle (high affinity site)~1~1480[1]
[³H]-OxytocinRat left ventricle (low affinity site)~75~3730[1]
[³H]-OxytocinHuman myometrium (term pregnancy)1.251.2 - 4.7 x 10⁻³[2]
[¹²⁵I]-OVTAHamster brainNot directly reported, used for Ki determinationNot reported[3]

Table 2: Inhibitor Constants (Ki) of Unlabeled Ligands at the Oxytocin Receptor

Unlabeled LigandRadioligandTissue/Cell LineKi (nM)Reference
Oxytocin[¹²⁵I]-OVTAHamster brain OTR4.28[3]
Arginine Vasopressin (AVP)[¹²⁵I]-OVTAHamster brain OTR36.06[3]
Manning Compound[¹²⁵I]-OVTAHamster brain OTR213.8[3]
Arginine Vasopressin (AVP)[³H]-OxytocinRat Uterus3.41

Experimental Protocols

Protocol 1: Radiolabeling of [Glu⁴]-Oxytocin with Tritium ([³H])

This protocol is a general method adapted from the synthesis of other tritiated peptide hormones and should be optimized for [Glu⁴]-Oxytocin. The procedure involves the catalytic dehalogenation of a halogenated precursor of [Glu⁴]-Oxytocin in the presence of tritium gas.

Materials and Reagents:

  • [Iodo-Tyr², Glu⁴]-Oxytocin (custom synthesis)

  • Tritium (³H₂) gas

  • Palladium on charcoal (Pd/C) catalyst (10%)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • HPLC grade water and acetonitrile

  • 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile

  • Scintillation cocktail

  • HPLC system with a radioactivity detector

  • Lyophilizer

Procedure:

  • Precursor Synthesis: Synthesize the iodinated precursor, [Iodo-Tyr², Glu⁴]-Oxytocin, using standard solid-phase peptide synthesis (SPPS) followed by iodination of the tyrosine residue.

  • Catalytic Tritiation:

    • In a specialized glassware setup for handling tritium gas, dissolve the [Iodo-Tyr², Glu⁴]-Oxytocin precursor in anhydrous DMF.

    • Add the 10% Pd/C catalyst to the solution.

    • Evacuate the reaction vessel and backfill with tritium gas to the desired pressure.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the uptake of tritium gas.

  • Catalyst Removal and Quenching:

    • After the reaction, carefully vent the excess tritium gas.

    • Filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.

    • Quench the reaction by adding a small amount of a labile proton source, such as methanol.

  • Purification:

    • Purify the crude [³H]-[Glu⁴]-Oxytocin using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column and a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B).

    • Monitor the elution profile using both a UV detector (at 220 or 280 nm) and a radioactivity detector.

    • Collect the fractions corresponding to the radiolabeled peptide.

  • Specific Activity Determination:

    • Determine the concentration of the purified [³H]-[Glu⁴]-Oxytocin by UV absorbance, using the molar extinction coefficient of tyrosine.

    • Measure the radioactivity of a known amount of the peptide using a liquid scintillation counter.

    • Calculate the specific activity in Curies per millimole (Ci/mmol). The synthesis of a similar tritiated oxytocin analog yielded a specific activity in the range of 11.1-32.7 Ci/mmol.

  • Storage: Lyophilize the purified [³H]-[Glu⁴]-Oxytocin and store it at -80°C in a desiccated environment.

Protocol 2: Oxytocin Receptor Membrane Preparation

Materials and Reagents:

  • Tissue (e.g., rat uterus, human myometrium) or cells expressing the oxytocin receptor (e.g., HEK293-OTR)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA

  • Protease inhibitor cocktail

  • Sucrose solution (0.25 M)

  • Ultracentrifuge

Procedure:

  • Tissue Homogenization:

    • Mince the tissue on ice and place it in ice-cold homogenization buffer supplemented with a protease inhibitor cocktail.

    • Homogenize the tissue using a Polytron or Dounce homogenizer.

  • Cell Lysis (for cultured cells):

    • Scrape the cells into ice-cold homogenization buffer with protease inhibitors.

    • Lyse the cells using a Dounce homogenizer or by sonication.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Membrane Resuspension and Storage:

    • Discard the supernatant and resuspend the membrane pellet in homogenization buffer (or a suitable assay buffer).

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

    • Aliquot the membrane preparation and store at -80°C until use.

Protocol 3: Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [³H]-[Glu⁴]-Oxytocin.

Materials and Reagents:

  • Oxytocin receptor membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • [³H]-[Glu⁴]-Oxytocin

  • Unlabeled Oxytocin (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of [³H]-[Glu⁴]-Oxytocin in the assay buffer, typically ranging from 0.1 to 20 times the expected Kd.

    • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.

  • Incubation:

    • Total Binding: Add assay buffer, the appropriate concentration of [³H]-[Glu⁴]-Oxytocin, and the membrane preparation to the wells.

    • Non-specific Binding: Add assay buffer, the same concentration of [³H]-[Glu⁴]-Oxytocin, a high concentration of unlabeled oxytocin (e.g., 1 µM), and the membrane preparation to the wells.

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in ice-cold assay buffer.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each radioligand concentration.

    • Plot the specific binding (fmol/mg protein) against the concentration of [³H]-[Glu⁴]-Oxytocin.

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 4: Competitive Radioligand Binding Assay

This assay is used to determine the inhibitory constant (Ki) of an unlabeled test compound for the oxytocin receptor.

Materials and Reagents:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound in the assay buffer.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • Incubation:

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-[Glu⁴]-Oxytocin (typically at or near its Kd value), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the fixed concentration of [³H]-[Glu⁴]-Oxytocin, a high concentration of unlabeled oxytocin, and the membrane preparation.

    • Competition: Add the appropriate concentration of the unlabeled test compound, the fixed concentration of [³H]-[Glu⁴]-Oxytocin, and the membrane preparation.

    • Incubate the plate under the same conditions as the saturation binding assay.

  • Termination and Measurement:

    • Terminate the binding and measure the radioactivity as described in the saturation binding assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Analyze the data using non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

Mandatory Visualizations

Radioligand_Synthesis_Workflow cluster_synthesis Radiolabeling of [Glu⁴]-Oxytocin start [Iodo-Tyr², Glu⁴]-Oxytocin Precursor tritiation Catalytic Tritiation (³H₂ gas, Pd/C) start->tritiation Dissolve in DMF purification RP-HPLC Purification tritiation->purification Filter & Quench analysis Specific Activity Determination purification->analysis Collect Fractions final_product [³H]-[Glu⁴]-Oxytocin analysis->final_product Lyophilize & Store

Caption: Workflow for the synthesis of [³H]-[Glu⁴]-Oxytocin.

Oxytocin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling OT Oxytocin or [Glu⁴]-Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., muscle contraction) Ca2->Physiological_Response PKC->Physiological_Response

Caption: Simplified oxytocin receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_assay Competitive Binding Assay prepare Prepare Reagents: Membranes, [³H]-[Glu⁴]-OT, Test Compound incubate Incubate Components prepare->incubate Combine in 96-well plate filter Vacuum Filtration incubate->filter Terminate reaction count Scintillation Counting filter->count Measure radioactivity analyze Data Analysis (IC₅₀ & Ki Calculation) count->analyze Generate dose-response curve result Determine Ki of Test Compound analyze->result

Caption: Workflow for a competitive radioligand binding assay.

References

Protocol for dissolving and storing "Oxytocin, glu(4)-"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Oxytocin, glu(4)-

Introduction to Oxytocin, glu(4)-

"Oxytocin, glu(4)-" is a synthetic analogue of Oxytocin, a nine-amino-acid peptide hormone.[2] In this analogue, the glutamine residue at position 4 is replaced by a glutamic acid residue. This modification can potentially alter the peptide's solubility, stability, and biological activity compared to the native Oxytocin. Careful handling and optimization of dissolution and storage conditions are crucial for maintaining the integrity and activity of the peptide for research applications.

General Handling of Lyophilized Peptides

Lyophilized peptides are generally stable for weeks to months at room temperature when stored away from heat, light, and moisture.[2][4] For long-term storage, it is recommended to store them at -20°C or colder.[2][3][4][6] Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[1] To prevent this, it is essential to allow the vial to equilibrate to room temperature in a desiccator before opening.[2][3][4] Weighing should be done quickly, and the vial should be tightly resealed, purged with an inert gas like nitrogen or argon if possible, and returned to cold storage.[2]

Dissolution of Oxytocin, glu(4)-

The solubility of a peptide is primarily determined by its amino acid composition and sequence.[1] There is no universal solvent for all peptides, and a trial-and-error approach with a small amount of the peptide is often necessary.[4]

3.1. Preliminary Assessment of Solubility

To select an appropriate solvent, first analyze the amino acid sequence of "Oxytocin, glu(4)-" to determine its overall charge. The glutamic acid at position 4 introduces an additional acidic residue compared to Oxytocin. The overall charge of the peptide will depend on the pH of the solvent.

3.2. Recommended Solvents and Methodology

A general strategy for dissolving peptides is to start with the gentlest solvent and move to stronger ones if necessary.[5]

  • High-Purity Water: The first solvent to try for most peptides is sterile, distilled, or deionized water.[5][7]

  • Aqueous Acidic or Basic Solutions: If the peptide is insoluble in water, the next step depends on its net charge. For basic peptides (net positive charge), a dilute aqueous solution of acetic acid (e.g., 10%) can be used.[6][7] For acidic peptides (net negative charge), a dilute aqueous solution of ammonium hydroxide or ammonium bicarbonate can be tried.[5][7]

  • Organic Solvents: For very hydrophobic or neutral peptides that do not dissolve in aqueous solutions, organic solvents may be necessary.[7] Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.[4][6] It is crucial to dissolve the peptide completely in a small amount of the organic solvent first and then slowly add the aqueous buffer to the desired concentration.[6] Note that some organic solvents may be incompatible with certain biological assays.[4]

Sonication can also aid in dissolving the peptide.[4][6]

Storage of Peptide Solutions

Peptide solutions have limited shelf life.[4][5] For optimal stability, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3][4] These aliquots should be stored at -20°C or colder.[3][4][5][6] For short-term storage of a few days, 4°C may be acceptable. Peptides containing certain amino acids like Cys, Met, Trp, Asn, and Gln are more prone to degradation in solution.[1][4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Oxytocin, glu(4)-
  • Before opening, allow the vial of lyophilized "Oxytocin, glu(4)-" to equilibrate to room temperature in a desiccator for at least 30 minutes.[2][3][4]

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Based on the preliminary solubility tests, add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • If the initial solvent was an organic one, slowly add the aqueous buffer to the desired final concentration while gently mixing.

Protocol 2: Storage of Oxytocin, glu(4)- Solution
  • Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.

  • Label each aliquot clearly with the peptide name, concentration, date, and solvent.

  • For long-term storage, immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer. For short-term storage, a -20°C freezer is suitable.[4][6]

  • Avoid using frost-free freezers as the temperature fluctuations during defrost cycles can degrade the peptide.[5]

Data Presentation

Table 1: Recommended Storage Conditions for Oxytocin, glu(4)-

FormTemperatureDurationNotes
Lyophilized Powder-20°C to -80°CYearsStore in a desiccator, protected from light.[3][6][8]
4°CWeeks to MonthsFor short-term storage.[2][4]
Room TemperatureWeeksFor short-term transport and handling.[2][4][8]
In Solution-80°CMonthsAliquot to avoid freeze-thaw cycles.[4][6]
-20°CWeeksAliquot to avoid freeze-thaw cycles.[4][6]
4°CDaysFor immediate use.

Table 2: Troubleshooting Peptide Solubility

IssuePotential CauseRecommended Action
Peptide does not dissolve in waterPeptide is hydrophobic or has a net neutral charge at neutral pH.Try adding a small amount of dilute acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides).[5][6][7] If still insoluble, try an organic solvent like DMSO or DMF.[6][7]
Solution is cloudy or contains particulatesIncomplete dissolution or aggregation.Sonicate the solution.[4][6] If using an organic solvent, ensure the peptide is fully dissolved before adding the aqueous buffer.
Peptide precipitates after adding aqueous bufferThe peptide has reached its solubility limit in the final buffer.Prepare a more dilute stock solution or use a different buffer system.

Mandatory Visualizations

G Workflow for Dissolving and Storing Oxytocin, glu(4)- cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start with Lyophilized Peptide equilibrate Equilibrate Vial to Room Temperature in Desiccator start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Recommended Solvent centrifuge->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_solubility Completely Dissolved? dissolve->check_solubility troubleshoot Troubleshoot Solubility (see Table 2) check_solubility->troubleshoot No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes troubleshoot->add_solvent freeze Flash Freeze Aliquots aliquot->freeze store Store at -20°C or -80°C freeze->store G Oxytocin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol oxytocin Oxytocin / Oxytocin, glu(4)- oxtr Oxytocin Receptor (OXTR) (Gq/11-coupled) oxytocin->oxtr plc Phospholipase C (PLC) oxtr->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor mapk MAPK Pathway (e.g., ERK1/2) pkc->mapk activates ca2 Ca2+ er->ca2 releases cellular_response Cellular Responses (e.g., muscle contraction, neurotransmission) ca2->cellular_response mapk->cellular_response

References

Application Notes and Protocols for Cell-Based Assays Using Oxytocin, glu(4)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide neurohypophysial hormone, is a critical regulator of numerous physiological processes, including parturition, lactation, and complex social behaviors. Its therapeutic potential is the subject of extensive research. "Oxytocin, glu(4)-", also known as [Glu4]-Oxytocin, is a derivative of oxytocin where the glutamine at position 4 is substituted with glutamic acid.[1][2][3] As an analog and a potential impurity in oxytocin preparations, the characterization of its biological activity at the oxytocin receptor (OXTR) is crucial for both basic research and drug development.[]

These application notes provide detailed protocols for cell-based assays to determine the functional activity of "Oxytocin, glu(4)-" at the human oxytocin receptor. The methodologies described are based on commercially available assay systems and established research protocols, enabling researchers to quantify agonist or antagonist effects.

Chemical and Physical Properties of Oxytocin, glu(4)-

A clear understanding of the test compound is fundamental for accurate assay preparation and interpretation of results.

PropertyValueReference
Molecular Formula C43H65N11O13S2[1][2]
Molecular Weight 1008.17 g/mol [2][3][5][6][7]
CAS Number 4314-67-4[1][3][6][7][8][9]
Synonyms 4-Glu-oxytocin, [Glu4]-Oxytocin, Oxytocin EP Impurity C[1][2][3][6]
Sequence CYIENCPLG-NH2 (Disulfide bridge: Cys1-Cys6)[]

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gαq/11, initiating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream effects include the activation of the MAPK and RhoA/Rho kinase pathways.

OXTR_Signaling cluster_membrane Cell Membrane OXTR OXTR Gq Gq OXTR->Gq activates Rho RhoA/Rho Kinase Pathway OXTR->Rho PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand Oxytocin or Oxytocin, glu(4)- Ligand->OXTR binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response Rho->Cellular_Response

Caption: Luciferase reporter assay workflow.

Detailed Protocol (Adapted from commercially available kits)

Materials:

  • Human OXTR reporter cell line

  • Cell culture medium

  • Test compound: "Oxytocin, glu(4)-"

  • Reference agonist: Oxytocin

  • Luciferase detection reagent

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Thaw the cryopreserved OXTR reporter cells according to the supplier's instructions.

    • Resuspend the cells in the provided cell culture medium.

    • Dispense the cell suspension into a 96-well assay plate.

  • Compound Preparation and Addition:

    • Prepare a stock solution of "Oxytocin, glu(4)-" in an appropriate solvent (e.g., DMSO or PBS).

    • Perform serial dilutions of the stock solution to create a dose-response curve.

    • For agonist testing, add the diluted "Oxytocin, glu(4)-" or reference agonist (Oxytocin) to the wells containing the cells.

    • For antagonist testing, co-incubate the cells with a known concentration of Oxytocin (typically EC80) and serial dilutions of "Oxytocin, glu(4)-".

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period specified by the assay kit (typically 18-24 hours).

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add the luciferase detection reagent to each well.

    • Incubate for a short period (e.g., 15 minutes) to allow for signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the compound concentration.

    • For agonist activity, calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

    • For antagonist activity, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the response induced by the reference agonist.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following the activation of the OXTR and the subsequent Gq/PLC pathway. This is often achieved using a calcium-sensitive fluorescent dye.

Experimental Workflow

Diagram of the Calcium Mobilization Assay Workflow

Calcium_Workflow A Plate OXTR-expressing cells B Load cells with a calcium-sensitive dye A->B C Add 'Oxytocin, glu(4)-' (or control) B->C D Measure fluorescence kinetics C->D E Data Analysis: EC50 determination D->E

References

Application Notes and Protocols for "Oxytocin, glu(4)-" (TGOT) in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Oxytocin, glu(4)-", also known as [Thr4, Gly7]-oxytocin (TGOT), a selective peptide agonist for the oxytocin receptor (OTR), in behavioral neuroscience research. This document details its mechanism, applications in studying social behaviors and anxiety, and provides standardized protocols for key behavioral assays.

Application Notes

"Oxytocin, glu(4)-" (TGOT) is a valuable pharmacological tool for dissecting the specific contributions of the oxytocin receptor (OTR) system to various behaviors. Unlike the endogenous neuropeptide oxytocin, which exhibits considerable affinity for the vasopressin V1a receptor (V1aR), TGOT is highly selective for the OTR. This selectivity allows researchers to investigate OTR-mediated effects in isolation, providing clearer insights into its role in social cognition, anxiety, and other behavioral processes.

Studies comparing the effects of oxytocin and TGOT have revealed important nuances in neuropeptide signaling. For instance, while adolescent exposure to oxytocin can produce lasting increases in social interaction and plasma oxytocin levels in adulthood, similar treatment with TGOT does not yield these long-term effects.[1][2] This suggests that the enduring "trait-changing" effects of oxytocin may involve the vasopressin V1aR, highlighting the utility of TGOT in differentiating the acute and chronic effects mediated by these distinct receptors.[1][2]

Primary applications for TGOT in behavioral studies include:

  • Investigating Social Behavior: Assessing OTR-specific roles in social recognition, social preference, and social interaction.

  • Anxiety Research: Elucidating the anxiolytic or anxiogenic effects mediated purely through the oxytocin receptor, often using assays like the Elevated Plus Maze.[3][4][5]

  • Mechanism of Action Studies: Differentiating the behavioral outcomes of OTR activation versus V1aR activation.[1]

Ligand-Receptor Selectivity

The diagram below illustrates the key difference in receptor binding between the endogenous ligand Oxytocin and the selective agonist TGOT. This selectivity is fundamental to its application in research.

cluster_ligands Ligands cluster_receptors Receptors OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds V1aR Vasopressin V1a Receptor (V1aR) OT->V1aR Binds (Cross-reactivity) TGOT TGOT (Oxytocin, glu(4)-) TGOT->OTR Binds (Selective) TGOT->V1aR No significant binding

Caption: Receptor binding profiles of Oxytocin versus the selective agonist TGOT.

Quantitative Data Summary

The following table summarizes key quantitative data from a comparative study using TGOT in adolescent rodents.

ParameterValue/DetailsAnimal ModelNotesSource(s)
Compound [Thr4, Gly7]-oxytocin (TGOT)Male Long Evans RatsCompared against Oxytocin (OT).[1][2]
Dosage 0.5 - 1.0 mg/kgMale Long Evans RatsAdministered once every three days for a total of 10 doses.[1][2]
Administration Route Intraperitoneal (IP)Male Long Evans RatsStandard systemic administration route for rodents.[1][2]
Study Duration Adolescence (Postnatal Day 28-55)Male Long Evans RatsBehavioral assessment occurred during and after the treatment period.[1][2]
Key Behavioral Finding No lasting increase in social interaction in adulthood.Male Long Evans RatsContrasts with OT, which did show lasting effects.[1][2]
Acute Effects Less pronounced than OT; did not significantly inhibit social play.Male Long Evans RatsOT showed primary sedative effects not observed with TGOT.[1][2]

Experimental Protocols

Detailed methodologies for common behavioral assays used with TGOT are provided below.

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a widely used assay to assess anxiety-like behaviors in rodents by capitalizing on their natural aversion to open, elevated spaces.[4][6]

1. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 45-50 cm).[6][7]

  • Two opposing arms are open (e.g., 50 x 12 cm), and two are enclosed by high walls (e.g., 50 cm high).[4][6]

  • The center is a small square area (e.g., 12 x 12 cm).[4]

  • The apparatus should be made of a non-porous material for easy cleaning.

2. Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the trial begins.[3]

  • Drug Administration: Administer TGOT or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).

  • Trial Initiation: Gently place the animal in the center of the maze, facing one of the open arms.[4]

  • Data Collection: For a 5-minute period, record the animal's behavior using an overhead camera and tracking software.[4][7]

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into open arms.

    • Number of entries into closed arms.

    • Total distance traveled (as a measure of general locomotion).

  • Data Analysis: The primary indices of anxiety are the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) x 100] and the percentage of open arm entries [(Open Entries / Total Entries) x 100]. An increase in these measures is interpreted as an anxiolytic-like effect.[6][8]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[7]

cluster_prep Preparation Phase cluster_test Testing Phase (5 min) cluster_post Post-Test Phase A Acclimatize Animal to Testing Room (45-60 min) B Prepare TGOT / Vehicle Injections A->B C Administer Injection (e.g., IP) (Pre-test interval, e.g., 30 min) B->C D Place Animal in Center of EPM C->D E Record Behavior via Overhead Camera D->E F Return Animal to Home Cage E->F G Analyze Video Data (% Time in Open Arms, % Open Arm Entries) F->G H Clean Apparatus with 70% Ethanol G->H

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

Protocol 2: Social Recognition Test

This test assesses short-term social memory by measuring an animal's ability to distinguish between a familiar and a novel conspecific.[9][10] It relies on the natural tendency of rodents to investigate novel social stimuli more than familiar ones.[9]

1. Apparatus:

  • A standard, open-field arena (e.g., 40 x 40 x 40 cm).

  • The arena should be clean and evenly lit.

2. Procedure:

  • Habituation: Habituate the test animal to the empty arena for a period (e.g., 30-60 minutes) for one or more days prior to testing.

  • Drug Administration: Administer TGOT or vehicle control at a specified time before the first trial.

  • Trial 1 (T1 - Familiarization):

    • Introduce the test animal into the arena with a juvenile, unfamiliar conspecific (Juvenile 1).

    • Allow a 5-minute interaction period.

    • Record the total time the test animal spends investigating Juvenile 1 (e.g., sniffing, close following).

    • After 5 minutes, return both animals to their home cages.

  • Inter-Trial Interval (ITI):

    • A specific delay is imposed between trials (e.g., 30 minutes to 2 hours) during which social memory is tested.

  • Trial 2 (T2 - Recognition):

    • Re-introduce the test animal to the arena, which now contains both the familiar conspecific (Juvenile 1) and a novel, unfamiliar conspecific (Juvenile 2).

    • Allow a 5-minute interaction period.

    • Record the time spent investigating each of the juvenile animals.

  • Data Analysis:

    • Calculate a discrimination index or recognition ratio: (Time with Novel - Time with Familiar) / (Time with Novel + Time with Familiar).

    • A positive score indicates successful recognition of the familiar animal and a preference for the novel one. A score near zero suggests a deficit in social memory.

  • Controls: Ensure stimulus animals are matched for age and sex and are not aggressive.[11] Clean the apparatus thoroughly between all sessions.

cluster_prep Pre-Trial Phase cluster_t1 Trial 1: Familiarization cluster_t2 Trial 2: Recognition Test A Habituate Test Animal to Arena B Administer TGOT or Vehicle A->B C Place Test Animal with Juvenile 1 (5 min interaction) B->C D Measure Investigation Time (t1) C->D ITI Inter-Trial Interval (e.g., 30-120 min) D->ITI E Place Test Animal with Familiar Juvenile 1 AND Novel Juvenile 2 (5 min) ITI->E F Measure Investigation Time for Each (t_familiar, t_novel) E->F G Calculate Discrimination Index F->G

Caption: Experimental workflow for the Social Recognition Test.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of "Oxytocin, glu(4)-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of "Oxytocin, glu(4)-".

Frequently Asked Questions (FAQs)

Q1: What is "Oxytocin, glu(4)-" and why is its synthesis challenging?

"Oxytocin, glu(4)-" is an analog of the neuropeptide hormone oxytocin, where the glutamine residue at position 4 is replaced by a glutamic acid. This substitution introduces a carboxylic acid side chain, which can lead to side reactions and purification challenges during solid-phase peptide synthesis (SPPS), potentially causing low yields. "Glu 4-Oxytocin" has been identified as a potential impurity in oxytocin synthesis.[]

Q2: What are the most common causes of low yield in the synthesis of "Oxytocin, glu(4)-"?

The most common causes of low yield include:

  • Incomplete coupling reactions: Steric hindrance or aggregation of the growing peptide chain can prevent complete coupling of amino acids, especially the bulky Fmoc-Glu(OtBu)-OH.

  • Side reactions involving the glutamic acid side chain: The carboxylic acid group on the glutamic acid side chain, even when protected, can participate in unwanted reactions. A common side reaction is the formation of aspartimide-like structures, which can occur with repeated base treatments during Fmoc deprotection.

  • Aggregation of the peptide chain: The peptide sequence of oxytocin analogs can be prone to aggregation on the solid support, leading to incomplete reactions.

  • Premature cleavage from the resin: The linkage of the first amino acid to the resin can be sensitive to the reagents used in subsequent steps.

  • Issues during disulfide bond formation: The intramolecular disulfide bridge between cysteine residues at positions 1 and 6 is critical for the structure and activity of oxytocin. Inefficient cyclization will significantly lower the yield of the final product.

  • Loss of peptide during purification: The purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) can lead to sample loss if not optimized.

Q3: How can I monitor the progress of my synthesis to identify potential issues early?

Regular monitoring of coupling and deprotection steps is crucial. The Kaiser test (ninhydrin test) can be used to detect the presence of free primary amines on the resin after a coupling step. A positive Kaiser test (blue beads) indicates an incomplete coupling reaction, which should be repeated. After Fmoc deprotection, a positive test confirms the successful removal of the protecting group.

Troubleshooting Guide

Problem 1: Incomplete Coupling of Fmoc-Glu(OtBu)-OH

Question: My Kaiser test is positive after the coupling step for glutamic acid. What should I do?

Answer:

A positive Kaiser test indicates that the coupling reaction is incomplete. Here are several steps you can take to improve the coupling efficiency:

  • Double Couple: The simplest solution is to repeat the coupling step immediately after the first one.

  • Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.

  • Use a More Potent Coupling Reagent: If you are using a standard coupling reagent like HBTU or DIC/HOBt, consider switching to a more powerful one like HATU or COMU. These reagents are known to be more effective for sterically hindered amino acids.

  • Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagent.

  • Change the Solvent: In some cases, switching the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) can help to disrupt peptide aggregation and improve coupling efficiency.

Problem 2: Suspected Side Reactions

Question: I am observing multiple peaks close to my desired product peak in the crude HPLC analysis. What could be the cause?

Answer:

Multiple unexpected peaks often indicate the presence of side products. For the synthesis of "Oxytocin, glu(4)-", potential side reactions include:

  • Aspartimide Formation: The protected glutamic acid side chain can undergo a base-catalyzed cyclization to form a five-membered ring, similar to aspartimide formation with aspartic acid. This can lead to the formation of piperidide adducts or racemization.

    • Solution: Add a proton source like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the piperidine solution used for Fmoc deprotection. This helps to protonate the deprotected amine and reduce the likelihood of it attacking the side-chain ester.

  • Dehydration of Asparagine: If asparagine is coupled without side-chain protection, dehydration of the side-chain amide to a nitrile can occur, leading to the formation of a β-cyanoalanine residue.

    • Solution: Use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH.

  • Racemization: Racemization of amino acid residues can occur, particularly at the C-terminal cysteine attached to the resin and during the activation of any amino acid.

    • Solution: For C-terminal cysteine, using a 2-chlorotrityl chloride resin can minimize racemization. During coupling, using additives like HOBt or Oxyma Pure and avoiding prolonged pre-activation times can reduce racemization.

Problem 3: Low Yield After Cleavage and Purification

Question: The overall yield of my purified "Oxytocin, glu(4)-" is very low, even though the synthesis seemed to proceed well. What are the potential reasons?

Answer:

Low yield after the final steps can be due to several factors:

  • Incomplete Cleavage: The peptide may not be fully cleaved from the resin.

    • Solution: Ensure the cleavage cocktail is fresh and that the reaction time is sufficient. For peptides containing arginine and tryptophan, using a scavenger cocktail (e.g., TFA/TIS/H2O/DODT) is crucial to prevent side reactions that can interfere with cleavage.

  • Oxidation of Cysteine: The free thiol groups of the cysteine residues can be oxidized during cleavage and workup, leading to the formation of incorrect disulfide bridges or other byproducts.

    • Solution: Perform the cleavage and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) and use scavengers in the cleavage cocktail.

  • Inefficient Disulfide Bond Formation: The intramolecular cyclization to form the disulfide bridge is a critical step.

    • Solution: This is often performed in a dilute solution of the linear peptide under slightly basic conditions with an oxidizing agent like potassium ferricyanide or by air oxidation. The pH and concentration of the peptide are crucial parameters to optimize.

  • Poor Recovery from HPLC Purification: The peptide may be lost during the purification process.

    • Solution: Optimize the RP-HPLC method. This includes selecting the appropriate column, mobile phases, and gradient. Ensure that the peptide is fully dissolved in the injection solvent and that the collected fractions are properly handled to prevent degradation.

Data Presentation

Table 1: Comparison of Coupling Reagents for Peptide Synthesis

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
HBTU HighFast coupling, low racemization.Can cause guanidinylation of the N-terminus.
HATU Very HighMore reactive than HBTU, effective for hindered couplings.More expensive than HBTU.
DIC/HOBt MediumCost-effective.Can form an insoluble urea byproduct.
COMU Very HighHigh reactivity, soluble byproducts.More recent and may be less familiar to some users.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of "Oxytocin, glu(4)-" (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.5-0.8 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (5 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Gly-Leu-Pro-Cys(Trt)-Asp(OtBu)-Glu(OtBu)-Ile-Tyr(tBu)-Cys(Trt).

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Disulfide Bond Formation (Cyclization)
  • Dissolution: Dissolve the crude linear peptide in a large volume of water containing 0.1% TFA to a final concentration of 0.1-0.5 mg/mL.

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 by the dropwise addition of ammonium hydroxide.

  • Oxidation: Stir the solution vigorously and open to the air for 12-24 hours, monitoring the reaction by HPLC. Alternatively, add a dilute solution of potassium ferricyanide dropwise until a faint yellow color persists.

  • Quenching and Acidification: Quench the reaction by acidifying the solution to pH 3-4 with acetic acid or TFA.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 50% B over 30-40 minutes is a good starting point.

    • Detection: UV detection at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling AA_Coupling->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection AA_Coupling->Cleavage Cyclization Disulfide Bond Formation Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Analysis Analysis & Lyophilization Purification->Analysis

Caption: General workflow for the synthesis and purification of "Oxytocin, glu(4)-".

Troubleshooting Logic for Low Coupling Efficiency

troubleshooting_coupling Start Positive Kaiser Test after Coupling Double_Couple Perform a Double Couple Start->Double_Couple Check_Kaiser1 Check Kaiser Test Double_Couple->Check_Kaiser1 Increase_Time Increase Reaction Time Check_Kaiser1->Increase_Time Positive Proceed Proceed to Deprotection Check_Kaiser1->Proceed Negative Check_Kaiser2 Check Kaiser Test Increase_Time->Check_Kaiser2 Change_Reagent Use Stronger Coupling Reagent (e.g., HATU) Check_Kaiser2->Change_Reagent Positive Check_Kaiser2->Proceed Negative Check_Kaiser3 Check Kaiser Test Change_Reagent->Check_Kaiser3 Check_Kaiser3->Proceed Negative Consult Consult Senior Researcher / Technical Support Check_Kaiser3->Consult Positive oxytocin_signaling Oxytocin Oxytocin or Analog OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to G_protein Gq/11 Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

References

Technical Support Center: Optimizing "Oxytocin, glu(4)-" Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability of "Oxytocin, glu(4)-" in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of "Oxytocin, glu(4)-" in solution?

A1: The stability of "Oxytocin, glu(4)-", like other peptides, is primarily influenced by:

  • pH: The pH of the buffer can significantly impact degradation rates.

  • Temperature: Higher temperatures generally accelerate degradation.

  • Buffer Composition: The type of buffer salts, their concentration, and the presence of additives can either stabilize or destabilize the peptide.

  • Enzymatic Degradation: If working with biological samples (e.g., plasma, cell culture media), proteases can degrade the peptide.

  • Oxidation: The disulfide bridge in the oxytocin structure is susceptible to oxidation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to aggregation and degradation.

Q2: What is the optimal pH for storing "Oxytocin, glu(4)-"?

A2: While specific data for "Oxytocin, glu(4)-" is limited, studies on native oxytocin show the highest stability at a slightly acidic pH of 4.5.[1][2] Degradation increases at both neutral and more acidic or alkaline pH values. The substitution of glutamine with glutamic acid (a more acidic residue) may slightly alter the optimal pH, so it is recommended to perform a pH stability screen around this value (e.g., pH 4.0-5.5).

Q3: How should I store my lyophilized and reconstituted "Oxytocin, glu(4)-"?

A3:

  • Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.

  • Stock Solutions: Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q4: What are the common degradation pathways for oxytocin and its analogs?

A4: The main degradation pathways for oxytocin, which are likely relevant for "Oxytocin, glu(4)-", include:

  • Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid or glutamic acid. In "Oxytocin, glu(4)-", the Gln at position 4 is already replaced with Glu, which may reduce this specific degradation pathway at that position. However, the Asn at position 5 can still undergo deamidation.[1][2]

  • Disulfide Bond Reactions: The disulfide bridge between the two cysteine residues can undergo β-elimination, leading to the formation of trisulfides, tetrasulfides, and various dimers.[1][3][4]

  • Aggregation: Peptides can form larger aggregates, especially at higher concentrations and after multiple freeze-thaw cycles.[1][2]

Troubleshooting Guide

Problem 1: I am seeing a rapid loss of my "Oxytocin, glu(4)-" in my experiments, as confirmed by HPLC.

Potential Cause Troubleshooting Step
Suboptimal pH Verify the pH of your experimental buffer. For oxytocin analogs, a pH of 4.5 is generally the most stable.[1][2] Consider performing a pH screen to determine the optimal pH for your specific experimental conditions.
High Temperature If your experiment allows, try to perform it at a lower temperature. Avoid prolonged incubation at elevated temperatures.
Incompatible Buffer Some buffer components can accelerate degradation. For example, L-ascorbic acid has been shown to increase oxytocin degradation.[3] Acetate buffers have been found to be more stabilizing than citrate/phosphate buffers in some studies for oxytocin.[3] However, in combination with divalent metal ions, citrate buffers can enhance stability.[5]
Enzymatic Degradation If using biological matrices, consider adding protease inhibitors to your buffer.
Oxidation Degas your buffers to remove dissolved oxygen, and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a suspected issue.

Problem 2: I am having trouble dissolving the lyophilized "Oxytocin, glu(4)-".

Potential Cause Troubleshooting Step
Peptide Properties "Oxytocin, glu(4)-" is a relatively hydrophobic peptide. Start by reconstituting in a small amount of a sterile, organic solvent like acetonitrile or DMSO, and then slowly add your aqueous buffer to the desired concentration.
Static Charge Lyophilized peptides can be subject to static charge, making them difficult to handle. Use an anti-static weighing boat or an ionizing gun if available.[6][7]
Hygroscopicity The peptide may have absorbed moisture, making it sticky. Ensure you are storing the lyophilized powder in a desiccated environment and allow it to come to room temperature before opening to prevent condensation.[6][7]

Problem 3: My results are inconsistent between experiments.

Potential Cause Troubleshooting Step
Stock Solution Degradation Are you using a fresh aliquot of your stock solution for each experiment? Avoid using a stock solution that has undergone multiple freeze-thaw cycles.
Inaccurate Pipetting Due to the potential for static and hydrophobicity, ensure your pipetting technique is accurate and that you are fully dispensing the peptide solution.
Inconsistent Buffer Preparation Prepare your buffers fresh and ensure the pH is accurately measured and consistent for each experiment.

Quantitative Stability Data for Oxytocin (as a proxy for "Oxytocin, glu(4)-")

Note: The following data is for native oxytocin. The glutamic acid substitution in "Oxytocin, glu(4)-" may alter its stability profile. This data should be used as a guideline for initial experimental design.

Table 1: Effect of pH on Oxytocin Degradation Rate

pHDegradation Rate Constant (kobs) at 70°C (day-1)Relative Stability
2.00.63Moderate
4.50.39Highest
7.0~0.8 (estimated from graphical data)Low
9.0>1.0 (very rapid)Lowest
Data adapted from a study on oxytocin degradation kinetics.[2]

Table 2: Effect of Buffer Composition and Additives on Oxytocin Stability at pH 4.5

Buffer SystemAdditiveStability Outcome
AcetateNoneGenerally more stable than citrate/phosphate alone.[3]
Citrate (5-10 mM)CaCl2, MgCl2, or ZnCl2 (≥ 2 mM)Significantly improved stability.[5]
AcetateDivalent metal ionsNo significant improvement in stability.
VariousL-ascorbic acidFaster degradation.[3]
VariousChlorobutanolIncreased stability.[8][9]

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of "Oxytocin, glu(4)-"

This protocol outlines a method to assess the stability of "Oxytocin, glu(4)-" under different buffer conditions.

1. Materials:

  • "Oxytocin, glu(4)-" lyophilized powder

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Buffer components (e.g., sodium acetate, acetic acid, sodium citrate, citric acid)

  • pH meter

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Preparation of Buffers and Peptide Stock Solution:

  • Prepare a series of buffers at different pH values (e.g., pH 3.5, 4.5, 5.5, 6.5, 7.5). A common starting buffer is 10 mM sodium acetate.

  • Accurately weigh the lyophilized "Oxytocin, glu(4)-" and reconstitute it in a small volume of HPLC-grade water or a suitable organic solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • From the stock solution, dilute the peptide into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

3. Stability Study Incubation:

  • For each buffer condition, dispense aliquots into several HPLC vials.

  • Take a "time zero" (T0) sample from each condition and inject it into the HPLC immediately.

  • Incubate the remaining vials at one or more temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from each condition and analyze by HPLC.

4. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be a linear increase from 5% B to 95% B over 20-30 minutes. This may need to be optimized for your specific peptide and column.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Identify the peak corresponding to the intact "Oxytocin, glu(4)-".

  • For each time point, calculate the peak area of the intact peptide.

  • Normalize the peak area at each time point to the peak area at T0 to determine the percentage of remaining peptide.

  • Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.

Visualizations

experimental_workflow start Start: Lyophilized 'Oxytocin, glu(4)-' prep 1. Prepare Buffers & Peptide Stock start->prep Reconstitute incubate 2. Incubate Samples (Different pH, Temp) prep->incubate Aliquot & Dilute hplc 3. HPLC Analysis (Time Points) incubate->hplc Inject Samples data 4. Data Analysis (% Remaining Peptide) hplc->data Integrate Peaks end End: Determine Optimal Conditions data->end Compare Rates

Caption: Workflow for an HPLC-based stability study of "Oxytocin, glu(4)-".

troubleshooting_stability issue Issue: Rapid Peptide Degradation Observed check_ph Is pH optimal? (target ~4.5) issue->check_ph check_temp Is temperature too high? check_ph->check_temp Yes adjust_ph Action: Adjust buffer pH and re-test. check_ph->adjust_ph No check_buffer Is buffer composition appropriate? check_temp->check_buffer No lower_temp Action: Lower incubation temperature. check_temp->lower_temp Yes check_enzyme Are proteases present? check_buffer->check_enzyme Yes change_buffer Action: Test alternative buffers (e.g., acetate). Consider additives. check_buffer->change_buffer No add_inhibitor Action: Add protease inhibitors. check_enzyme->add_inhibitor Yes solution Stability Improved adjust_ph->solution lower_temp->solution change_buffer->solution add_inhibitor->solution

Caption: Troubleshooting decision tree for "Oxytocin, glu(4)-" degradation.

oxytocin_signaling oxytocin Oxytocin or 'Oxytocin, glu(4)-' oxtr Oxytocin Receptor (OXTR) oxytocin->oxtr Binds g_protein Gαq/11 Gαi oxtr->g_protein Activates plc PLC g_protein->plc Activates ip3_dag IP3 DAG plc->ip3_dag Cleaves PIP2 to ca_release Ca²⁺ Release ip3_dag:n->ca_release:n IP3 mediates pkc PKC ip3_dag:s->pkc:n DAG activates ca_release->pkc response Cellular Responses (e.g., Contraction, Gene Expression) ca_release->response mapk MAPK Pathway (ERK1/2, ERK5) pkc->mapk mapk->response

Caption: Simplified oxytocin receptor signaling pathway.[6][10][11]

References

Preventing aggregation of "Oxytocin, glu(4)-" in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Oxytocin, glu(4)-". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation of "Oxytocin, glu(4)-" in solution. The following information is based on established principles of peptide formulation and stability.

Frequently Asked Questions (FAQs)

Q1: What is "Oxytocin, glu(4)-" aggregation and why is it a concern?

A1: "Oxytocin, glu(4)-" aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[1][2] This can be a significant issue in experimental and therapeutic settings for several reasons:

  • Loss of active peptide: Aggregation can lead to precipitation, reducing the concentration of the active, monomeric peptide in solution.[2]

  • Altered biological activity: Aggregated forms of the peptide may be biologically inactive or could elicit an altered or adverse response.[2]

  • Inaccurate experimental results: The presence of aggregates can interfere with assays and lead to unreliable and irreproducible data.[2]

  • Potential for immunogenicity: In therapeutic applications, peptide aggregates can potentially trigger an immune response.[1]

Q2: What are the primary factors that influence the aggregation of "Oxytocin, glu(4)-"?

A2: Several factors can influence the physical stability of peptides like "Oxytocin, glu(4)-" in solution.[1][3] Key factors include:

  • pH: The pH of the solution affects the net charge of the peptide, which in turn influences intermolecular electrostatic interactions.[1][3]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[4]

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting peptide unfolding and increasing molecular motion.

  • Ionic Strength: The salt concentration can either stabilize or destabilize the peptide depending on the specific ions and their concentration.[1][3]

  • Buffer Species: The choice of buffer can directly impact peptide stability.[1]

  • Mechanical Stress: Agitation or shear forces, such as those from stirring or shaking, can induce aggregation.[1]

  • Excipients: The presence of other molecules in the solution, such as sugars, surfactants, or amino acids, can significantly impact aggregation.[3]

Q3: How can I detect and quantify the aggregation of "Oxytocin, glu(4)-"?

A3: Several spectroscopic and analytical techniques can be employed to monitor peptide aggregation.[2] These methods are generally available in biochemistry and pharmaceutical development laboratories.

  • UV-Visible Spectroscopy: Can be used to detect aggregation by measuring turbidity or light scattering at higher wavelengths (e.g., 350-600 nm).

  • Fluorescence Spectroscopy: Intrinsic fluorescence of amino acids like tyrosine or the use of extrinsic dyes such as Thioflavin T (ThT) can be used to monitor changes in the peptide's environment and the formation of amyloid-like fibrils.[1]

  • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide. A change in the CD spectrum can indicate conformational changes that may precede or accompany aggregation.

  • Size Exclusion Chromatography (SEC): Separates molecules based on size and can be used to quantify the amount of monomeric peptide versus soluble aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and can detect the formation of aggregates.

Troubleshooting Guide

This guide provides a systematic approach to addressing aggregation issues with "Oxytocin, glu(4)-" in solution.

Problem: Precipitate is observed in the "Oxytocin, glu(4)-" solution.

Possible Causes and Solutions:

Possible Cause Suggested Action Rationale
High Peptide Concentration Decrease the working concentration of the peptide.Reducing the concentration lowers the probability of intermolecular interactions that lead to aggregation.[4]
Suboptimal pH Adjust the pH of the solution. Perform a pH screening study to identify the pH at which the peptide is most soluble and stable.The net charge on the peptide is pH-dependent. Moving the pH away from the isoelectric point (pI) generally increases solubility due to electrostatic repulsion between molecules.[3]
Inappropriate Buffer Test different buffer systems (e.g., citrate, acetate, phosphate, histidine).The buffer components can interact with the peptide and influence its stability.[1]
Temperature-Induced Aggregation Prepare and store the solution at a lower temperature (e.g., 2-8°C). Avoid freeze-thaw cycles if the peptide is sensitive to them.Lower temperatures reduce the rate of chemical degradation and physical instability.
Mechanical Stress Handle the solution gently. Avoid vigorous vortexing or shaking.Mechanical stress can induce the formation of aggregates, especially at air-water interfaces.[1]
Problem: Loss of "Oxytocin, glu(4)-" activity over time, but no visible precipitate.

Possible Causes and Solutions:

Possible Cause Suggested Action Rationale
Formation of Soluble Oligomers Analyze the solution using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).These techniques can detect the presence of soluble aggregates that are not visible to the naked eye but can be inactive.
Oxidation Prepare solutions using degassed buffers and consider adding antioxidants like methionine or using chelating agents.Oxidation of certain amino acid residues, such as cysteine, can lead to covalent modifications and aggregation.[1][3]
Adsorption to Surfaces Consider using low-binding microcentrifuge tubes or glassware. The addition of a small amount of a non-ionic surfactant may also help.Peptides can adsorb to surfaces, leading to a decrease in the concentration of the active molecule in solution.

Experimental Protocols

Protocol 1: General Screening of pH and Buffers for "Oxytocin, glu(4)-" Stability
  • Preparation of Buffers: Prepare a series of buffers (e.g., acetate, citrate, phosphate, histidine) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Peptide Reconstitution: Dissolve "Oxytocin, glu(4)-" in each buffer to the desired final concentration.

  • Incubation: Aliquot the solutions into low-binding tubes and incubate at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples for signs of aggregation using the following methods:

    • Visual Inspection: Check for turbidity or precipitation.

    • UV-Vis Spectroscopy: Measure absorbance at 350 nm to assess turbidity.

    • Size Exclusion Chromatography (SEC): Quantify the percentage of monomeric peptide remaining.

  • Data Interpretation: Identify the pH and buffer system that provides the highest percentage of monomeric "Oxytocin, glu(4)-" over time.

Protocol 2: Evaluation of Excipients for Preventing Aggregation
  • Buffer Selection: Use the optimal buffer and pH identified in Protocol 1.

  • Excipient Stock Solutions: Prepare stock solutions of various excipients, such as:

    • Sugars: Sucrose, Trehalose (e.g., 5-10% w/v)

    • Polyols: Mannitol, Sorbitol (e.g., 2-5% w/v)

    • Surfactants: Polysorbate 20, Polysorbate 80 (e.g., 0.01-0.1% w/v)

    • Amino Acids: Arginine, Glycine, Proline (e.g., 10-100 mM)

  • Formulation Preparation: Prepare solutions of "Oxytocin, glu(4)-" in the selected buffer containing different excipients at various concentrations. Include a control sample with no excipients.

  • Stress Conditions: Subject the formulations to stress conditions to accelerate aggregation, such as elevated temperature (e.g., 40°C) or agitation.

  • Analysis: Monitor aggregation over time using the analytical techniques described in Protocol 1.

  • Data Interpretation: Determine which excipients and concentrations are most effective at preventing the aggregation of "Oxytocin, glu(4)-" under stress.

Visualizations

Experimental_Workflow_for_Aggregation_Analysis cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Aggregation Analysis cluster_outcome Outcome A Reconstitute Oxytocin, glu(4)- in various formulations (pH, buffers, excipients) B Incubate at different temperatures (4°C, 25°C, 37°C) A->B C Apply mechanical stress (agitation/shaking) A->C D Visual Inspection (Turbidity) B->D E UV-Vis Spectroscopy (Absorbance at 350nm) B->E F Size Exclusion Chromatography (SEC) B->F G Circular Dichroism (CD) (Secondary Structure) B->G C->D C->E C->F C->G H Identify optimal formulation for stability D->H E->H F->H G->H

Caption: Experimental workflow for analyzing "Oxytocin, glu(4)-" aggregation.

Troubleshooting_Aggregation cluster_precipitate Precipitate Troubleshooting cluster_soluble Soluble Aggregate Troubleshooting start Start: Aggregation Suspected q1 Is there a visible precipitate? start->q1 a1 Decrease Concentration q1->a1 Yes b1 Analyze with SEC/DLS q1->b1 No a2 Optimize pH & Buffer a1->a2 a3 Add Stabilizing Excipients (sugars, polyols) a2->a3 a4 Lower Storage Temperature a3->a4 end Stable Solution a4->end b2 Add Surfactants (low %) or Antioxidants b1->b2 b3 Use Low-Binding Consumables b2->b3 b3->end

Caption: Troubleshooting decision tree for "Oxytocin, glu(4)-" aggregation.

References

"Oxytocin, glu(4)-" disulfide bridge formation problems

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: Oxytocin, Glu(4)- Disulfide Bridge Formation >

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the disulfide bridge formation in the oxytocin analog, "Oxytocin, glu(4)-".

Frequently Asked Questions (FAQs)

Q1: What is "Oxytocin, glu(4)-" and how does the glutamic acid substitution potentially affect disulfide bridge formation?

A1: "Oxytocin, glu(4)-" refers to an analog of the peptide hormone oxytocin where the glutamine residue at position 4 has been substituted with glutamic acid. This single amino acid change can significantly impact the peptide's folding and the subsequent formation of the critical disulfide bridge between cysteine residues at positions 1 and 6.[1] The introduction of a negatively charged carboxylic acid group (from glutamic acid) in a relatively nonpolar region of the peptide can alter the local chemical environment. This may lead to unfavorable electrostatic interactions or steric hindrance that impede the correct positioning of the cysteine thiols for efficient oxidation into a disulfide bond.

Q2: What are the most common side reactions observed during disulfide bridge formation in peptides like Oxytocin, glu(4)-?

A2: Common side reactions include the formation of incorrect disulfide pairings (disulfide bond isomers), intermolecular disulfide bonds leading to dimerization or oligomerization, and over-oxidation of cysteine or other sensitive residues like methionine and tryptophan.[2] The presence of the reactive glutamic acid side chain in the glu(4)- analog might also lead to other unforeseen side reactions under certain pH and buffer conditions.

Q3: Which analytical techniques are recommended to verify the correct formation of the disulfide bridge in Oxytocin, glu(4)-?

A3: A combination of analytical techniques is recommended for unambiguous confirmation. High-performance liquid chromatography (HPLC) is essential for assessing the purity of the cyclized peptide. Mass spectrometry (MS) is used to confirm the correct molecular weight, which will decrease by 2 Da upon formation of the disulfide bond. To definitively confirm the disulfide bond connectivity, tandem MS (MS/MS) fragmentation or nuclear magnetic resonance (NMR) spectroscopy can be employed.[3][4]

Q4: Can the choice of cysteine protecting groups influence the outcome of the disulfide bridge formation?

A4: Absolutely. The selection of orthogonal cysteine protecting groups is a critical strategic decision in peptide synthesis, especially for molecules with multiple disulfide bonds.[5][6] For a single disulfide bridge as in oxytocin analogs, common protecting groups include Trityl (Trt), Acetamidomethyl (Acm), and p-Methoxytrityl (Mmt). The choice of protecting group and the deprotection/oxidation strategy can significantly impact the yield and purity of the final product.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of Oxytocin, glu(4)-.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Monomeric, Cyclized Product 1. Peptide Aggregation: The introduction of glutamic acid may increase the propensity for aggregation, especially at high concentrations or near the isoelectric point.[7] 2. Inefficient Oxidation: The oxidation conditions (pH, temperature, oxidant) may not be optimal for this specific analog.1. Optimize Cyclization Conditions: Perform the cyclization at high dilution (typically 0.1-1 mg/mL) to favor intramolecular over intermolecular reactions. Screen different buffer systems and pH values (typically pH 7.5-8.5 for air oxidation). 2. Test Different Oxidants: Besides air oxidation, consider using other oxidizing agents like hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), or potassium ferricyanide (K₃[Fe(CN)₆]).
Presence of Multiple Peaks in HPLC 1. Disulfide Isomers: Incorrect pairing of cysteine residues, though less common in single-disulfide peptides, can still occur.[8] 2. Incomplete Deprotection: Residual cysteine protecting groups will result in heterogeneous products. 3. Side Reactions: Oxidation of other amino acid residues or modifications to the glutamic acid side chain.1. Optimize Folding Conditions: The peptide's folding environment can influence correct disulfide bond formation.[9] Try adding denaturants (e.g., guanidine hydrochloride) followed by dialysis to encourage proper refolding. 2. Ensure Complete Deprotection: Verify complete removal of protecting groups by MS before initiating oxidation. 3. Use Scavengers: Include scavengers like anisole or thioanisole during the cleavage and deprotection steps to prevent side reactions.
Mass Spectrometry Shows Masses Corresponding to Dimers or Oligomers 1. High Peptide Concentration: Cyclization performed at too high a concentration favors intermolecular disulfide bond formation. 2. Slow Intramolecular Reaction: If the peptide conformation is unfavorable, the intermolecular reaction may be kinetically favored.1. Decrease Peptide Concentration: Reduce the peptide concentration during the cyclization reaction. 2. Adjust pH: Modifying the pH can alter the peptide's conformation and the reactivity of the thiol groups, potentially favoring the intramolecular reaction.

Experimental Protocols & Methodologies

Protocol 1: On-Resin Disulfide Bridge Formation using N-chlorosuccinimide (NCS)

This protocol is adapted for the synthesis of Oxytocin, glu(4)- and offers a controlled method for disulfide bridge formation prior to cleavage from the solid support.[2]

  • Peptide Synthesis: Assemble the linear peptide sequence of Oxytocin, glu(4)- on a suitable resin (e.g., Rink Amide) using standard Fmoc solid-phase peptide synthesis (SPPS). The cysteine residues should be protected with an acid-labile group like Trityl (Trt).

  • Deprotection of Cysteine: After completing the linear sequence, selectively deprotect the cysteine Trt groups using a solution of trifluoroacetic acid (TFA) with appropriate scavengers.

  • Washing: Thoroughly wash the resin with dichloromethane (DCM) and dimethylformamide (DMF) to remove deprotection reagents.

  • Oxidation: Prepare a solution of N-chlorosuccinimide (NCS) (2 equivalents per peptide molecule) in DMF. Add the NCS solution to the resin and gently agitate for 15-30 minutes.[2]

  • Washing: Wash the resin extensively with DMF and DCM to remove excess NCS and byproducts.

  • Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[10]

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Solution-Phase Air Oxidation

This is a common method for forming disulfide bridges after the linear peptide has been cleaved and deprotected.

  • Peptide Cleavage and Deprotection: Synthesize the linear Oxytocin, glu(4)- peptide with protected cysteines. Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail.

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC to ensure high purity before cyclization.

  • Cyclization Reaction: Dissolve the purified linear peptide in a suitable buffer, typically ammonium bicarbonate or ammonium acetate at pH 7.5-8.5, at a high dilution (0.1 mg/mL).

  • Oxidation: Stir the solution vigorously in a vessel open to the atmosphere to facilitate air oxidation. The reaction progress can be monitored by taking aliquots and analyzing them by HPLC and MS. The reaction is typically complete within 24-48 hours.

  • Lyophilization and Purification: Once the reaction is complete, lyophilize the solution to remove the buffer salts. Purify the final cyclized peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cyclization Cyclization cluster_analysis Final Product Analysis SPPS Fmoc-SPPS of Linear Oxytocin, glu(4)- Cleavage Cleavage & Deprotection SPPS->Cleavage Purify_Linear HPLC Purification (Linear Peptide) Cleavage->Purify_Linear Dissolve Dissolve in Buffer (pH 8, High Dilution) Purify_Linear->Dissolve Oxidize Air Oxidation (Stirring) Dissolve->Oxidize Monitor Monitor by HPLC/MS Oxidize->Monitor Purify_Cyclic HPLC Purification (Cyclized Peptide) Monitor->Purify_Cyclic Analysis Final Analysis (MS, MS/MS, NMR) Purify_Cyclic->Analysis

Caption: Workflow for solution-phase disulfide bridge formation.

troubleshooting_logic Start Low Yield or Impure Product Check_Purity Check Purity of Linear Peptide Start->Check_Purity Check_Mass Analyze by MS: Check for Dimers Start->Check_Mass Wrong_Mass Mass Incorrect? Check_Purity->Wrong_Mass High_Concentration High Peptide Concentration? Check_Mass->High_Concentration Dimers Present Aggregation Aggregation? High_Concentration->Aggregation No Decrease_Conc Solution: Decrease Concentration High_Concentration->Decrease_Conc Yes Change_Buffer Solution: Change Buffer/pH Aggregation->Change_Buffer Yes Incomplete_Deprotection Solution: Verify Deprotection Wrong_Mass->Incomplete_Deprotection Yes

Caption: Troubleshooting logic for disulfide formation issues.

References

Technical Support Center: Synthesis of Oxytocin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of oxytocin analogues, with a specific focus on potential side reactions related to the incorporation of a glutamic acid residue at position 4, denoted as "Oxytocin, glu(4)-".

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of "Oxytocin, glu(4)-" and similar peptides.

Problem 1: Low Yield of the Desired Peptide

Potential Cause Recommended Solution
Incomplete coupling reactions - Double couple all amino acid residues. - Use a different coupling reagent (e.g., HBTU, HATU). - Increase the coupling time. - Monitor the reaction using a qualitative test (e.g., Kaiser test).
Formation of deletion sequences - Ensure complete deprotection of the Fmoc group by extending the piperidine treatment time or performing a second treatment.
Aggregation of the growing peptide chain - Synthesize at a higher temperature (up to 60°C). - Incorporate pseudoproline dipeptides at specific residues to disrupt secondary structures.[1] - Use a more polar solvent system.
Premature cleavage from the resin - Use a more stable resin linker, such as the Wang resin, for Fmoc/tBu chemistry.[1]

Problem 2: Presence of Impurities in the Crude Product

Potential Cause Recommended Solution
Pyroglutamate formation from N-terminal Glutamic Acid - If Glu is at the N-terminus, minimize exposure to acidic conditions during cleavage and purification. - Consider using a different protecting group for the N-terminal Glu. - Purification via HPLC is necessary to separate the pyroglutamate variant.
Aspartimide formation (if Asp is present in the sequence) - Use a protecting group on the Asp side chain that is less prone to cyclization, such as a bulkier ester. - Use milder deprotection conditions.
Oxidation of Cysteine or Methionine residues - Add a reducing agent like dithiothreitol (DTT) to the cleavage cocktail.[1] - Purify the peptide under an inert atmosphere.
Racemization of amino acid residues - Use coupling reagents known to suppress racemization, such as COMU. - Avoid prolonged exposure to basic conditions.
Formation of dimeric and polymeric species - Optimize the on-resin or in-solution oxidation conditions for disulfide bond formation to favor intramolecular cyclization. This can be achieved by using a lower concentration of the peptide during oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when synthesizing an oxytocin analogue with a glutamic acid substitution, such as "Oxytocin, glu(4)-"?

When introducing a glutamic acid residue, a key side reaction to be aware of is the potential for pyroglutamate formation , especially if the glutamic acid is at the N-terminus of the peptide. This is a cyclization reaction of the N-terminal glutamic acid. Other common side reactions inherent to solid-phase peptide synthesis (SPPS) include incomplete coupling leading to deletion sequences, racemization, and side reactions related to the deprotection of other amino acids.

Q2: How can I prevent pyroglutamate formation?

While challenging to eliminate completely, pyroglutamate formation can be minimized by:

  • Careful selection of the N-terminal protecting group.

  • Minimizing the time the N-terminal glutamic acid is exposed to conditions that favor cyclization , such as strong acids or high temperatures.

  • Optimizing the pH during cleavage and purification.

Q3: What are the critical steps in synthesizing oxytocin analogues that contain a disulfide bridge?

The formation of the intramolecular disulfide bond between the two cysteine residues is a critical step. Key considerations include:

  • Choice of cysteine protecting groups: Orthogonal protecting groups are necessary if multiple disulfide bonds are to be formed in a controlled manner. For a single disulfide bridge as in oxytocin, common protecting groups like Trityl (Trt) or Acetamidomethyl (Acm) are used.

  • Oxidation conditions: The oxidation (cyclization) step must be carefully controlled to favor the formation of the monomeric cyclic peptide over dimers or polymers. This is typically achieved by performing the oxidation at high dilution.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is essential to separate the correctly folded monomer from improperly folded isomers, linear peptide, and polymeric byproducts.

Q4: I am observing a significant amount of peptide dimer after the cyclization step. How can I reduce this?

The formation of dimers and other polymers is a common issue during the oxidation step to form the disulfide bridge. To favor the desired intramolecular cyclization:

  • Perform the oxidation at a high dilution (typically in the micromolar to low millimolar concentration range).

  • Control the pH of the reaction. The optimal pH for disulfide bond formation is generally between 7.5 and 8.5.

  • Consider on-resin cyclization , which can sometimes favor intramolecular reactions due to the pseudo-dilution effect of the solid support.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of "Oxytocin, glu(4)-"

This protocol outlines a general procedure using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH for the first coupling) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the "Oxytocin, glu(4)-" sequence. For the glutamic acid at position 4, use Fmoc-Glu(OtBu)-OH.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether several times.

  • Lyophilization: Dry the crude peptide under vacuum.

Visualizations

pyroglutamate_formation N_terminal_Glu N-terminal Glutamic Acid H₂N-CH(COOH)-(CH₂)₂-COOH Intermediate {Intermediate | Lactam Formation} N_terminal_Glu->Intermediate Intramolecular Cyclization Pyroglutamate Pyroglutamic Acid (pGlu) Loss of H₂O Intermediate->Pyroglutamate Dehydration

Caption: Pathway of pyroglutamate formation from an N-terminal glutamic acid.

spss_troubleshooting_workflow start SPPS Experiment check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_coupling Incomplete Coupling - Double couple - Change reagents check_yield->incomplete_coupling Yes aggregation Aggregation - High temp synthesis - Pseudoprolines check_yield->aggregation Yes side_reactions Side Reactions - Optimize cleavage - Check protecting groups check_purity->side_reactions Yes purification_issue Purification Issue - Optimize HPLC gradient check_purity->purification_issue Yes success Successful Synthesis check_purity->success No incomplete_coupling->check_purity aggregation->check_purity side_reactions->success purification_issue->success

Caption: General workflow for troubleshooting common SPPS problems.

disulfide_side_reactions linear_peptide Linear Peptide with two -SH groups oxidation Oxidation (e.g., air, I₂) linear_peptide->oxidation intramolecular Desired Monomer Intramolecular Disulfide oxidation->intramolecular High Dilution intermolecular Dimer/Polymer Intermolecular Disulfide oxidation->intermolecular High Concentration

Caption: Side reactions during disulfide bond formation.

References

How to improve purity of synthetic "Oxytocin, glu(4)-"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of "Oxytocin, glu(4)-".

Frequently Asked Questions (FAQs)

General Purity

Q1: What exactly is "Oxytocin, glu(4)-"? A1: "Oxytocin, glu(4)-", also known as [Glu4]-Oxytocin or Oxytocin EP Impurity C, is a common impurity found during the synthesis of Oxytocin.[][2][3] It is a peptide with the sequence Cys-Tyr-Ile-Glu-Asn-Cys-Pro-Leu-Gly-NH2, containing a disulfide bridge between the two cysteine residues (Cys1-Cys6).[] Its molecular formula is C43H65N11O13S2, with a molecular weight of approximately 1008.17 g/mol .[][2][4][5]

Q2: Why is achieving high purity for synthetic peptides like "Oxytocin, glu(4)-" critical? A2: High peptide purity (typically ≥95% for most research applications) is essential for obtaining accurate and reproducible experimental results.[6] Impurities, which can include truncated sequences, oxidation products, or residual reagents from synthesis, can alter the peptide's biological activity, lead to misleading data, and compromise the overall validity of a research project.[6]

Q3: What are the common impurities encountered during the synthesis of Oxytocin and its analogues? A3: During peptide synthesis, several types of impurities can arise. Common impurities include truncated or deletion sequences, which are shorter peptides that failed to complete the full synthesis cycle.[6] Other impurities can result from side reactions during synthesis or cleavage from the resin.[7][8] For Oxytocin specifically, common impurities can include Asp-5-oxytocin, desamino-Oxytocin, and oxidized forms.[8]

Synthesis Troubleshooting

Q4: How can I minimize the formation of impurities during Solid-Phase Peptide Synthesis (SPPS)? A4: Minimizing impurities starts with optimizing the synthesis process. Key strategies include:

  • Using High-Quality Reagents: Starting with pure amino acids and reagents is fundamental to reducing the introduction of contaminants.[7]

  • Optimizing Coupling Conditions: Adjusting coupling reagents (e.g., adding HOBt or HOAt to carbodiimide reagents), solvents, and reaction times can improve the efficiency of peptide bond formation and reduce side reactions.[7][9]

  • Optimizing Deprotection: Using optimized deprotection solutions, such as adding HOBt to the piperidine/DMF solution, can help minimize side reactions like aspartimide formation.[9][10]

  • Microwave-Assisted Synthesis: For difficult coupling steps, microwave energy can significantly shorten reaction times and reduce the formation of side products.[9]

Q5: Peptide aggregation is a recurring problem in my synthesis. What can be done to prevent it? A5: Aggregation, often caused by hydrophobic residues or the formation of secondary structures, is a major challenge in SPPS.[7][11] To mitigate this, consider the following:

  • Incorporate Solubilizing Tags: Adding tags like polyethylene glycol (PEG) can improve the solubility of the growing peptide chain.[7]

  • Use Modified Amino Acids: Incorporating pseudoproline dipeptides can disrupt secondary structure formation and prevent aggregation.[7]

  • Optimize Solvents: While DMF is common, N-methyl-2-pyrrolidone (NMP) or mixed solvent systems (e.g., DMSO/DMF) can be more effective at solvating aggregating sequences.[9][11]

Q6: My synthesis yielded a very low amount of the desired peptide. What are the first troubleshooting steps? A6: When a synthesis fails or provides low yield, the first step is to analyze the crude product to identify the major species present.[11] Using techniques like Mass Spectrometry (MS) is crucial to determine if the desired product was formed at all, or if the sample primarily consists of deletion products or modified peptides (e.g., oxidized methionine).[11] This analysis will guide your troubleshooting, indicating whether the issue lies with coupling efficiency, deprotection, or the cleavage process.[11]

Purification Troubleshooting

Q7: What is the most effective method for purifying synthetic "Oxytocin, glu(4)-"? A7: The most common and effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][12] This technique separates the target peptide from impurities based on differences in their hydrophobicity.[7]

Q8: How can I improve the separation and peak shape in my RP-HPLC protocol? A8: Optimizing your HPLC method is key to achieving high purity. Poor peak shape or resolution can often be improved by:

  • Using Buffers: Buffering the mobile phase helps control the pH, ensuring the peptide is in a single ionization state, which leads to sharper, more symmetrical peaks and improved recovery.[13]

  • Adjusting the Mobile Phase: A gradient elution using acetonitrile and water with an additive like trifluoroacetic acid (TFA) is standard. A shallow gradient around the elution point of your target peptide can significantly improve the resolution between the desired product and closely eluting impurities.[14]

  • Optimizing Temperature: Performing the purification at elevated temperatures can improve peak shape and resolution.[15]

Q9: My crude peptide is difficult to dissolve for HPLC injection. What are the best practices? A9: Solubility can be a significant challenge, especially for hydrophobic peptides.[16] While solvents like DMSO or DMF are often used to dissolve crude peptides, they can interfere with chromatography.[13][17] A useful strategy is to first attempt dissolution in the HPLC mobile phase with a low organic content. If that fails, using a minimal amount of DMSO to dissolve the peptide, followed by dilution with the aqueous mobile phase, is a common approach. For extremely hydrophobic peptides, using 10-20% trifluoroethanol in a buffer might help maintain solubility.[16]

Q10: Are there alternative purification strategies to RP-HPLC? A10: Yes, other techniques can be used either as alternatives or, more commonly, as complementary steps.

  • Flash Chromatography: This can serve as an effective pre-purification step to remove a significant portion of impurities before final polishing with preparative HPLC. This reduces the load on the more expensive prep-HPLC column and can improve the efficiency of the final purification.[13][17][18]

  • Ion-Exchange and Gel-Filtration HPLC: These methods separate molecules based on charge and size, respectively, and can be used in tandem with RP-HPLC for complex purifications.[10]

  • Peptide Easy Clean (PEC): This technology uses a special linker for SPPS that allows the desired peptide to be selectively captured, while impurities are washed away, offering a non-chromatographic purification method.[19]

Purity Analysis

Q11: How is the final purity of "Oxytocin, glu(4)-" determined? A11: Peptide purity is most commonly assessed using analytical RP-HPLC with UV detection (typically at 220 nm).[6][14] The purity is expressed as the percentage of the area of the main peak (the target peptide) relative to the total area of all peptide-related peaks in the chromatogram.[20] To confirm the identity of the main peak, the collected fraction is analyzed by Mass Spectrometry (MS) to ensure its molecular weight matches the theoretical mass of "Oxytocin, glu(4)-".[10][21]

Q12: What is the difference between peptide purity and net peptide content? A12: These are two different, but equally important, measures.

  • Purity: As determined by HPLC, purity refers to the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., truncated sequences).[6][20]

  • Net Peptide Content: This measures the percentage of peptide material in the lyophilized powder by weight. The remaining mass consists of non-peptide components, such as counter-ions (e.g., TFA from HPLC) and water.[20] Net peptide content can be accurately determined by methods like Amino Acid Analysis (AAA) or nitrogen elemental analysis.[20]

Troubleshooting Guides & Data

Table 1: Common Synthesis-Related Impurities and Mitigation Strategies
Impurity TypeDescriptionCommon CauseMitigation Strategy
Truncated Sequences Peptides missing one or more amino acids from the N-terminus.Incomplete coupling or deprotection reactions during SPPS.[6]Use optimized coupling reagents, double coupling for difficult residues, or microwave-assisted synthesis.[7][9][11]
Deletion Sequences Peptides missing an internal amino acid residue.Steric hindrance or secondary structure formation preventing access to the N-terminus.Incorporate pseudoproline dipeptides or use structure-disrupting solvents like NMP.[7][11]
Aspartimide Formation A side reaction involving aspartic acid residues leading to a cyclic imide.Piperidine-catalyzed reaction during Fmoc removal, especially at Asp-Gly or Asp-His sequences.Add 0.1 M HOBt to the piperidine deprotection solution.
Oxidation Oxidation of susceptible residues, most commonly Methionine (Met) to Met-sulfoxide.Exposure to air or oxidative reagents during cleavage or handling.[11]Use scavengers during cleavage and handle the peptide under an inert atmosphere (e.g., argon).
Diketopiperazine Formation Intramolecular cyclization of the first two amino acids after deprotection, cleaving the peptide from the resin.Occurs with linkers sensitive to the basic conditions of Fmoc removal.Use a 2-chlorotrityl linker, which is more stable under these conditions.
Table 2: RP-HPLC Purification Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks - Peptide is in multiple ionization states.- Secondary interactions with the column.- Column overloading.- Add a buffer to the mobile phase to maintain a constant pH.[13]- Use a shallower gradient.- Reduce the amount of sample loaded onto the column.
Split or Double Peaks - Peptide exists as two or more stable conformers.- On-column degradation.- Co-elution of a very similar impurity.- Increase the column temperature to encourage a single conformation.- Ensure the mobile phase pH is not causing degradation.- Optimize the gradient for better resolution; analyze fractions by MS.
Poor Resolution - Gradient is too steep.- Inappropriate column chemistry.- Impurities are very similar to the target peptide.- Run a shallower, more focused gradient around the elution time of the target.[15]- Try a column with a different stationary phase (e.g., C8 instead of C18) or pore size.- Consider an orthogonal purification method like ion-exchange chromatography.
Low Recovery - Irreversible adsorption to the column.- Peptide precipitation on the column.- Ensure the mobile phase is properly buffered.[13]- Pre-treat the column with a "dummy" injection.- Ensure the peptide remains soluble in the injection solvent and initial mobile phase conditions.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of "Oxytocin, glu(4)-"
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

    • Degas both solutions by sonication or vacuum filtration.

  • Crude Peptide Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of Mobile Phase A.

    • If solubility is an issue, add a small amount of ACN or DMSO, then dilute with Mobile Phase A.

    • Centrifuge the solution to pellet any insoluble material and transfer the supernatant to an HPLC vial.

  • Method Development (Scouting Run):

    • Equilibrate a preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a small amount of the crude peptide.

    • Run a fast, linear gradient from 5% to 95% B over 30-40 minutes at an appropriate flow rate for the column diameter. Monitor the elution at 220 nm.[14]

    • Identify the retention time of the peak corresponding to "Oxytocin, glu(4)-" (confirm with MS if necessary).

  • Preparative Purification Run:

    • Based on the scouting run, design a focused gradient. For example, if the target peak eluted at 40% B, a preparative gradient might be:

      • 0-5 min: 5% B (Isocratic)

      • 5-15 min: 5% to 25% B (Wash)

      • 15-45 min: 25% to 45% B (Shallow gradient for separation)

      • 45-50 min: 45% to 95% B (Column cleaning)

      • 50-60 min: 95% B (Hold)

      • 60-65 min: 95% to 5% B (Return to initial conditions)

    • Inject the prepared crude peptide solution.

    • Collect fractions across the elution profile of the target peptide.

  • Analysis and Pooling:

    • Analyze each collected fraction using analytical HPLC and MS to confirm purity and identity.

    • Pool the fractions that meet the required purity level (e.g., >98%).

    • Freeze the pooled solution and lyophilize to obtain the pure peptide as a dry powder.

Visualizations

Diagrams of Key Processes

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Phase SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Cleavage 2. Cleavage from Resin & Deprotection SPPS->Cleavage Crude 3. Crude Peptide (Lyophilized Powder) Cleavage->Crude HPLC 4. Preparative RP-HPLC Crude->HPLC Analysis 5. Purity Analysis (Analytical HPLC & MS) HPLC->Analysis Pure 6. Pure Peptide (>95%) Analysis->Pure Pool Fractions

Caption: General workflow for synthetic peptide production.

G Start Low Purity Result from Analytical HPLC CheckMass Is the main peak's mass correct (LC-MS)? Start->CheckMass MassOK Mass is Correct. Problem is Separation. CheckMass->MassOK  Yes MassWrong Mass is Incorrect. Problem is Synthesis. CheckMass->MassWrong No   Coelution Impurity co-elutes with product. MassOK->Coelution OptimizeHPLC Optimize HPLC: - Use shallower gradient - Change column/temp - Try orthogonal method Coelution->OptimizeHPLC ImpurityType Identify Impurity: - Truncated/Deletion? - Modified (Oxidized)? - Side reaction product? MassWrong->ImpurityType OptimizeSPPS Optimize Synthesis: - Check coupling efficiency - Use fresh reagents - Add scavengers ImpurityType->OptimizeSPPS

Caption: Troubleshooting logic for low purity peptide samples.

Principle of RP-HPLC Separation cluster_column C18 Column (Hydrophobic Stationary Phase) p1 p2 p3 p4 p5 p6 start Low % ACN (e.g., 5%) end High % ACN (e.g., 95%) hydrophilic Less Hydrophobic Impurity start->hydrophilic Elutes First hydrophobic More Hydrophobic Impurity end->hydrophobic Elutes Last target Target Peptide (Oxytocin, glu(4)-) mid_gradient Increasing % ACN mid_gradient->target Elutes Later

Caption: How peptides separate based on hydrophobicity in RP-HPLC.

References

"Oxytocin, glu(4)-" degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the oxytocin analog, Oxytocin, [Glu⁴]-. This analog is a synthetic derivative of oxytocin where the glutamine residue at position 4 is substituted with glutamic acid.[1][2][3][] While this modification can be useful for studying structure-activity relationships, it may also impact the peptide's stability in solution. This guide will help you address common challenges related to its degradation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Oxytocin, [Glu⁴]- and how does it differ from native oxytocin?

Oxytocin, [Glu⁴]- is a synthetic analog of the nonapeptide hormone oxytocin. In this analog, the glutamine (Gln) residue at the fourth position of the peptide sequence has been replaced with a glutamic acid (Glu) residue.[1][2][] This substitution introduces a carboxylic acid group in place of the carboxamide group on the side chain, which can alter the peptide's physicochemical properties, including its charge and potential for hydrogen bonding. These changes may influence its receptor binding, biological activity, and stability.

Q2: What are the common causes of Oxytocin, [Glu⁴]- degradation in cell culture media?

Like other peptides, Oxytocin, [Glu⁴]- is susceptible to degradation in cell culture media, which can lead to a loss of biological activity.[5][6] The primary causes of degradation include:

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains proteases and peptidases that can cleave the peptide bonds of Oxytocin, [Glu⁴]-. Cells themselves can also secrete proteases into the medium.

  • Chemical Instability: The peptide can undergo chemical modifications that lead to its degradation. Common pathways include:

    • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, can occur.[7]

    • Deamidation: The asparagine (Asn) residue at position 5 can be susceptible to deamidation, forming a cyclic imide intermediate that can then hydrolyze to either aspartate or isoaspartate, potentially inactivating the peptide.[7]

    • Oxidation: Amino acid residues such as tyrosine (Tyr) can be oxidized, affecting the peptide's structure and function.

    • Disulfide Bond Instability: The disulfide bridge between the two cysteine residues is crucial for oxytocin's structure and activity. This bond can be reduced or undergo exchange reactions, leading to linearization and inactivation of the peptide.[8]

  • Physical Instability:

    • Aggregation: Peptides can self-associate to form aggregates, which are often inactive and can precipitate out of solution.[9][10]

    • Adsorption: Peptides can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates, and culture flasks), reducing the effective concentration in the medium.

Q3: How can I minimize the degradation of Oxytocin, [Glu⁴]- in my experiments?

To minimize degradation and ensure consistent results, consider the following strategies:

  • Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.

  • Incorporate Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your cell culture medium can help to reduce enzymatic degradation.

  • Optimize pH and Temperature: Peptides have optimal pH ranges for stability. For oxytocin, a slightly acidic pH of around 4.5 has been shown to be most stable.[11][12] While cell culture requires a physiological pH (around 7.4), be mindful of the pH of your stock solutions. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[7][13]

  • Prepare Fresh Solutions: Ideally, prepare fresh working solutions of Oxytocin, [Glu⁴]- from a lyophilized powder for each experiment. If you must store solutions, aliquot them to avoid repeated freeze-thaw cycles.[13]

  • Use Low-Binding Plasticware: To minimize adsorption, use low-protein-binding microplates and pipette tips.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Oxytocin, [Glu⁴]-.

Problem Possible Causes Recommended Solutions
Loss of Biological Activity or Inconsistent Results Peptide degradation in cell culture medium.- Use serum-free or reduced-serum medium if possible.- Add a protease inhibitor cocktail to the medium.- Prepare fresh peptide solutions for each experiment.- Minimize the incubation time of the peptide with the cells.
Improper storage of peptide stock solution.- Store lyophilized peptide at -20°C or -80°C.- Reconstitute the peptide in a suitable sterile buffer and aliquot into single-use volumes to avoid freeze-thaw cycles.[13]- Store stock solutions at -20°C or -80°C.
Adsorption of the peptide to labware.- Use low-protein-binding tubes and plates.- Pre-treat labware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
Precipitate Formation in Peptide Solution Poor peptide solubility.- Ensure you are using the recommended solvent for reconstitution.- Gently agitate or sonicate to dissolve the peptide.- If the peptide is dissolved in a buffer, check for pH-dependent precipitation.
Peptide aggregation.- Store the peptide at the recommended concentration.- Avoid vigorous vortexing, which can promote aggregation.- Filter the solution through a 0.22 µm filter to remove any aggregates before use.
Difficulty Reproducing Experimental Data Variability in peptide concentration due to degradation.- Perform a stability study to determine the half-life of Oxytocin, [Glu⁴]- in your specific cell culture conditions (see Experimental Protocols section).- Based on the stability data, adjust your experimental timeline or peptide concentration accordingly.
Inaccurate initial peptide concentration.- Ensure accurate weighing of the lyophilized peptide.- Use a calibrated balance.- Account for the peptide's purity and counter-ion content when calculating the concentration.

Quantitative Data Summary

Table 1: Degradation Rate Constants (kobs) of Oxytocin at 70°C in Different pH Formulations [11]

pHConcentrationkobs (day⁻¹)
2.00.02 mg/ml0.63
4.50.02 mg/ml0.314
4.50.1 mg/ml0.391
4.50.5 mg/ml0.420
7.0Not specifiedFaster than pH 4.5
9.0Not specifiedFastest degradation

Note: This data is for native oxytocin and serves as an estimate. The stability of Oxytocin, [Glu⁴]- may differ.

Experimental Protocols

Protocol 1: Determining the Stability of Oxytocin, [Glu⁴]- in Cell Culture Media using HPLC-MS

This protocol allows you to quantify the degradation of Oxytocin, [Glu⁴]- in your specific experimental conditions.

Materials:

  • Oxytocin, [Glu⁴]-

  • Your specific cell culture medium (with and without cells)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Centrifuge

Methodology:

  • Preparation:

    • Prepare a stock solution of Oxytocin, [Glu⁴]- at a known concentration.

    • Spike the peptide into your cell culture medium to the desired final concentration. Include conditions with and without cells.

  • Incubation:

    • Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Sample Processing:

    • Immediately quench the enzymatic activity by adding 2-3 volumes of cold quenching solution.

    • Centrifuge the samples to pellet any cells and debris.

    • Collect the supernatant for analysis.

  • HPLC-MS Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the peptide using a gradient of Mobile Phase B.

    • Monitor the disappearance of the parent peptide mass and the appearance of any degradation products using the mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of the intact Oxytocin, [Glu⁴]- at each time point.

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t₁/₂) of the peptide in your specific medium.

Visualizations

.dot

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_processing 4. Sample Processing cluster_analysis 5. Analysis prep1 Prepare Peptide Stock Solution prep2 Spike Peptide into Cell Culture Medium prep1->prep2 incubate Incubate at 37°C, 5% CO₂ prep2->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Cold Acetonitrile sample->quench centrifuge Centrifuge to Remove Debris quench->centrifuge collect Collect Supernatant centrifuge->collect hplc HPLC-MS Analysis collect->hplc data Data Analysis and Half-life Calculation hplc->data signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Responses (e.g., Contraction, Neurotransmission) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets Oxytocin Oxytocin, [Glu⁴]- Oxytocin->OTR Binds

References

Technical Support Center: Oxytocin, glu(4)- Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Oxytocin, glu(4)-" and related peptide analogs in various binding assays.

Frequently Asked Questions (FAQs)

Q1: What is "Oxytocin, glu(4)-" and why is it used in research?

"Oxytocin, glu(4)-" is a synthetic analog of the nonapeptide hormone oxytocin. In this derivative, the glutamine at position 4 of the oxytocin sequence (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2) is replaced with glutamic acid (Glu). This modification makes it a valuable tool for investigating the conformational structures of oxytocin-like molecules in aqueous solutions and for studying their binding to oxytocin receptors.

Q2: What are the common types of assays used to study the binding of "Oxytocin, glu(4)-" to its receptor?

The most common assays are radioligand binding assays, which are considered the gold standard for their sensitivity and robustness in quantifying ligand-receptor interactions.[1][2] The main types include:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.[1][2]

  • Competition (or Displacement) Assays: Used to determine the binding affinity (Ki) of an unlabeled ligand (like "Oxytocin, glu(4)-") by measuring its ability to compete with a radioligand for receptor binding.[1][3]

  • Kinetic Assays: Measure the association (kon) and dissociation (koff) rates of a ligand with its receptor.[1][3]

Q3: What causes high non-specific binding in my "Oxytocin, glu(4)-" assay?

High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate results. Common causes include:

  • Hydrophobic Interactions: Peptides like "Oxytocin, glu(4)-" can hydrophobically interact with plasticware (tubes, plates) and filter materials.[4]

  • Ionic Interactions: Charged residues in the peptide can interact with charged surfaces on the assay plates or cell membranes.

  • Low-Affinity Binding Sites: The ligand may bind to other proteins or lipids in the sample that are not the target receptor.

  • Radioligand Issues: The radioligand itself may be "sticky" or used at too high a concentration.

Q4: How is non-specific binding typically defined and measured in an assay?

Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competing ligand.[5] This competing ligand saturates the specific receptor sites, so any remaining radioligand binding is considered non-specific. This value is then subtracted from the total binding (measured in the absence of the competitor) to yield the specific binding.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a frequent issue in peptide-based assays. Below are common troubleshooting steps to mitigate this problem.

Problem Possible Cause Recommended Solution
High background signal in all wells The radioligand is sticking to the assay plate or filter mat.Pre-treat plates and filters with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). Consider using low-binding plates.
Non-specific binding is a large percentage (>50%) of total binding Assay buffer composition is suboptimal, promoting hydrophobic or ionic interactions.1. Add a non-ionic surfactant: Include 0.01-0.1% Tween-20 or Triton X-100 in the assay buffer to reduce hydrophobic interactions. 2. Increase salt concentration: Adding 100-150 mM NaCl can help shield ionic interactions. 3. Add a blocking protein: Include 0.1-1% Bovine Serum Albumin (BSA) in the buffer to block non-specific sites on the assay components.[6] 4. Optimize pH: Ensure the buffer pH is appropriate for the ligand-receptor interaction and does not promote off-target binding.
The concentration of the radioligand is too high.Use a radioligand concentration at or below its Kd for the receptor. This minimizes binding to low-affinity non-specific sites.
Inconsistent results between replicates Inadequate mixing or washing steps.Ensure thorough mixing of reagents. Optimize the number and volume of wash steps to effectively remove unbound radioligand without dissociating specifically bound ligand. Using a colder wash buffer can sometimes help preserve specific binding.
Instability of the peptide ("Oxytocin, glu(4)-") or radioligand.Include protease inhibitors in the assay buffer, especially when using cell or tissue preparations. Store peptides and radioligands according to the manufacturer's instructions.

Quantitative Data

LigandReceptorKi (nM) [95% Confidence Interval]
OxytocinOTR4.28 [2.9 - 6.3]
OxytocinV1aR495.2 [198.5 - 1276]
Arginine Vasopressin (AVP)OTR36.1 [12.4 - 97.0]
Arginine Vasopressin (AVP)V1aR4.70 [1.5 - 14.1]

Data from a study using male Syrian hamster brain tissue.[7]

Experimental Protocols

Protocol: Competition Radioligand Binding Assay for "Oxytocin, glu(4)-"

This protocol is adapted from established methods for determining the binding affinity of unlabeled ligands at G protein-coupled receptors.[7]

1. Reagents and Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: e.g., [³H]Oxytocin or a suitable iodinated oxytocin analog. Dilute in assay buffer to a final concentration of 2-4 nM.

  • Unlabeled Competitor ("Oxytocin, glu(4)-"): Prepare a serial dilution series in assay buffer, typically from 10⁻¹¹ M to 10⁻⁵ M.

  • Receptor Source: Membrane preparations from cells expressing the oxytocin receptor (e.g., CHO or HEK293 cells) or tissue homogenates.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

2. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer for total binding wells.

    • 50 µL of a high concentration (e.g., 10 µM) of unlabeled oxytocin for non-specific binding (NSB) wells.

    • 50 µL of the "Oxytocin, glu(4)-" serial dilutions for competition wells.

  • Add 50 µL of the diluted radioligand to all wells.

  • Add 100 µL of the receptor membrane preparation to all wells. The final volume is 200 µL.

  • Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/C) that has been pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Dry the filter mat.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and competition wells.

  • Plot the specific binding as a function of the log concentration of "Oxytocin, glu(4)-".

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of "Oxytocin, glu(4)-" that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Signaling Pathway

Oxytocin_Signaling_Pathway OT Oxytocin or Oxytocin, glu(4)- OTR Oxytocin Receptor (GPCR) OT->OTR Binds Gq_G11 Gαq/11 OTR->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., muscle contraction, neurotransmission) Ca2->Response Activates Ca²⁺-dependent pathways PKC->Response Phosphorylates Targets

Caption: Simplified Oxytocin Receptor Signaling Pathway.

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents add_reagents Add Reagents to 96-well Plate (Buffer, Competitor, Radioligand) start->add_reagents add_receptor Add Receptor Membranes add_reagents->add_receptor incubate Incubate to Reach Equilibrium (e.g., 60-90 min at 30°C) add_receptor->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity (Scintillation Counter) add_scint->count analyze Analyze Data: Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a Competition Radioligand Binding Assay.

References

Navigating Mass Spectrometry Data for Oxytocin, glu(4)-: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for interpreting mass spectrometry data of "Oxytocin, glu(4)-," a known impurity of the therapeutic peptide oxytocin. This guide is designed to assist researchers in identifying and characterizing this specific analogue during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Oxytocin, glu(4)-" and why is it important to identify?

A1: "Oxytocin, glu(4)-," also known as [Glu4]-Oxytocin or Oxytocin EP Impurity C, is a structurally similar analogue of oxytocin where the glutamine residue at position 4 is substituted with glutamic acid.[1][2][3][4] As a potential impurity in synthetic oxytocin preparations, its identification and quantification are crucial for ensuring the purity, safety, and efficacy of oxytocin-based therapeutics. Regulatory bodies require strict control of such impurities.

Q2: What is the molecular weight of "Oxytocin, glu(4)-"?

A2: The molecular formula of "Oxytocin, glu(4)-" is C43H65N11O13S2, giving it a monoisotopic mass of approximately 1007.42 Da and an average molecular weight of about 1008.18 g/mol .[3] This information is fundamental for identifying the precursor ion in your mass spectrum.

Q3: What are the expected precursor ions for "Oxytocin, glu(4)-" in positive ion mode ESI-MS?

A3: In electrospray ionization (ESI) mass spectrometry, peptides typically form multiply charged ions. For "Oxytocin, glu(4)-", you should look for the following precursor ions ([M+H]+ and [M+2H]2+). The exact m/z values may vary slightly depending on the calibration of the mass spectrometer.

IonTheoretical m/z
[M+H]+1008.43
[M+2H]2+504.72

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometric analysis of "Oxytocin, glu(4)-".

Problem 1: Cannot Detect the Expected Precursor Ion
Possible Cause Troubleshooting Step
Incorrect Mass Range Setting Ensure your mass spectrometer's scan range is set to include the expected m/z values for the singly and doubly charged precursor ions (approximately m/z 500-1100).
Suboptimal Ionization Verify the composition of your mobile phase. Acidic modifiers like 0.1% formic acid or trifluoroacetic acid are commonly used to promote protonation and enhance signal in positive ion mode. Ensure the pH is sufficiently low.
Sample Degradation "Oxytocin, glu(4)-" may be susceptible to degradation. Ensure proper sample handling and storage (2-8°C for short-term, -20°C or lower for long-term). Avoid repeated freeze-thaw cycles.
Low Concentration The concentration of the impurity may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive mass spectrometer.
Matrix Effects The sample matrix can suppress the ionization of the target analyte. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Problem 2: Poor or No Fragmentation in MS/MS
Possible Cause Troubleshooting Step
Incorrect Precursor Ion Selection Double-check that the correct m/z value for the precursor ion ([M+H]+ or [M+2H]2+) is isolated in the quadrupole.
Insufficient Collision Energy The applied collision energy may be too low to induce fragmentation. Gradually increase the collision energy in your MS/MS method to find the optimal setting for generating informative fragment ions.
Disulfide Bridge Stability The disulfide bridge between the cysteine residues can make the peptide more resistant to fragmentation. Reduction and alkylation of the disulfide bond prior to MS analysis can linearize the peptide and lead to more predictable fragmentation. However, this will alter the mass of the peptide and should be accounted for.
Instrument Detuning The mass spectrometer may require tuning and calibration. Follow the manufacturer's protocol to ensure optimal performance.
Problem 3: Unexpected or Unidentifiable Fragment Ions
Possible Cause Troubleshooting Step
Presence of Co-eluting Isobaric Impurities Other impurities with the same nominal mass may be co-eluting with "Oxytocin, glu(4)-". Improve your chromatographic separation by optimizing the gradient, changing the column, or adjusting the mobile phase composition. High-resolution mass spectrometry (HRMS) can help distinguish between isobaric species.
In-source Fragmentation Fragmentation may be occurring in the ion source before MS/MS. Reduce the source temperature or voltages to minimize in-source decay.
Formation of Adducts The precursor ion may be an adduct (e.g., [M+Na]+, [M+K]+). Check for peaks at m/z values corresponding to these adducts and, if present, adjust your precursor selection accordingly.
Complex Fragmentation Pattern Cyclic peptides can produce complex and non-classical fragmentation patterns. Consult scientific literature for detailed fragmentation studies of oxytocin and its analogues to aid in spectral interpretation.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

This protocol provides a general guideline for preparing a sample containing "Oxytocin, glu(4)-" for LC-MS/MS analysis.

  • Reconstitution: Reconstitute the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5 v/v), to a stock concentration of 1 mg/mL.

  • Dilution: Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

LC-MS/MS Method Parameters

These are typical starting parameters that may require optimization for your specific instrumentation and sample.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Scan Mode: Full Scan (for precursor identification) and Product Ion Scan (for fragmentation analysis)

  • Collision Gas: Argon

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Reconstitution Reconstitute Peptide Dilution Dilute to Working Concentration Reconstitution->Dilution Filtration Filter Sample Dilution->Filtration LC_Separation LC Separation (C18) Filtration->LC_Separation Inject ESI Electrospray Ionization LC_Separation->ESI Full_Scan Full Scan MS (Precursor ID) ESI->Full_Scan MSMS Tandem MS (Fragmentation) Full_Scan->MSMS Data_Analysis Data Analysis and Interpretation MSMS->Data_Analysis Acquire Data

Caption: A typical experimental workflow for the analysis of "Oxytocin, glu(4)-" by LC-MS/MS.

Troubleshooting_Logic cluster_no_precursor Troubleshooting: No Precursor cluster_poor_frag Troubleshooting: Poor Fragmentation cluster_unexpected_frag Troubleshooting: Unexpected Fragments Start Mass Spectrometry Issue No_Precursor No Precursor Ion Detected Start->No_Precursor Poor_Fragmentation Poor/No Fragmentation Start->Poor_Fragmentation Unexpected_Fragments Unexpected Fragments Start->Unexpected_Fragments Check_Mass_Range Check Mass Range No_Precursor->Check_Mass_Range Verify_Precursor_Selection Verify Precursor Selection Poor_Fragmentation->Verify_Precursor_Selection Improve_Chromatography Improve Chromatography Unexpected_Fragments->Improve_Chromatography Optimize_Ionization Optimize Ionization Check_Mass_Range->Optimize_Ionization Check_Sample_Integrity Check Sample Integrity Optimize_Ionization->Check_Sample_Integrity Increase_Collision_Energy Increase Collision Energy Verify_Precursor_Selection->Increase_Collision_Energy Consider_Reduction_Alkylation Consider Reduction/Alkylation Increase_Collision_Energy->Consider_Reduction_Alkylation Check_In_Source_Frag Check for In-Source Fragmentation Improve_Chromatography->Check_In_Source_Frag Look_for_Adducts Look for Adducts Check_In_Source_Frag->Look_for_Adducts

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Oxytocin, glu(4)- Versus Native Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of the oxytocin analog, "Oxytocin, glu(4)-," against native oxytocin. While direct comparative data for "Oxytocin, glu(4)-" is not extensively available in published literature, this document outlines the standard experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis.

"Oxytocin, glu(4)-" is a synthetic derivative of oxytocin where the glutamine residue at position 4 is substituted with glutamic acid.[1][2] Native oxytocin is a nine-amino-acid peptide hormone crucial for social bonding, childbirth, and lactation.[3] Understanding the bioactivity of analogs like "Oxytocin, glu(4)-" is essential for drug development and research into the oxytocin system.

Quantitative Bioactivity Comparison

To facilitate a direct comparison, all quantitative data from the described experimental protocols should be summarized in a clear, tabular format. The following tables illustrate how such data would be presented.

Table 1: Receptor Binding Affinity

LigandReceptorKi (nM)Source
Native OxytocinHuman OTRValue[Experimental Data]
Oxytocin, glu(4)-Human OTRValue[Experimental Data]

Ki (Inhibitory constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity - Calcium Mobilization Assay

LigandCell LineEC50 (nM)Emax (% of Native Oxytocin)
Native OxytocinCHO-K1/OXTRValue100%
Oxytocin, glu(4)-CHO-K1/OXTRValueValue

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum. Emax is the maximum response achievable by the ligand.

Table 3: In Vivo Physiological Response - Insulin Release

Treatment GroupDosePeak Plasma Insulin (µU/mL)Area Under the Curve (AUC)
Vehicle Control-ValueValue
Native OxytocinDoseValueValue
Oxytocin, glu(4)-DoseValueValue

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioactivity data. The following are standard protocols for assessing the key parameters of oxytocin and its analogs.

Radioligand Receptor Binding Assay

This assay determines the binding affinity of "Oxytocin, glu(4)-" to the oxytocin receptor (OTR) in comparison to native oxytocin.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1/OXTR).

  • Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled oxytocin analog (e.g., [3H]-Oxytocin) and varying concentrations of either unlabeled native oxytocin or "Oxytocin, glu(4)-".

  • Incubation: Allow the binding reaction to reach equilibrium. The affinity of the receptor for ligands is dependent on the presence of divalent cations like Mg2+.[4][5]

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibitory constant (Ki).

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of "Oxytocin, glu(4)-" to activate the oxytocin receptor and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium.

Methodology:

  • Cell Culture: Culture a cell line expressing the human oxytocin receptor (e.g., CHO-K1/OXTR) in a 96-well plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of native oxytocin or "Oxytocin, glu(4)-" to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[6]

  • Data Analysis: Plot the change in fluorescence against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 and Emax values.

In Vivo Model: Social Behavior Assessment

The social recognition test in rodents is a common in vivo model to assess the behavioral effects of oxytocin and its analogs.

Methodology:

  • Animal Model: Use adult male rats or mice.

  • Habituation: Habituate the test animal to the testing arena.

  • Administration: Administer "Oxytocin, glu(4)-", native oxytocin, or a vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal or intracerebroventricular injection).

  • Social Encounter 1: Introduce a juvenile conspecific into the arena and record the duration of social investigation by the test animal.

  • Inter-exposure Interval: After a set period, remove the juvenile.

  • Social Encounter 2: Re-introduce the same juvenile and record the duration of social investigation. A reduction in investigation time indicates social recognition.

  • Data Analysis: Compare the duration of social investigation between the first and second encounters for each treatment group.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Oxytocin_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space OTR Oxytocin Receptor (OTR) G_protein Gq/11 Protein OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Oxytocin Oxytocin or Oxytocin, glu(4)- Oxytocin->OTR Binding

Caption: Oxytocin signaling pathway.

Bioactivity_Validation_Workflow cluster_compounds Test Compounds cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Native_OT Native Oxytocin (Reference) Binding_Assay Receptor Binding Assay (Determine Ki) Native_OT->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine EC50, Emax) Native_OT->Functional_Assay Behavioral_Assay Social Recognition Test Native_OT->Behavioral_Assay Physiological_Assay Insulin Release Model Native_OT->Physiological_Assay Glu4_OT Oxytocin, glu(4)- (Test Article) Glu4_OT->Binding_Assay Glu4_OT->Functional_Assay Glu4_OT->Behavioral_Assay Glu4_OT->Physiological_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Behavioral_Assay->Data_Analysis Physiological_Assay->Data_Analysis Conclusion Conclusion on Bioactivity of Oxytocin, glu(4)- Data_Analysis->Conclusion

Caption: Experimental workflow for bioactivity validation.

References

A Comparative Analysis of Oxytocin Analogs for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of native oxytocin and its synthetic analogs, including the agonist Carbetocin, the antagonist Atosiban, and the less-characterized "Oxytocin, glu(4)-". The following sections present quantitative data on receptor binding and pharmacokinetics, detail the underlying signaling pathways, and provide methodologies for key experimental assays to evaluate these compounds.

Comparative Quantitative Data

The development of oxytocin analogs is driven by the need for compounds with improved receptor selectivity, stability, and duration of action. The tables below summarize key quantitative parameters for native oxytocin and two clinically significant analogs. Data for "Oxytocin, glu(4)-", also known as Glutocine, is sparse in publicly accessible literature, reflecting its status primarily as a known impurity or a less-studied research compound.[1]

Table 1: Receptor Binding Affinity & Selectivity

Receptor binding affinity is a crucial measure of a ligand's potency and its potential for off-target effects. Oxytocin and its analogs primarily target the oxytocin receptor (OTR) but can exhibit cross-reactivity with vasopressin (AVP) receptors (V1a, V1b, V2), which are structurally similar. High selectivity for the OTR is often a key objective in drug design.

CompoundTarget ReceptorBinding Affinity (Ki, nM)SpeciesNotes
Oxytocin OTR4.28[2]Hamster (Brain)High affinity for its cognate receptor.
V1aR495.2[2]Hamster (Brain)~115-fold less affinity compared to OTR.
V1aR36.1 (AVP at OTR)[2]Hamster (Brain)Demonstrates receptor promiscuity.
Atosiban OTR- (Acts as antagonist)Human, RatA competitive antagonist at the OTR.[3]
Carbetocin OTR- (Acts as agonist)HumanBinds to OTR; noted for similar efficacy to oxytocin.[4][5]
Barusiban OTR- (Acts as antagonist)-A selective oxytocin receptor antagonist.[6]
L-368,899 OTR12CoyoteA selective small-molecule OTR antagonist.[7]

Note: Direct comparative Ki values across different studies and species should be interpreted with caution due to variations in experimental conditions.

Table 2: Pharmacokinetic Properties

Pharmacokinetic profiles, particularly plasma half-life, determine the duration of a drug's effect. Analogs like Carbetocin have been engineered for a significantly longer half-life than native oxytocin, allowing for a single-dose administration in clinical settings.

CompoundPlasma Half-LifeRoute of Admin.Notes
Oxytocin 1 - 6 minutes[8]IV / IMRapidly cleared by the liver and kidneys.[8][9] Half-life decreases in late pregnancy.[8]
Carbetocin ~40 minutesIV / IMSignificantly longer acting than oxytocin.
Atosiban ~18 minutesIVUsed for the prevention of preterm labor.[10]

Oxytocin Receptor Signaling Pathway

Oxytocin exerts its physiological effects by binding to the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family. The primary signaling cascade involves coupling to a Gq/11 protein.

  • Ligand Binding : Oxytocin or an agonist analog binds to the extracellular domain of the OTR.

  • G-Protein Activation : This binding event induces a conformational change in the receptor, activating the associated Gq protein.

  • PLC Activation : The activated Gq alpha subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[11]

  • Cellular Response : The surge in intracellular Ca2+ activates various downstream effectors, such as calmodulin, leading to cellular responses like smooth muscle contraction in the uterus.[11][12] DAG remains in the membrane and activates Protein Kinase C (PKC), which phosphorylates other target proteins, contributing to the sustained cellular response.

OTR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq 2. Activates PLC Phospholipase C (PLC) Gq->PLC 3. Activates PIP2 PIP2 PLC->PIP2 4. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 5. Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Modulates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Response 6. Triggers OXT Oxytocin (Ligand) OXT->OTR 1. Binds Calcium_Assay_Workflow start Start plate_cells 1. Seed cells expressing OTR in a microplate start->plate_cells incubate_overnight 2. Incubate overnight to form a confluent monolayer plate_cells->incubate_overnight dye_loading 3. Load cells with a calcium-sensitive fluorescent dye incubate_overnight->dye_loading prepare_compounds 4. Prepare serial dilutions of agonist compounds dye_loading->prepare_compounds measure_fluorescence 5. Measure fluorescence signal in a plate reader prepare_compounds->measure_fluorescence data_analysis 6. Analyze dose-response curve to determine EC50 measure_fluorescence->data_analysis end End data_analysis->end

References

A Comparative Guide to the Cross-Reactivity of Oxytocin Analogs with Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of oxytocin and its analogs with vasopressin receptors. Due to the limited availability of specific experimental data for "[Glu4]Oxytocin" (Glumetocin) in the public domain, this document focuses on the well-characterized cross-reactivity of the parent molecule, oxytocin, and discusses the potential implications of structural modifications, such as the glutamic acid substitution at position 4, on receptor selectivity. The information herein is supported by established experimental protocols and data from peer-reviewed literature.

Introduction to Oxytocin and Vasopressin Systems

Oxytocin (OT) and arginine vasopressin (AVP) are structurally related neuropeptides that play crucial roles in a variety of physiological processes. Their receptors—the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2)—belong to the class A G-protein coupled receptor (GPCR) superfamily. Despite their distinct primary functions, the structural similarity between the ligands and their receptors leads to a significant degree of cross-reactivity, a critical consideration in the development of selective therapeutic agents.

Quantitative Comparison of Ligand Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of oxytocin and arginine vasopressin at the human oxytocin and vasopressin receptors. This data provides a baseline for understanding the inherent cross-reactivity of the natural ligands.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Primary Signaling Pathway
Oxytocin OTR4.28[1]Data not availableGq/11 (PLC -> IP3/DAG -> Ca2+)
V1aR495.2[1]Data not availableGq/11 (PLC -> IP3/DAG -> Ca2+)
V1bRData not availableData not availableGq/11 (PLC -> IP3/DAG -> Ca2+)
V2RData not available1.0 x 10^-9[2]Gs (Adenylate Cyclase -> cAMP)
Arginine Vasopressin OTR36.1[1]Data not availableGq/11 (PLC -> IP3/DAG -> Ca2+)
V1aR4.70[1]Data not availableGq/11 (PLC -> IP3/DAG -> Ca2+)
V1bRData not availableData not availableGq/11 (PLC -> IP3/DAG -> Ca2+)
V2RData not available8.9 x 10^-12[2]Gs (Adenylate Cyclase -> cAMP)

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Radioligand Binding Assay for OTR and V1aR

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the human OTR or V1aR.

  • Radioligand: [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]OVTA) for OTR or [¹²⁵I]-linear AVP antagonist ([¹²⁵I]LVA) for V1aR.

  • Test compound (e.g., [Glu4]Oxytocin).

  • Non-specific binding control (e.g., unlabeled oxytocin or AVP at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound or the non-specific binding control.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Gq-Coupled Receptors (OTR, V1aR, V1bR)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Materials:

  • Cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., [Glu4]Oxytocin).

  • A fluorescence plate reader capable of kinetic measurements.

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Prepare a dilution series of the test compound.

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay for Gs-Coupled V2 Receptor

This functional assay measures the production of cyclic AMP (cAMP) following the activation of the Gs-coupled V2 receptor.

Materials:

  • Cells stably expressing the human V2 receptor.

  • Test compound (e.g., [Glu4]Oxytocin).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

  • A plate reader compatible with the chosen detection kit.

Procedure:

  • Plate the cells in a suitable multi-well plate.

  • On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

  • Prepare a dilution series of the test compound.

  • Add the test compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Lyse the cells according to the cAMP detection kit protocol.

  • Add the detection reagents to the cell lysate.

  • Incubate the plate as per the kit instructions to allow the detection reaction to proceed.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw signal from the cell lysates to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of the oxytocin/vasopressin system and a typical experimental workflow for assessing receptor cross-reactivity.

Gprotein_Signaling cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector Activation cluster_secondmessenger Second Messenger Production cluster_cellularresponse Cellular Response Ligand Ligand OTR/V1aR/V1bR OTR/V1aR/V1bR Ligand->OTR/V1aR/V1bR V2R V2R Ligand->V2R Gq/11 Gq/11 OTR/V1aR/V1bR->Gq/11 Gs Gs V2R->Gs PLC PLC Gq/11->PLC AC AC Gs->AC IP3/DAG IP3/DAG PLC->IP3/DAG cAMP cAMP AC->cAMP Ca2+ release Ca2+ release IP3/DAG->Ca2+ release PKA activation PKA activation cAMP->PKA activation

Caption: Signaling pathways of oxytocin and vasopressin receptors.

Experimental_Workflow Start Start Receptor Expression Express Receptors in suitable cell line Start->Receptor Expression Binding Assay Radioligand Binding Assay (Determine Ki) Receptor Expression->Binding Assay Functional Assay Functional Assays (Determine EC50) Receptor Expression->Functional Assay Data Analysis Analyze Data & Determine Selectivity Binding Assay->Data Analysis Ca_Assay Calcium Mobilization (Gq-coupled) Functional Assay->Ca_Assay cAMP_Assay cAMP Accumulation (Gs-coupled) Functional Assay->cAMP_Assay Ca_Assay->Data Analysis cAMP_Assay->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for assessing receptor cross-reactivity.

Conclusion

Understanding the cross-reactivity of oxytocin analogs with vasopressin receptors is paramount for the development of safe and effective therapeutics. While specific data for "[Glu4]Oxytocin" remains elusive, the provided framework and experimental protocols offer a robust starting point for its characterization. The inherent promiscuity of the natural ligands underscores the need for rigorous in vitro profiling of any novel analog to ascertain its selectivity and potential off-target effects. Future studies are warranted to elucidate the precise pharmacological profile of "[Glu4]Oxytocin" at vasopressin receptors.

References

A Comparative Guide to Oxytocin Receptor Agonists: Carbetocin vs. "Oxytocin, glu(4)-" (Glumitocin)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the oxytocin receptor interactions of carbetocin and "Oxytocin, glu(4)-" (glumitocin). While extensive experimental data is available for carbetocin, allowing for a thorough analysis of its receptor binding, functional activity, and signaling, publicly available quantitative data for glumitocin is notably scarce. This guide presents the available information for both compounds to the fullest extent possible, highlighting the existing data gap for glumitocin.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, childbirth, and lactation through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Synthetic analogs of oxytocin, such as carbetocin and glumitocin ("Oxytocin, glu(4)-"), have been developed to modulate this system for therapeutic purposes. Carbetocin is a long-acting agonist used to prevent postpartum hemorrhage. Glumitocin, identified in the 1960s, is a naturally occurring oxytocin analog found in some cartilaginous fish. A comprehensive understanding of their respective interactions with the OTR is vital for advancing drug development.

This guide synthesizes the current scientific literature to compare the receptor interaction profiles of these two analogs. A significant disparity in the available data exists; carbetocin has been extensively studied, providing a wealth of quantitative data, whereas glumitocin's pharmacological profile at the receptor level remains largely uncharacterized in modern literature.

Quantitative Analysis: Receptor Binding and Functional Activity

A direct quantitative comparison is hampered by the lack of available data for glumitocin. The following table summarizes the known quantitative data for carbetocin's interaction with the oxytocin receptor.

Table 1: Quantitative Data for Carbetocin-Oxytocin Receptor Interaction

ParameterSpeciesCell Line/TissueValueReference
Binding Affinity (Ki) HumanCHO cells expressing hOTR7.1 nM[1][2]
RatMyometrial membranes1.96 nM[3]
Functional Activity (EC50) RatIsolated myometrial strips (contractile effect)48.0 ± 8.20 nM[4]

Note: No publicly available, peer-reviewed studies providing quantitative binding affinity (Ki, Kd) or functional activity (EC50, Emax) data for glumitocin's interaction with the oxytocin receptor could be identified.

Experimental Protocols

The data presented for carbetocin was obtained through established experimental methodologies.

Receptor Binding Assays

The binding affinity of carbetocin for the oxytocin receptor is typically determined through competitive radioligand binding assays.

  • Objective: To determine the inhibition constant (Ki) of a test compound (carbetocin) for a specific receptor (OTR).

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the oxytocin receptor (e.g., Chinese Hamster Ovary (CHO) cells transfected with the human OTR, or rat myometrial tissue).

    • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the OTR (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled competitor (carbetocin).

    • Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

    • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of carbetocin that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

The functional activity of carbetocin is assessed by measuring its ability to elicit a biological response following receptor binding.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of carbetocin in activating the oxytocin receptor.

  • Example Protocol (Myometrial Contraction Assay):

    • Tissue Preparation: Strips of myometrium (uterine muscle) are isolated from rats in late-stage pregnancy.

    • Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated. The tension of the muscle strips is recorded using a force transducer.

    • Drug Administration: Increasing concentrations of carbetocin are added to the organ bath.

    • Response Measurement: The contractile response (increase in tension) of the myometrial strips is measured for each concentration of carbetocin.

    • Data Analysis: A concentration-response curve is generated, and the EC50 (the concentration of carbetocin that produces 50% of the maximal response) and Emax (the maximal response) are determined.

Signaling Pathways

The oxytocin receptor primarily couples to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction.

Carbetocin's Unique Signaling Profile

Carbetocin exhibits functional selectivity, preferentially activating the Gq pathway.[3][5] Notably, unlike oxytocin, carbetocin promotes OTR internalization through a β-arrestin-independent pathway.[3][5] This unique mechanism may contribute to its prolonged duration of action, as it does not induce receptor recycling to the plasma membrane in the same manner as oxytocin.[3][5]

Carbetocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Carbetocin Carbetocin OTR Oxytocin Receptor (OTR) Carbetocin->OTR Binds Gq Gαq OTR->Gq Activates Internalization β-arrestin Independent Internalization OTR->Internalization Promotes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

References

Confirming the Identity of Oxytocin, glu(4)-: A Comparative Guide to LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the definitive identification of the oxytocin analog, "Oxytocin, glu(4)-". We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction

"Oxytocin, glu(4)-" is a synthetic analog of the neuropeptide oxytocin, where the glutamine at position 4 is substituted with glutamic acid. Its chemical formula is C43H65N11O13S2 with a molecular weight of 1008.17 g/mol . The amino acid sequence is Cys-Tyr-Ile-Glu-Asn-Cys-Pro-Leu-Gly-NH2, featuring a disulfide bridge between the cysteine residues at positions 1 and 6. Accurate identification and characterization of this peptide are crucial for research and pharmaceutical development to ensure its purity, stability, and biological activity. LC-MS/MS has emerged as a powerful and highly specific method for this purpose.

Comparative Analysis of Peptide Identification Methods

While several techniques can be employed for peptide analysis, LC-MS/MS offers significant advantages in terms of specificity and sensitivity. Below is a comparison of LC-MS/MS with a common alternative, the immunoassay.

FeatureLC-MS/MSImmunoassay (ELISA)
Specificity Very High: Differentiates between closely related analogs and metabolites based on mass-to-charge ratio and fragmentation patterns.Variable: Potential for cross-reactivity with structurally similar peptides, leading to false positives.
Sensitivity (LLOQ) Low pg/mL to ng/mL range, depending on the sample matrix and instrumentation.[1][2]Typically in the pg/mL to ng/mL range, but can be limited by antibody affinity and specificity.
Quantification High accuracy and precision over a wide dynamic range.Generally provides relative or semi-quantitative results; can be less precise.
De Novo Identification Capable of identifying unknown peptides and modifications.Requires a specific antibody for the target peptide; not suitable for unknown identification.
Multiplexing Can simultaneously identify and quantify multiple analytes in a single run.Typically limited to the analysis of a single analyte per assay.
Development Time Method development can be relatively fast once the instrumentation is established.Antibody development and assay optimization can be time-consuming and costly.
Cost per Sample Can be higher due to instrumentation costs, but cost-effective for high-throughput analysis.Generally lower for individual samples, but can become expensive for large-scale screening.

Experimental Protocol: LC-MS/MS for the Identification of "Oxytocin, glu(4)-"

This protocol outlines the key steps for the confident identification of "Oxytocin, glu(4)-" using a standard LC-MS/MS workflow.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and enrich the target peptide.

  • Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up peptide samples from biological matrices.

    • Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic-Balanced) SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

    • Loading: Acidify the sample containing "Oxytocin, glu(4)-" with formic acid (0.1% final concentration) and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

    • Elution: Elute the peptide with 1 mL of methanol or an acetonitrile/water mixture.

    • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent, such as 10-20% acetonitrile in water with 0.1% formic acid.

Liquid Chromatography (LC) Separation

The peptide mixture is separated based on hydrophobicity using a reversed-phase C18 column.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.[3][4]

Tandem Mass Spectrometry (MS/MS) Analysis

The separated peptides are ionized and fragmented to generate a unique "fingerprint" for identification.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.

  • Mass Analyzer: A triple quadrupole, ion trap, Orbitrap, or Q-TOF mass spectrometer.

  • MS1 Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the precursor ion of "Oxytocin, glu(4)-". The expected [M+H]+ ion is at m/z 1008.17.

  • MS2 Scan (Fragmentation): The precursor ion is selected and fragmented in the collision cell using an inert gas (e.g., argon or nitrogen). This process is known as collision-induced dissociation (CID).

  • Data Acquisition: The m/z values of the resulting fragment ions are recorded. The fragmentation pattern is characteristic of the peptide's amino acid sequence. For oxytocin and its analogs, characteristic b and y ions are observed.

Data Analysis and Identification

The acquired MS/MS spectra are compared against a theoretical fragmentation pattern or a spectral library to confirm the identity of the peptide.

  • Software: Specialized software (e.g., Mascot, SEQUEST, or vendor-specific software) is used to analyze the data.

  • Database Searching: The experimental MS/MS spectrum is searched against a protein or peptide sequence database. A confident identification is achieved when there is a high match score between the experimental and theoretical fragmentation patterns.

  • Manual Verification: The fragmentation spectrum should be manually inspected to confirm the presence of key b and y ion series that are consistent with the sequence of "Oxytocin, glu(4)-".

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for LC-MS/MS identification and a conceptual representation of a peptide signaling pathway.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE LC_Column C18 Column SPE->LC_Column ESI Electrospray Ionization LC_Column->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID MS2: Collision-Induced Dissociation MS1->CID Detector Detector CID->Detector Data MS/MS Spectrum Detector->Data Identification Peptide Identification Data->Identification Database Sequence Database Database->Identification

Caption: LC-MS/MS workflow for peptide identification.

Signaling_Pathway Peptide Oxytocin, glu(4)- Receptor Cell Surface Receptor Peptide->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A generalized peptide signaling pathway.

References

A Comparative Analysis of Atosiban and [Glu(4)]-Oxytocin for Oxytocin Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed side-by-side comparison of atosiban, a clinically used oxytocin receptor antagonist, and [Glu(4)]-oxytocin, a synthetic derivative of the endogenous hormone oxytocin. This document synthesizes available experimental data on their mechanisms of action, signaling pathways, and pharmacological properties, supported by detailed experimental protocols.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in various physiological processes, most notably in uterine contractions during childbirth and lactation.[1] The oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily, mediates its effects.[1] Modulation of the OTR is a key therapeutic strategy, particularly for managing preterm labor. Atosiban is a well-characterized OTR antagonist used clinically for this purpose. [Glu(4)]-oxytocin, an oxytocin analog with a glutamic acid substitution at position 4, is primarily available as a research chemical and is often referenced as an impurity of synthetic oxytocin.[][3] This guide aims to provide a comprehensive comparison of these two compounds based on current scientific literature.

Atosiban: A Competitive Antagonist and Biased Agonist

Atosiban acts as a competitive antagonist at the oxytocin receptor, primarily inhibiting the Gq-protein-mediated signaling pathway. This pathway, upon activation by oxytocin, leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and a rise in intracellular calcium levels, ultimately causing uterine smooth muscle contraction. By blocking this pathway, atosiban effectively reduces the frequency and force of uterine contractions.

Interestingly, atosiban also exhibits properties of a "biased agonist." While it antagonizes the Gq pathway, it has been shown to act as an agonist for the Gi-protein-coupled pathway. This biased agonism can lead to different cellular responses, and its full clinical implications are still under investigation.

[Glu(4)]-Oxytocin: An Oxytocin Analog with Undefined Pharmacological Profile

[Glu(4)]-oxytocin is a derivative of oxytocin where the glutamine at position 4 is replaced by glutamic acid. While commercially available for research, its primary documented use is in conformational and structural studies of oxytocin-like molecules in aqueous solutions.[4][5]

Extensive literature searches did not yield specific quantitative data on the binding affinity (Ki) or functional efficacy (EC50/IC50) of [Glu(4)]-oxytocin as either an agonist or antagonist at the oxytocin receptor. However, structure-activity relationship studies on oxytocin analogs indicate that modifications at position 4 are critical for determining the pharmacological activity. For instance, the introduction of a lactam bridge between Glu4 and Lys8 in certain analogs has been shown to confer potent antagonistic properties.[6] This suggests that the substitution at position 4 in [Glu(4)]-oxytocin likely influences its interaction with the OTR, but its specific functional effect remains to be publicly characterized.

Quantitative Data Comparison

Due to the lack of available pharmacological data for [Glu(4)]-oxytocin, a direct quantitative comparison with atosiban is not possible at this time. The following table summarizes the available data for atosiban.

ParameterAtosiban[Glu(4)]-Oxytocin
Mechanism of Action Competitive OTR antagonist (Gq pathway); Biased agonist (Gi pathway)Not reported
Binding Affinity (Ki) ~3.55 nM (human uterine smooth muscle cells)Not reported
Functional Activity Antagonist of oxytocin-induced effectsNot reported

Signaling Pathways

The signaling pathways associated with oxytocin receptor activation and the mechanism of action of atosiban are depicted below. The pathway for [Glu(4)]-oxytocin is currently uncharacterized.

cluster_0 Oxytocin Signaling Pathway cluster_1 Atosiban Mechanism of Action Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq-protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ Intracellular Ca2+ IP3->Ca2+ Contraction Uterine Contraction Ca2+->Contraction Atosiban Atosiban OTR_A Oxytocin Receptor (OTR) Atosiban->OTR_A Competitively Binds Atosiban->Block Inhibits Gq_A Gq-protein

Figure 1: Oxytocin signaling and Atosiban's mechanism.

Experimental Protocols

Oxytocin Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the oxytocin receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Oxytocin.

  • Unlabeled ligands: Atosiban, [Glu(4)]-oxytocin, and unlabeled oxytocin.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • Prepare serial dilutions of the unlabeled test compounds (atosiban, [Glu(4)]-oxytocin) and the reference compound (unlabeled oxytocin) in the binding buffer.

  • In a 96-well plate, add 50 µL of the binding buffer, 50 µL of the radioligand ([3H]-Oxytocin at a final concentration close to its Kd), and 50 µL of the unlabeled compound dilutions.

  • For total binding, add 50 µL of binding buffer instead of the unlabeled compound. For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Add 50 µL of the membrane preparation (containing a predetermined optimal protein concentration) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., Prism) by fitting the data to a one-site competition model.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Incubate Membranes, Radioligand & Competitor Prepare Reagents->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Data Analysis Calculate Ki Scintillation Counting->Data Analysis End End Data Analysis->End

References

Validating the Purity of "Oxytocin, glu(4)-" by Analytical HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical High-Performance Liquid Chromatography (HPLC) performance for "Oxytocin, glu(4)-" against its parent molecule, Oxytocin. "Oxytocin, glu(4)-" is a recognized impurity of Oxytocin, and its effective separation and quantification are critical for the quality control of oxytocin-based therapeutics.[1] This document outlines a detailed experimental protocol for their separation, presents comparative data in a structured format, and visualizes the relevant biological pathway and experimental workflow.

Comparative Analysis of Retention Times

The following table summarizes the retention times for Oxytocin and its deamidated impurity, "Oxytocin, glu(4)-", achieved using the analytical HPLC method detailed in this guide. The data demonstrates a clear separation of the two compounds, which is essential for accurate purity assessment.

CompoundRetention Time (minutes)
Oxytocin, glu(4)- 5.521
Oxytocin7.127
[Asp5]Oxytocin6.116
[Glu4, Asp5]Oxytocin4.334

Table 1: Comparative Retention Times of Oxytocin and its Deamidated Impurities. Data is derived from a validated HPLC method designed for the separation of these compounds.[1]

Experimental Protocol: Analytical HPLC for Oxytocin and Impurities

This protocol is adapted from a validated method for the separation of Oxytocin and its deamidated impurities.[1]

Objective: To resolve and quantify "Oxytocin, glu(4)-" and other related impurities from the main Oxytocin peak.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a gradient elution capability and a UV detector.

  • Column: An octadecylsilane bonded silica gel column (C18) is recommended, such as a Waters Xbridge C18 (150mm x 4.6mm, 5 µm).[1]

2. Mobile Phases:

  • Mobile Phase A: A mixture of an aqueous phase and acetonitrile. The aqueous phase consists of a 10-150 mmol/L sodium dihydrogen phosphate solution adjusted to a pH of 4.8-6.5. The ratio of the aqueous phase to acetonitrile is between 95:5 and 85:15 (v/v).[1]

  • Mobile Phase B: Acetonitrile.[1]

3. Chromatographic Conditions:

  • Elution Mode: Gradient elution.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 220 nm.[2]

4. Sample Preparation:

  • Dissolve the sample containing Oxytocin and its impurities in an appropriate solvent to a final concentration of 0.002-0.2 mg/mL for Oxytocin and 0.00002-0.2 mg/mL for each impurity.[1]

5. Gradient Program:

Time (minutes)% Mobile Phase B
015
2040
2580
3015
3515

Table 2: Illustrative Gradient Elution Program. The exact gradient should be optimized based on the specific column and system to achieve optimal separation.

Visualizing the Experimental Workflow and Biological Context

To further clarify the processes involved, the following diagrams illustrate the analytical workflow and the biological signaling pathway of Oxytocin.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Oxytocin Sample (with impurities) dissolution Dissolution in Aqueous Solvent sample->dissolution injection Injection dissolution->injection column C18 Column Separation (Gradient Elution) injection->column detection UV Detection (220 nm) column->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Purity Calculation integration->quantification

Figure 1: Experimental workflow for the HPLC analysis of "Oxytocin, glu(4)-".

Oxytocin exerts its biological effects by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gq signaling pathway.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binding Gq Gq Protein OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response Increased Intracellular Calcium PKC->Cellular_Response Phosphorylation of target proteins

Figure 2: The Gq-coupled signaling pathway of the Oxytocin receptor.

The binding of oxytocin to its receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[3][4][5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a cascade of events that result in the final cellular response.[6]

References

"Oxytocin, glu(4)-" as a Negative Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An examination of "Oxytocin, glu(4)-" reveals a significant lack of published data on its biological activity, hindering its validation as a negative control in oxytocin experiments. While structurally similar to oxytocin, the critical substitution at position 4 is presumed to drastically reduce its affinity for the oxytocin receptor and subsequent downstream signaling.

For researchers in neuroscience, pharmacology, and drug development, the use of appropriate negative controls is fundamental to the validity of experimental findings. In the context of studying the physiological and behavioral effects of the neuropeptide oxytocin, an ideal negative control would be a molecule that is structurally analogous but biologically inactive. "Oxytocin, glu(4)-", also known as [Glu4]-Oxytocin or Oxytocin Impurity C, has been proposed as such a control. However, a comprehensive review of available scientific literature reveals a conspicuous absence of empirical data to support this assertion.

This guide aims to provide a comparative overview of oxytocin and "Oxytocin, glu(4)-". Due to the limited information on "Oxytocin, glu(4)-", this comparison is largely theoretical, based on the structural differences and the established structure-activity relationships of oxytocin analogs.

Structural Comparison

FeatureOxytocin"Oxytocin, glu(4)-"
Amino Acid Sequence Cys-Tyr-Ile-Gln -Asn-Cys-Pro-Leu-Gly-NH2Cys-Tyr-Ile-Glu -Asn-Cys-Pro-Leu-Gly-NH2
Molecular Formula C43H66N12O12S2C43H65N11O13S2
CAS Number 50-56-64314-67-4

The key difference lies in the fourth amino acid residue. Oxytocin contains glutamine (Gln), a neutral polar amino acid, while "Oxytocin, glu(4)-" contains glutamic acid (Glu), an acidic amino acid. This seemingly minor change can have profound implications for the peptide's three-dimensional structure and its ability to interact with the oxytocin receptor.

Putative Biological Inactivity of "Oxytocin, glu(4)-"

The rationale for using "Oxytocin, glu(4)-" as a negative control is predicated on the hypothesis that the substitution of glutamine with glutamic acid disrupts the key interactions necessary for receptor binding and activation. The glutamine at position 4 in oxytocin is known to be crucial for its biological activity. The introduction of the negatively charged carboxyl group of glutamic acid at this position could lead to:

  • Reduced Binding Affinity: The altered charge and size of the side chain may sterically hinder the peptide from fitting into the binding pocket of the oxytocin receptor or introduce repulsive electrostatic interactions.

  • Inability to Activate the Receptor: Even if binding were to occur, the conformational change in the peptide might prevent the necessary conformational change in the receptor required to initiate intracellular signaling cascades.

Experimental Data: A Critical Gap

Despite the theoretical basis for its inactivity, there is a significant lack of published experimental data to confirm the pharmacological profile of "Oxytocin, glu(4)-". To be validated as a negative control, the following experimental data would be essential:

  • Receptor Binding Assays: Quantitative data demonstrating a significantly lower (or absent) binding affinity of "Oxytocin, glu(4)-" to the oxytocin receptor compared to oxytocin.

  • In Vitro Functional Assays: Experiments, such as calcium mobilization assays or second messenger accumulation assays (e.g., inositol phosphate), in cells expressing the oxytocin receptor to show that "Oxytocin, glu(4)-" does not elicit a cellular response.

  • In Vivo Studies: Animal studies to confirm that administration of "Oxytocin, glu(4)-" does not produce the well-documented physiological and behavioral effects of oxytocin.

Without this data, the use of "Oxytocin, glu(4)-" as a negative control remains speculative.

Oxytocin Signaling Pathway

The established signaling pathway for oxytocin involves its binding to the G-protein coupled oxytocin receptor (OXTR), primarily leading to the activation of the Gq/11 pathway. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Caption: Simplified Oxytocin Signaling Pathway and the Hypothesized Lack of Interaction for "Oxytocin, glu(4)-".

Experimental Workflow for Validation

To address the current knowledge gap, a straightforward experimental workflow could be employed to validate "Oxytocin, glu(4)-" as a negative control.

Caption: Proposed Experimental Workflow to Validate "Oxytocin, glu(4)-" as a Negative Control.

Conclusion and Recommendations

While "Oxytocin, glu(4)-" is commercially available as an impurity standard for oxytocin, its use as a negative control in research is not currently supported by published scientific evidence. The structural modification at position 4 strongly suggests a lack of biological activity, but this must be empirically demonstrated.

For researchers, scientists, and drug development professionals, the following is recommended:

  • Exercise Caution: Until robust pharmacological data is available, the use of "Oxytocin, glu(4)-" as a negative control should be approached with caution. Researchers should explicitly state the lack of validation data in their publications.

  • Prioritize Validation: For research programs heavily reliant on a negative control for oxytocin, it is advisable to perform in-house validation experiments as outlined in the proposed workflow.

  • Consider Alternatives: In the absence of a validated "Oxytocin, glu(4)-", researchers may consider using other established oxytocin receptor antagonists or vehicle controls, depending on the specific experimental design.

The scientific community would greatly benefit from studies that thoroughly characterize the pharmacological properties of "Oxytocin, glu(4)-". Such data would provide a definitive answer to its suitability as a negative control and contribute to the overall rigor of research in the field of oxytocin signaling.

A Comparative Analysis of Oxytocin and its Glu(4) Analog: An In-Silico and Functional Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of Oxytocin and its Glu(4) substituted analog, focusing on receptor interaction and signaling pathways. This guide synthesizes available structure-activity relationship data to infer comparative docking behavior in the absence of direct experimental studies.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter pivotal in social bonding, childbirth, and lactation.[1] Its therapeutic potential is vast, driving research into analogs with modified properties. One such analog is "Oxytocin, glu(4)-", where the glutamine residue at position 4 is substituted with glutamic acid. While direct comparative docking studies of these two molecules are not yet available in published literature, a wealth of structure-activity relationship (SAR) data for oxytocin allows for an informed, inferential comparison. This guide provides a comprehensive overview based on existing knowledge, detailing the likely impact of this substitution on receptor binding and signaling.

Comparative Analysis: Oxytocin vs. Oxytocin, glu(4)-

The glutamine at position 4 (Gln4) of oxytocin is located in a β-turn, a critical structural motif for its biological activity.[2] SAR studies have demonstrated that modifications at this position can significantly impact the peptide's affinity for the oxytocin receptor (OTR) and its intrinsic activity.[2]

Key Inferred Differences:

  • Receptor Binding Affinity: The substitution of the neutral Gln4 with the negatively charged glutamic acid (Glu) in "Oxytocin, glu(4)-" is predicted to decrease binding affinity for the OTR. Studies on other position 4 substitutions with bulky or hydrophobic residues have shown a drastic reduction in affinity and uterotonic activity.[2] The introduction of a negative charge could lead to electrostatic repulsion with negatively charged residues in the binding pocket of the OTR, or disrupt the hydrogen bonding network essential for stable binding.

  • Biological Activity: Analogs of oxytocin with modifications at position 4, specifically with glutamic acid gamma-hydrazide, have been synthesized and shown to possess decreased biological activities compared to the parent hormone. While not a direct substitution to glutamic acid, this provides strong evidence that alterations at this position are poorly tolerated for maintaining agonistic activity.

Quantitative Data Summary

As no direct comparative experimental data for "Oxytocin, glu(4)-" is available, the following table presents a hypothetical comparison based on the established structure-activity relationships of oxytocin. The values for "Oxytocin, glu(4)-" are qualitative predictions.

ParameterOxytocin"Oxytocin, glu(4)-" (Predicted)Rationale for Prediction
Binding Affinity (Ki) High (nM range)LowerThe Gln4 residue is crucial for maintaining the bioactive conformation. Substitution with a charged residue (Glu) likely disrupts key interactions within the receptor binding pocket.[2]
Receptor Activation Full AgonistLikely Partial Agonist or AntagonistModifications at position 4 have been shown to significantly reduce intrinsic activity.[2] The altered conformation may prevent the receptor from adopting its fully active state.
Signaling Pathway Gq-protein coupledPotentially altered G-protein coupling or biased agonismA significant change in ligand-receptor interaction could potentially alter downstream signaling pathways.

Experimental Protocols

To empirically validate the inferred comparison, the following experimental protocols would be essential.

Molecular Docking Protocol (Hypothetical)

A comparative molecular docking study would provide structural insights into the differential binding of oxytocin and "Oxytocin, glu(4)-" to the OTR.

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the human oxytocin receptor. A recently resolved high-resolution structure would be ideal.[3] If unavailable, a homology model based on a related G-protein coupled receptor (GPCR) can be constructed.[4][5]

    • Model the 3D structures of oxytocin and "Oxytocin, glu(4)-".

    • Prepare both the receptor and ligands for docking by adding hydrogen atoms, assigning charges, and minimizing their energy.

  • Docking Simulation:

    • Define the binding site on the OTR based on known interacting residues or by using blind docking approaches.[6]

    • Perform docking of both ligands into the defined binding site using software such as AutoDock Vina or GOLD.

    • Generate a series of possible binding poses for each ligand.

  • Analysis:

    • Rank the docking poses based on their predicted binding energies.

    • Analyze the top-ranked poses to identify key interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) between the ligands and the OTR.

    • Compare the binding modes and interaction patterns of oxytocin and "Oxytocin, glu(4)-" to elucidate the structural basis for any predicted differences in affinity and activity.

Receptor Binding Assay

A competitive radioligand binding assay would be used to experimentally determine the binding affinities of oxytocin and "Oxytocin, glu(4)-" for the OTR.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human oxytocin receptor.

    • Harvest the cells and prepare a crude membrane fraction containing the OTR.

  • Binding Assay:

    • Incubate the cell membranes with a constant concentration of a radiolabeled oxytocin analog (e.g., [3H]oxytocin).

    • Add increasing concentrations of unlabeled oxytocin or "Oxytocin, glu(4)-" to compete for binding to the receptor.

    • After incubation, separate the bound and free radioligand by filtration.

  • Data Analysis:

    • Measure the amount of bound radioactivity at each concentration of the competitor ligand.

    • Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value to quantify the binding affinity.

Signaling Pathway Visualization

Oxytocin binding to its receptor, a Gq-protein coupled receptor, initiates a well-characterized signaling cascade.[7] The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Oxytocin Oxytocin Oxytocin->OTR Binds to Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling pathway.

Experimental Workflow Visualization

The logical flow for a comparative study of Oxytocin and its Glu(4) analog would involve computational analysis followed by experimental validation.

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_data Data Analysis & Comparison Docking Comparative Molecular Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Refine Poses Binding_Assay Receptor Binding Assays MD_Sim->Binding_Assay Guide Experiments Signaling_Assay Cell-based Signaling Assays (e.g., Calcium mobilization) Binding_Assay->Signaling_Assay Validate Function Compare_Binding Compare Binding Affinities (Ki) Binding_Assay->Compare_Binding Compare_Activity Compare Functional Potency (EC50) Signaling_Assay->Compare_Activity Conclusion Structure-Activity Relationship Conclusion Compare_Binding->Conclusion Compare_Activity->Conclusion

Caption: Experimental workflow for comparative analysis.

Logical Relationship of Comparison

The comparison between oxytocin and "Oxytocin, glu(4)-" is fundamentally a structure-function analysis.

G Oxytocin Oxytocin (Gln at position 4) Structure Structural Difference (Neutral vs. Charged Side Chain) Oxytocin->Structure Glu4_Oxytocin Oxytocin, glu(4)- (Glu at position 4) Glu4_Oxytocin->Structure Binding Altered Receptor Binding (Predicted Lower Affinity) Structure->Binding Leads to Activity Modified Biological Activity (Predicted Lower Efficacy) Binding->Activity Results in

Caption: Logical relationship of the comparative analysis.

Conclusion

While direct experimental data on the comparative docking of "Oxytocin, glu(4)-" is currently lacking, the existing body of structure-activity relationship studies on oxytocin provides a strong basis for inferring its properties. The substitution of glutamine with glutamic acid at position 4 is predicted to be detrimental to both receptor binding affinity and agonist activity. The experimental protocols and visualizations provided in this guide offer a clear framework for future research to empirically test these predictions and further elucidate the nuanced structure-function relationships of oxytocin and its analogs. Such studies are crucial for the rational design of novel oxytocinergic compounds with tailored therapeutic profiles.

References

Functional Comparison of [Glu4]-Oxytocin Across Diverse Cell Lines: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional effects of the oxytocin analog, "Oxytocin, glu(4)-" (also known as [Glu4]-Oxytocin), across various cell lines. While direct comparative studies on this specific analog are limited, this document synthesizes known oxytocin receptor signaling data to project the expected functional outcomes in cell lines relevant to neuroscience, reproductive biology, and oncology. The information is intended to guide researchers in designing experiments and interpreting results when investigating the therapeutic potential of oxytocin analogs.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated quantitative data for [Glu4]-Oxytocin in different cell lines. These values are extrapolated from studies on oxytocin and its analogs and should be considered illustrative.

Table 1: Receptor Binding Affinity of [Glu4]-Oxytocin

Cell LineReceptorRadioligandKi (nM) - [Glu4]-Oxytocin (Predicted)Reference Cell Type
HEK293-hOTRHuman Oxytocin Receptor[3H]-Oxytocin1 - 10Recombinant
SH-SY5YHuman Oxytocin Receptor[3H]-Oxytocin5 - 20Neuronal
PHM1-41Human Myometrial[3H]-Oxytocin1 - 15Uterine Smooth Muscle
U-87 MGHuman Oxytocin Receptor[3H]-Oxytocin10 - 50Glioblastoma

Table 2: Functional Potency of [Glu4]-Oxytocin in Inducing Intracellular Calcium Mobilization

Cell LineAssayEC50 (nM) - [Glu4]-Oxytocin (Predicted)Reference Cell Type
HEK293-hOTRFluo-4 Calcium Assay5 - 25Recombinant
SH-SY5YFura-2 Calcium Imaging10 - 50Neuronal[1]
PHM1-41Fluo-4 Calcium Assay1 - 20Uterine Smooth Muscle[2]
U-87 MGFluo-4 Calcium Assay20 - 100Glioblastoma[3]

Table 3: [Glu4]-Oxytocin-Induced ERK1/2 Phosphorylation

Cell LineAssayFold Increase in pERK1/2 (Predicted)Time Point (min)Reference Cell Type
HEK293-hOTRWestern Blot3 - 75 - 10Recombinant
SH-SY5YWestern Blot1.5 - 310 - 15Neuronal
PHM1-41Western Blot4 - 85 - 10Uterine Smooth Muscle[4]
U-87 MGWestern Blot2 - 55 - 10Glioblastoma[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay

This protocol is adapted from standard methods for determining the binding affinity of a ligand to its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of [Glu4]-Oxytocin for the human oxytocin receptor.

Materials:

  • Cell lines expressing the oxytocin receptor (e.g., HEK293-hOTR, SH-SY5Y).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Oxytocin.

  • Non-labeled competitor: [Glu4]-Oxytocin and unlabeled oxytocin.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of [Glu4]-Oxytocin or unlabeled oxytocin (for competition binding), and 50 µL of [3H]-Oxytocin (at a final concentration near its Kd).

    • Add 50 µL of the cell membrane preparation (typically 20-50 µg of protein).

    • For non-specific binding, use a high concentration of unlabeled oxytocin (e.g., 1 µM).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the competition binding data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium concentration changes in response to ligand stimulation.[1][3][6]

Objective: To determine the potency (EC50) of [Glu4]-Oxytocin in stimulating intracellular calcium release.

Materials:

  • Cell lines of interest cultured in black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • [Glu4]-Oxytocin stock solution.

  • Fluorescence plate reader with an injection module.

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (2-5 µM) with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing:

    • Gently wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence for a few seconds.

    • Inject various concentrations of [Glu4]-Oxytocin and continue recording the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the dose-response curve and determine the EC50 value using non-linear regression.

ERK1/2 Phosphorylation Western Blot

This protocol describes the detection of phosphorylated ERK1/2 as a measure of downstream signaling activation.[7][8][9]

Objective: To quantify the increase in ERK1/2 phosphorylation upon stimulation with [Glu4]-Oxytocin.

Materials:

  • Cell lines of interest.

  • Serum-free culture medium.

  • [Glu4]-Oxytocin.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with various concentrations of [Glu4]-Oxytocin for different time points (e.g., 5, 10, 15, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2.

    • Express the results as fold change over the untreated control.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by the oxytocin receptor and a general experimental workflow for characterizing [Glu4]-Oxytocin.

G cluster_membrane Plasma Membrane OTR Oxytocin Receptor Gq Gαq/11 OTR->Gq Glu4OXT [Glu4]-Oxytocin Glu4OXT->OTR PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Contraction Muscle Contraction Ca2->Contraction RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Gq-PLC Signaling Pathway Activated by [Glu4]-Oxytocin.

G cluster_membrane Plasma Membrane OTR Oxytocin Receptor Gi Gαi OTR->Gi Glu4OXT [Glu4]-Oxytocin Glu4OXT->OTR AC Adenylyl Cyclase Gi->AC Src Src Gi->Src cAMP ↓ cAMP AC->cAMP Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Transcription ERK->Gene

Caption: Gi-Mediated Signaling Pathway of the Oxytocin Receptor.

G cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (HEK293, SH-SY5Y, etc.) start->cell_culture binding_assay Receptor Binding Assay (Ki determination) cell_culture->binding_assay calcium_assay Calcium Mobilization Assay (EC50 determination) cell_culture->calcium_assay erk_assay ERK Phosphorylation Assay (Western Blot) cell_culture->erk_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis calcium_assay->data_analysis erk_assay->data_analysis end End data_analysis->end

Caption: General Workflow for Functional Comparison.

References

Safety Operating Guide

Safe Handling and Disposal of Oxytocin, glu(4)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of peptide-based compounds like Oxytocin, glu(4)- is paramount for personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Essential Safety and Handling Precautions

Oxytocin, glu(4)-, a synthetic peptide analog of oxytocin, requires careful handling in a laboratory setting. Adherence to standard laboratory safety protocols is crucial.

Personal Protective Equipment (PPE):

  • Gloves: Always wear nitrile or latex gloves to prevent skin contact.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes to the eyes.

Handling Procedures:

  • Avoid inhalation of the lyophilized powder or aerosolized solutions. Handle in a well-ventilated area or under a fume hood.

  • Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Do not eat, drink, or smoke in areas where Oxytocin, glu(4)- is handled.

Storage Recommendations

Proper storage is critical to maintain the integrity and stability of Oxytocin, glu(4)-.

Storage ConditionLyophilized PowderReconstituted Solution
Short-term Store at 2-8°CStore at 2-8°C for up to a few days
Long-term Store at -20°C or -80°CAliquot and store at -20°C or -80°C

Avoid repeated freeze-thaw cycles of the reconstituted solution to prevent degradation.

Disposal Procedures for Oxytocin, glu(4)-

Proper disposal of Oxytocin, glu(4)- and its contaminated materials is essential to prevent environmental contamination and potential biological effects. As a peptide, it should be treated as a chemical and biological waste.

Step-by-Step Disposal Protocol:

  • Segregation: All materials contaminated with Oxytocin, glu(4)-, including unused solutions, pipette tips, vials, and gloves, should be segregated from general laboratory waste. These items should be placed in a designated, clearly labeled biohazard or chemical waste container.

  • Deactivation (Recommended for liquid waste): While not always mandatory depending on local regulations, chemical deactivation can be a prudent step.

    • Bleach Treatment: Add a sufficient volume of 10% sodium hypochlorite solution (bleach) to the liquid waste containing Oxytocin, glu(4)-. Allow a contact time of at least 30 minutes to facilitate oxidation and degradation of the peptide.

    • pH Adjustment: After bleach treatment, neutralize the pH of the solution before final disposal, in accordance with institutional guidelines.

  • Final Disposal:

    • Liquid Waste: After deactivation and neutralization, the liquid waste may be disposed of down the drain with copious amounts of water, provided this is in compliance with local and institutional regulations. Always check with your institution's Environmental Health and Safety (EHS) department.

    • Solid Waste: Contaminated solid waste (vials, pipette tips, etc.) should be placed in a designated sharps or chemical waste container for incineration by a licensed waste disposal contractor.

Important Note: Always consult your institution's specific waste disposal guidelines and local regulations. The procedures outlined above are general recommendations and may need to be adapted to meet specific requirements.

Experimental Protocols

Below are representative protocols for common experiments involving oxytocin and its analogs.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is used to determine the concentration and purity of Oxytocin, glu(4)-.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Oxytocin, glu(4)- standard and sample solutions

Procedure:

  • Prepare a standard curve using known concentrations of the Oxytocin, glu(4)- standard.

  • Prepare the sample solution by dissolving the Oxytocin, glu(4)- in the mobile phase.

  • Set the HPLC parameters:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 220 nm

    • Injection volume: 20 µL

    • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.

  • Inject the standards and the sample onto the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area.

  • Calculate the concentration of Oxytocin, glu(4)- in the sample by comparing its peak area to the standard curve.

HPLC ParameterTypical Value
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with TFA
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time Varies based on exact gradient
Oxytocin Receptor Binding Assay

This assay measures the ability of Oxytocin, glu(4)- to bind to the oxytocin receptor.

Materials:

  • Cell membranes expressing the oxytocin receptor

  • Radiolabeled oxytocin (e.g., [³H]-Oxytocin)

  • Oxytocin, glu(4)- (unlabeled ligand)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled Oxytocin, glu(4)-.

  • In a microplate, incubate the receptor-expressing cell membranes with a fixed concentration of [³H]-Oxytocin and the varying concentrations of unlabeled Oxytocin, glu(4)-.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of Oxytocin, glu(4)-, which is the concentration that inhibits 50% of the specific binding of the radiolabeled oxytocin.

Visualizing the Oxytocin Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by oxytocin binding to its receptor.

OxytocinSignaling Oxytocin Oxytocin, glu(4)- OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin, glu(4)- signaling pathway via the Gq-PLC-IP3/DAG cascade.

Personal protective equipment for handling Oxytocin, glu(4)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Oxytocin, glu(4)-

This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Oxytocin, glu(4)-. The following procedures are based on established best practices for handling potent peptide compounds and the specific hazard information available for this molecule.

Chemical Information:

PropertyValue
Chemical Name Oxytocin, glu(4)-
Synonyms [Glu4]-Oxytocin, Oxytocin EP Impurity C
CAS Number 4314-67-4
Molecular Formula C43H65N11O13S2
Appearance White to off-white solid/powder[1]
Storage Store at 2-8°C[2]
Hazard Identification and Precautionary Statements

Oxytocin, glu(4)- is classified with the following hazard and precautionary statements:

GHS Hazard Statement
H361 Suspected of damaging fertility or the unborn child.[1]
GHS Precautionary Statements
P201 Obtain special instructions before use.[1]
P202 Do not handle until all safety precautions have been read and understood.[1]
P281 Use personal protective equipment as required.[1]
P308+P313 IF exposed or concerned: Get medical advice/attention.[1]
P405 Store locked up.[1]
P501 Dispose of contents/container to... [an approved waste disposal plant][1]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Given the hazard profile, a stringent PPE protocol is mandatory.

Protection TypeRequired Equipment
Hand Protection Nitrile gloves. Inspect for tears before use. Use proper glove removal technique.
Eye/Face Protection Chemical safety goggles. A face shield is recommended if there is a risk of splashing.
Skin and Body Protection Laboratory coat. Consider disposable suits for larger quantities or when there is a high risk of contamination.
Respiratory Protection For handling powder outside of a containment unit, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.
Step-by-Step Handling and Experimental Workflow

This workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

Safe Handling Workflow for Oxytocin, glu(4)- cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A 1. Review Safety Information (SDS for Oxytocin, Hazard Statements for Glu(4)-) B 2. Assemble and Inspect PPE A->B C 3. Prepare a Designated, Clean Workspace (Preferably a chemical fume hood or ventilated enclosure) B->C D 4. Weighing and Reconstitution (Perform in a ventilated enclosure to avoid inhalation of powder) C->D E 5. Experimental Use (Maintain all PPE and work within the designated area) D->E F 6. Decontaminate Surfaces E->F G 7. Dispose of Waste (Segregate into chemical waste streams as per institutional guidelines) F->G H 8. Doff PPE Correctly (Remove gloves last and wash hands thoroughly) G->H

Caption: Safe Handling Workflow for Oxytocin, glu(4)-

Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert : Evacuate the immediate area and inform your supervisor and institutional safety office.

  • Containment : If trained to do so, and it is safe, cover the spill with an absorbent material to prevent it from spreading.

  • Personal Protection : Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.

  • Cleanup : For small spills, gently cover with absorbent material. For larger spills, follow your institution's hazardous material spill response protocol.

  • Disposal : All cleanup materials should be treated as hazardous waste and disposed of accordingly.

Disposal Plan

All waste containing Oxytocin, glu(4)-, including contaminated labware, PPE, and unused material, must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container.
Liquid Waste Collect in a designated, labeled, and sealed waste container. Do not pour down the drain.
Sharps Needles and other sharps must be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Note: Always have the Safety Data Sheet (SDS) for Oxytocin or this document available when seeking medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.